molecular formula C6H13NO5 B1679825 Nojirimycin CAS No. 15218-38-9

Nojirimycin

Número de catálogo: B1679825
Número CAS: 15218-38-9
Peso molecular: 179.17 g/mol
Clave InChI: BGMYHTUCJVZIRP-GASJEMHNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nojirimycin is a hydroxypiperidine and an amino monosaccharide.
This compound is a natural product found in Streptomyces ficellus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

15218-38-9

Fórmula molecular

C6H13NO5

Peso molecular

179.17 g/mol

Nombre IUPAC

(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1

Clave InChI

BGMYHTUCJVZIRP-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O

SMILES canónico

C(C1C(C(C(C(N1)O)O)O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-amino-D-glucose
nojirimycin
nojirimycin sulfate (2:1)
nojirimycin sulfite (1:1)
nojirimycin, (alpha)-isome

Origen del producto

United States

Foundational & Exploratory

The Discovery of Nojirimycin from Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin, a potent glycosidase inhibitor, represents a cornerstone in the study of carbohydrate-mimicking natural products. Its discovery from soil-dwelling bacteria of the genus Streptomyces marked a significant milestone in the field of glycobiology and drug development. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailing the producing organisms, fermentation and isolation protocols, structural elucidation, and its inhibitory activity. Furthermore, this guide outlines the biosynthetic pathway of this compound and presents key quantitative data in a structured format for ease of reference.

Introduction: The Dawn of Iminosugars

The story of this compound begins in the mid-20th century, a period of intense screening for novel antibiotics from microbial sources. Researchers identified a unique bioactive compound from the fermentation broth of several Streptomyces species, initially noting its antimicrobial properties.[1] This compound, later named this compound, was the first natural product discovered to possess a sugar-like structure with a nitrogen atom replacing the endocyclic oxygen of the pyranose ring, establishing the class of molecules now known as iminosugars or azasugars.[2] This structural feature is the basis for its potent inhibitory activity against a wide range of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.

Producing Microorganisms

This compound and its derivatives have been isolated from various Streptomyces species. The initial discoveries were associated with strains isolated from soil samples collected in Japan.[3] Over the years, several species have been identified as this compound producers, including:

  • Streptomyces lavendulae [3]

  • Streptomyces roseochromogenes [1]

  • Streptomyces nojiriensis [1]

  • Streptomyces ficellus [4]

Among these, Streptomyces lavendulae and Streptomyces ficellus have been subjects of fermentation optimization studies to enhance the production of this compound and its more stable derivative, 1-deoxythis compound (DNJ).[4][5]

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of this secondary metabolite.

Fermentation Media Composition

Several media formulations have been developed to support the growth of Streptomyces and the production of this compound. Below are examples of media used for different species:

Table 1: Fermentation Media for this compound Production

ComponentStreptomyces lavendulae UN-8[5]Streptomyces nojiriensis JCM 3382[6]Streptomyces ficellus JCM 4946[4]
Carbon Source Glucose (5 g/L)Glucose (5 g/L)Glucose (13.6 g/L), Soluble Starch (40 g/L)
Nitrogen Source Yeast Extract (10 g/L), KNO₃ (0.5 g/L)Yeast Extract (10 g/L), KNO₃ (0.5 g/L)Marine Broth Components
Minerals K₂HPO₄·3H₂O (0.5 g/L), NaCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L)K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L)-
pH 7.3 ± 0.1Not specified7.3
Experimental Protocol: Fermentation of Streptomyces ficellus

This protocol is based on a study that reported significantly enhanced this compound production.[4]

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces ficellus from a slant into a 100 mL flask containing 30 mL of seed medium (e.g., Yeast Malt Extract Broth). Incubate at 28°C for 2-3 days on a rotary shaker at 180-200 rpm.

  • Production Culture: Inoculate a 1 L flask containing 400 mL of production medium (Marine Broth supplemented with glucose and soluble starch) with a 1% (v/v) seed culture.

  • Incubation: Incubate the production culture for 4-7 days at 28°C on a rotary shaker at 200 rpm.

  • Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Extraction and Purification

The recovery of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.

Experimental Protocol: Extraction and Purification

This generalized protocol is based on common techniques used for the isolation of polar microbial metabolites.

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the mycelia.[6]

  • Clarification: Filter the supernatant through a membrane filter (e.g., 0.22 µm) to remove any remaining cells and solid particles.[4]

  • Ion-Exchange Chromatography:

    • Apply the clarified supernatant to a strong cation exchange resin column (e.g., Dowex 50W X8, H+ form).

    • Wash the column extensively with deionized water to remove unbound impurities.

    • Elute the bound this compound using a gradient of aqueous ammonia (e.g., 0 to 2 M).

  • Further Purification:

    • Concentrate the this compound-containing fractions under reduced pressure.

    • For higher purity, subject the concentrated sample to further chromatographic steps, such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18 or a polar column like HILIC).

Structural Elucidation

The determination of this compound's unique structure was a critical step in its discovery. A combination of spectroscopic techniques was employed to establish its identity as 5-amino-5-deoxy-D-glucopyranose.[3]

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and gain further structural insights.[2]

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline form.[3]

Table 2: Key Spectroscopic Data for this compound

TechniqueObservationReference
¹³C NMR (D₂O) δ (ppm): 74.06, 71.39, 68.25, 61.04, 57.66[7]
Mass Spec (ESI-MS) m/z: 180 [M+H]⁺[5]

Glycosidase Inhibitory Activity

This compound is a broad-spectrum inhibitor of glycosidases, with activity against both α- and β-glucosidases, as well as other glycosidases. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 3: Glycosidase Inhibitory Activity of this compound and its Derivatives

CompoundEnzymeSourceIC₅₀ (µM)Reference
This compound α-GlucosidaseYeast-
β-GlucosidaseAlmonds-
α-MannosidaseRat Epididymal-[3]
1-Deoxythis compound (DNJ) α-GlucosidaseYeast222.4 ± 0.50[8]
α-GlucosidaseHuman0.04[9]
This compound B α-MannosidaseRat EpididymalPotent Inhibition[3]
β-GlucosidaseApricotPotent Inhibition[3]

Biosynthesis of this compound in Streptomyces

The biosynthesis of this compound in Streptomyces lavendulae starts from a key intermediate of the glycolysis pathway, fructose-6-phosphate. The proposed pathway involves a series of enzymatic transformations to form the characteristic iminosugar ring.[5]

Proposed Biosynthetic Pathway

The key steps in the biosynthesis of this compound, leading to the formation of 1-deoxythis compound (DNJ), are outlined below.[5]

  • Isomerization: Glucose is converted to fructose-6-phosphate.

  • Amination: An amino group is introduced at the C-2 position of fructose-6-phosphate.

  • Dephosphorylation: The phosphate group at the C-6 position is removed.

  • Oxidation/Reduction and Cyclization: A series of oxidation and reduction steps, followed by an intramolecular cyclization (C2-N-C6), forms the piperidine ring of this compound.

  • Dehydration and Reduction: this compound can be further converted to 1-deoxythis compound (DNJ) through dehydration and reduction steps.

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Aminated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNJ [label="1-Deoxythis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> F6P [label="Glycolysis"]; F6P -> Intermediate1 [label="Amination &\nDephosphorylation"]; Intermediate1 -> this compound [label="Oxidation/Reduction\n& Cyclization"]; this compound -> DNJ [label="Dehydration &\nReduction"]; } .dot *Caption: Proposed biosynthetic pathway of this compound and 1-deoxythis compound in Streptomyces.

Experimental Workflows and Logical Relationships

The discovery and characterization of this compound follow a logical workflow common in natural product research.

// Nodes Screening [label="Screening of Streptomyces Strains", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Fermentation & Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation\n(NMR, MS, X-ray)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity Testing\n(Glycosidase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound for\nDrug Development", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Screening -> Fermentation; Fermentation -> Extraction; Extraction -> Structure; Extraction -> Activity; Structure -> Activity; Activity -> Lead; } .dot *Caption: General workflow for the discovery and development of this compound.

Conclusion

The discovery of this compound from Streptomyces species opened up a new field of research into iminosugars and their therapeutic potential. As a potent glycosidase inhibitor, this compound and its derivatives continue to be valuable tools for studying carbohydrate-related biological processes and serve as lead compounds for the development of drugs for various diseases, including diabetes and viral infections. The methodologies outlined in this guide provide a comprehensive overview for researchers aiming to work with this fascinating and important class of natural products.

References

Nojirimycin: A Technical Guide to a Natural Iminosugar and Glucose Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin, a naturally occurring iminosugar, stands as a pivotal molecule in the field of glycoscience and therapeutic development. As a potent inhibitor of α- and β-glucosidases, its structural resemblance to D-glucose allows it to interfere with a wide range of biological processes involving carbohydrate metabolism. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its isolation, synthesis, and enzymatic assays are presented, alongside quantitative data on its inhibitory efficacy. Furthermore, this document elucidates the signaling cascades affected by this compound and its derivatives, with a particular focus on their therapeutic implications in diabetes and lysosomal storage diseases.

Introduction

This compound is a polyhydroxylated piperidine alkaloid, structurally analogous to D-glucose, where the endocyclic oxygen is replaced by a nitrogen atom.[1] This substitution is the basis for its potent inhibitory activity against a broad spectrum of glucosidases. First isolated from Streptomyces species, this compound and its more stable derivative, 1-deoxythis compound (DNJ), have garnered significant attention for their therapeutic potential.[2] Their ability to competitively inhibit enzymes that process carbohydrates makes them valuable tools for studying cellular processes and promising candidates for drug development.

Chemical and Physical Properties

This compound's structure as a glucose analog is central to its biological function. The presence of the nitrogen atom in the ring allows it to mimic the transition state of the glycosidic bond cleavage, leading to tight binding to the active site of glucosidases.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol[3]
Molecular FormulaC6H13NO4[3]
Molecular Weight163.17 g/mol [3]
AppearanceWhite solid
SolubilitySoluble in water
Synonyms5-amino-5-deoxy-D-glucopyranose, Moranoline[2][3]

Mechanism of Action and Biological Activity

This compound and its derivatives are competitive inhibitors of α- and β-glucosidases.[4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, thereby reducing postprandial hyperglycemia.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the specific enzyme and the assay conditions.

Table 2: Inhibitory Activity of this compound and its Derivatives against α-Glucosidase

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
This compoundApricot emulsin (β-glucosidase)7.95.5Competitive[4]
This compoundTrichoderma viride (β-glucosidase)5.0-Competitive[4]
1-Deoxythis compound (DNJ)Saccharomyces cerevisiae8.15 ± 0.12--[5]
1-Deoxythis compound (DNJ)Saccharomyces cerevisiae222.4 ± 0.50--[6]
N-Nonyl-deoxythis compound (NN-DNJ)Acid α-glucosidase0.42--[7]
N-Alkyl-DNJ Derivative 43Saccharomyces cerevisiae30.0 ± 0.610Competitive[6][8]
N-Alkyl-DNJ Derivative 40Saccharomyces cerevisiae160.5 ± 0.6052Competitive[6][8]
N-Alkyl-DNJ Derivative 34Saccharomyces cerevisiae-150Competitive[6][8]
DNJ-Chrysin Derivative 6Saccharomyces cerevisiae0.51 ± 0.020.21Mixed[5]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and its derivatives extend to the modulation of key cellular signaling pathways, with significant therapeutic implications.

Insulin Signaling Pathway

1-Deoxythis compound (DNJ) has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[9] This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake from the bloodstream.[9]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr) GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem DNJ DNJ DNJ->IRS1 Enhances Phosphorylation DNJ->PI3K DNJ->AKT Glucose Glucose Glucose->GLUT4_mem Uptake

Figure 1. Effect of DNJ on the Insulin Signaling Pathway.
Lysosomal Storage Disorders: Substrate Reduction Therapy

In lysosomal storage diseases such as Tay-Sachs and Gaucher disease, genetic defects lead to the accumulation of specific substrates within lysosomes.[10][11] N-butyldeoxythis compound (NB-DNJ), a derivative of DNJ, is used as a substrate reduction therapy.[12] It inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[12] By reducing the production of these substrates, NB-DNJ helps to alleviate their accumulation in lysosomes.[10][11]

Substrate_Reduction_Therapy Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., GM2) Glucosylceramide->Complex_GSLs Lysosomal_Enzyme Deficient Lysosomal Enzyme (e.g., β-Hexosaminidase A) Complex_GSLs->Lysosomal_Enzyme Degradation Pathway GCS->Glucosylceramide NBDNJ N-butyl- deoxythis compound (NB-DNJ) NBDNJ->GCS Inhibits Accumulation Lysosomal Accumulation Lysosomal_Enzyme->Accumulation Deficiency leads to

Figure 2. Mechanism of Substrate Reduction Therapy with NB-DNJ.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces species is believed to start from glucose.[13][14] The proposed pathway involves a series of enzymatic reactions including transamination, dephosphorylation, oxidation, and cyclization.[13]

Nojirimycin_Biosynthesis F6P Fructose-6-phosphate Intermediate1 Aminated Intermediate F6P->Intermediate1 Transamination Intermediate2 Dephosphorylated Intermediate Intermediate1->Intermediate2 Dephosphorylation GabT1 GabT1 (Transaminase) Intermediate1->GabT1 Intermediate3 Oxidized Intermediate Intermediate2->Intermediate3 Oxidation YktC1 YktC1 (Phosphatase) Intermediate2->YktC1 NJ This compound Intermediate3->NJ Cyclization GutB1 GutB1 (Oxidoreductase) Intermediate3->GutB1 DNJ 1-Deoxythis compound NJ->DNJ Dehydration & Reduction Cyclase Cyclase NJ->Cyclase Dehydratase Dehydratase DNJ->Dehydratase Reducer Reducer DNJ->Reducer

Figure 3. Proposed Biosynthetic Pathway of this compound and DNJ.

Experimental Protocols

Isolation of this compound from Streptomyces Culture

This protocol is a general guideline for the isolation of this compound from a culture of a producing Streptomyces strain, such as S. nojiriensis.[2][15]

Isolation_Workflow Start Streptomyces Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IonExchange Cation-Exchange Chromatography (e.g., Dowex 50W) Supernatant->IonExchange Elution Elute with Ammonia Solution IonExchange->Elution Concentration Concentrate Eluate Elution->Concentration Purification Further Purification (e.g., Column Chromatography) Concentration->Purification End Pure this compound Purification->End

Figure 4. General Workflow for this compound Isolation.
  • Culture and Harvest: Culture the Streptomyces strain in a suitable medium (e.g., YM medium) for several days.[13] Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

  • Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange resin column (e.g., Dowex 50W, H+ form). Wash the column with deionized water to remove unbound components.

  • Elution: Elute the bound this compound from the column using a gradient of aqueous ammonia.

  • Concentration and Purification: Concentrate the fractions containing this compound under reduced pressure. Further purify the crude this compound by column chromatography on silica gel or cellulose.

  • Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy and mass spectrometry.

Chemical Synthesis of this compound

The chemical synthesis of this compound often starts from readily available carbohydrates like D-glucose. One common strategy involves the introduction of a nitrogen atom at the C-5 position and subsequent cyclization. The following is a generalized multi-step synthetic route.[16][17]

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting carbohydrate, for example, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[17]

  • Introduction of a Leaving Group at C-5: Introduce a good leaving group, such as a triflate, at the C-5 position.

  • Nucleophilic Substitution with Azide: Displace the leaving group with an azide ion (N3-) to introduce the nitrogen functionality with inversion of stereochemistry.[16]

  • Reduction of the Azide: Reduce the azide group to a primary amine.

  • Deprotection and Cyclization: Remove the protecting groups, which can be followed by spontaneous or induced cyclization to form the piperidine ring of this compound.

  • Purification: Purify the final product using chromatographic techniques.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is commonly used to determine the inhibitory activity of compounds like this compound against α-glucosidase.[5]

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • Test compound (this compound) dissolved in a suitable solvent

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in the phosphate buffer.

    • In a 96-well plate, add a defined volume of the α-glucosidase solution to each well containing the test compound or a control (buffer only).

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a basic solution, such as 0.1 M sodium carbonate.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a fascinating class of natural products with significant therapeutic potential. Their ability to act as glucose analogs and inhibit key enzymes in carbohydrate metabolism has paved the way for their investigation in the management of type 2 diabetes and certain lysosomal storage diseases. The detailed understanding of their mechanism of action, biosynthetic pathways, and the signaling cascades they modulate, as outlined in this guide, provides a solid foundation for further research and development in this promising area of medicinal chemistry and pharmacology. The experimental protocols provided herein offer practical guidance for researchers aiming to explore the properties and applications of these remarkable iminosugars.

References

The Nojirimycin Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 14, 2025

Introduction

Nojirimycin and its derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential in the management of diabetes, viral infections, and certain cancers.[1][2][3] These iminosugars are naturally produced by various bacteria, primarily from the genera Streptomyces and Bacillus.[4][5][6] Understanding the biosynthetic pathway of this compound in these microorganisms is crucial for the metabolic engineering of high-yielding strains and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pathway for enhanced comprehension.

The Core Biosynthetic Pathway

The biosynthesis of this compound in bacteria commences with a sugar phosphate from the central carbon metabolism, typically fructose-6-phosphate, derived from glucose.[4][5] The pathway proceeds through a series of enzymatic reactions including transamination, dephosphorylation, oxidation, cyclization, dehydration, and reduction to yield this compound and its derivatives.[4][5][7] While the general steps are conserved, the specific enzymes and intermediates can vary between different bacterial species.

A key intermediate in the pathway is 2-amino-2-deoxy-D-mannitol (ADM).[4][8][9] The biosynthesis of DNJ, a more stable and well-studied derivative, is thought to proceed through this compound as an intermediate.[8][9] The conversion of this compound to 1-deoxythis compound involves dehydration and reduction steps.[7]

Key Genes and Enzymes

Several key genes and the enzymes they encode have been identified as being central to the this compound biosynthesis pathway, particularly in Bacillus subtilis and Streptomyces species. A putative operon consisting of gabT1, yktc1, and gutB1 has been identified in Bacillus subtilis and is directly involved in DNJ biosynthesis.[1] Homologous genes have been found in various Streptomyces species.[8][9][10][11][12]

The primary enzymes and their functions are:

  • Transaminase (GabT1/AspC): Catalyzes the initial amination step, converting a sugar phosphate into an amino sugar derivative.[1][7][13]

  • Phosphatase (YktC1/MJ0374): Removes the phosphate group from the amino sugar phosphate intermediate.[1][7][13]

  • Oxidoreductase/Dehydrogenase (GutB1/FrmA/AdhD): Involved in the oxidation and cyclization steps leading to the formation of the iminosugar ring structure.[1][7][13]

Quantitative Data on this compound Biosynthesis

The production of this compound and its derivatives can be significantly influenced by fermentation conditions and the genetic background of the producing strain. The following tables summarize some of the reported quantitative data on the enhancement of DNJ production.

Producing StrainSupplement/ConditionDNJ TiterFold IncreaseReference
Streptomyces lavendulaeSodium citrate (5 g/L), sorbose (1 g/L), iodoacetic acid (50 mg/L), and glucose (7 g/L)296.56 mg/L3.3[4][5][14]
Streptomyces lavendulae3.00 mg/mL mulberry seed polysaccharide extract27.19 µg/mL8.55[13]
Bacillus amyloliquefaciens AS385Sorbitol supplementation460 mg/LNot specified[6]

Experimental Protocols

This section details the methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Fermentation for this compound Production

Objective: To cultivate bacterial strains for the production of this compound and its derivatives.

Protocol:

  • Prepare the appropriate fermentation medium. For Streptomyces lavendulae, a suitable medium consists of (per liter): 10 g yeast extract, 5 g glucose, 1 g sorbose, 5 g sodium citrate, 0.5 g NaCl, 0.5 g KNO₃, 0.5 g K₂HPO₄·3H₂O, and 0.5 g MgSO₄·7H₂O.[4][5] The initial pH should be adjusted to 7.30 ± 0.10.[4][5]

  • Inoculate the fermentation medium with a fresh culture of the producing strain.

  • Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C for Streptomyces) with shaking for a specified period (e.g., 3-5 days).[5]

  • For enhanced production in S. lavendulae, add supplements at specific time points during fermentation: 5 g/L sodium citrate and 1 g/L sorbose at 0 hours, 50 mg/L iodoacetic acid at 20 hours, and 7 g/L glucose at 26 hours.[4][5][14]

  • Harvest the culture broth for the extraction and analysis of this compound and its derivatives.

Extraction and Quantification of this compound and Intermediates by HILIC-MS/MS

Objective: To extract and quantify polar metabolites like this compound and its biosynthetic intermediates from the fermentation broth.

Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Chromatographic Separation:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar compounds.

    • The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve peak shape and ionization.

  • Mass Spectrometry Detection:

    • Couple the HILIC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor for the specific mass-to-charge ratios (m/z) of the target compounds:

      • This compound (NJ): m/z 180

      • 1-Deoxythis compound (DNJ): m/z 164

      • 2-amino-2-deoxy-D-mannitol (ADM): m/z 182

      • NJ dehydrate: m/z 162[4][5][8][9]

  • Quantification:

    • Generate a standard curve using commercially available standards of the target compounds.

    • Quantify the concentration of each compound in the samples by comparing their peak areas to the standard curve.

Visualizing the this compound Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of this compound and the experimental workflow for its analysis.

Nojirimycin_Biosynthesis_Pathway F6P Fructose-6-Phosphate ADMP 2-Amino-2-deoxy-D-mannitol-6-phosphate F6P->ADMP Amination ADM 2-Amino-2-deoxy-D-mannitol (ADM) ADMP->ADM Dephosphorylation Oxo_ADM 6-oxo-ADM ADM->Oxo_ADM Oxidation NJ This compound (NJ) Oxo_ADM->NJ Cyclization NJ_dehydrate NJ dehydrate NJ->NJ_dehydrate Dehydration DNJ 1-Deoxythis compound (DNJ) NJ_dehydrate->DNJ Reduction GabT1 GabT1 / AspC (Transaminase) YktC1 YktC1 / MJ0374 (Phosphatase) GutB1_1 GutB1 / FrmA / AdhD (Oxidoreductase) GutB1_2 GutB1 / FrmA / AdhD (Oxidoreductase) Dehydratase Dehydratase Reductase Reductase

Caption: The core biosynthetic pathway of this compound in bacteria.

Experimental_Workflow Fermentation Bacterial Fermentation Extraction Extraction of Supernatant Fermentation->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HILIC HILIC Separation Filtration->HILIC MSMS Tandem Mass Spectrometry (MS/MS) HILIC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The biosynthesis of this compound in bacteria is a complex and fascinating pathway with significant implications for biotechnology and medicine. While the core steps have been elucidated, further research is needed to fully understand the regulatory mechanisms and the diversity of enzymes involved across different bacterial species. The information and protocols provided in this guide offer a solid foundation for researchers aiming to explore and engineer this important metabolic pathway. The continued investigation into this compound biosynthesis will undoubtedly pave the way for the development of improved production strains and novel therapeutic applications.

References

The Biological Activity of Nojirimycin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin, a potent glycosidase inhibitor, and its derivatives represent a significant class of compounds with a broad spectrum of biological activities. As structural mimics of monosaccharides, these iminosugars interfere with carbohydrate-processing enzymes, leading to the modulation of various physiological and pathological processes. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their core mechanism as glycosidase inhibitors. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for activity assessment, and visualizations of key signaling pathways affected by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a naturally occurring iminosugar, first isolated from Streptomyces species, in which the ring oxygen of glucose is replaced by a nitrogen atom. This structural modification is key to its biological activity, allowing it to mimic the transition state of glycosidic bond cleavage and thereby inhibit glycosidases. The inherent instability of this compound led to the development of more stable derivatives, most notably 1-deoxythis compound (DNJ), which lacks the hydroxyl group at the anomeric carbon. DNJ and its various N-substituted derivatives have since become the focus of extensive research due to their therapeutic potential in a range of diseases, including diabetes, viral infections, lysosomal storage disorders, and cancer.

This guide will delve into the multifaceted biological activities of this compound and its derivatives, with a primary focus on their well-established role as α-glucosidase inhibitors. We will also explore their impact on other cellular processes and signaling pathways, providing a comprehensive view of their therapeutic promise.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism of action of this compound and its derivatives is the competitive inhibition of glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By binding to the active site of these enzymes, this compound and its analogs prevent the hydrolysis of their natural substrates.

The protonated nitrogen atom within the iminosugar ring plays a critical role in this inhibition by mimicking the positively charged oxocarbenium-ion-like transition state that forms during the enzymatic cleavage of a glycosidic bond. This mimicry results in a high-affinity interaction with the enzyme's active site, effectively blocking it from processing its natural carbohydrate substrates.

Quantitative Data on Biological Activity

The inhibitory potency of this compound and its derivatives against various glycosidases is a key determinant of their biological activity. This potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize the reported inhibitory activities of selected this compound derivatives against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkyl-1-deoxythis compound Derivatives

CompoundN-Alkyl SubstituentIC₅₀ (µM)Kᵢ (µM)Inhibition Type
Acarbose (Standard)-822.0 ± 1.5--
1-Deoxythis compound (DNJ)H222.4 ± 0.5--
Compound 34-(CH₂)₂-Ph280.0 ± 0.8150Competitive
Compound 40-(CH₂)₂-Ph(3-OMe, 4-OH)160.5 ± 0.652Competitive
Compound 43-(CH₂)₄-Ph(3-OMe, 4-OH)30.0 ± 0.610Competitive

Table 2: α-Glucosidase Inhibitory Activity of 1-Deoxythis compound-Chrysin Derivatives

CompoundLinkerIC₅₀ (µM)Inhibition Type
1-Deoxythis compound (DNJ)-8.15 ± 0.12Competitive
Compound 4-(CH₂)₅-2.37 ± 0.05Mixed
Compound 5-(CH₂)₇-1.29 ± 0.03Mixed
Compound 6-(CH₂)₁₁-0.51 ± 0.02Mixed

Key Signaling Pathways Modulated by this compound Derivatives

Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate critical cellular signaling pathways, contributing to their diverse biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. This compound has been reported to suppress inflammation by inhibiting the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFkB_complex p65 p50 IκBα p65 p65 p50 p50 p65_p50_dimer p65 p50 NFkB_complex->p65_p50_dimer Releases This compound This compound This compound->IKK_complex Inhibits DNA DNA p65_p50_dimer->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Unfolded Protein Response (UPR) Pathway

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inhibition of α-glucosidases I and II by deoxythis compound and its derivatives disrupts the proper folding of glycoproteins, leading to ER stress and activation of the UPR. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded_Proteins Unfolded Proteins BiP BiP Unfolded_Proteins->BiP Binds PERK PERK BiP->PERK Dissociates from IRE1a IRE1α BiP->IRE1a ATF6 ATF6 BiP->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_mRNA XBP1 mRNA IRE1a->XBP1_mRNA Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi & is Cleaved DNJ Deoxythis compound Glycoprotein_Folding Glycoprotein Folding DNJ->Glycoprotein_Folding Inhibits Glycoprotein_Folding->Unfolded_Proteins Leads to p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translates sXBP1_mRNA spliced XBP1 mRNA XBP1_mRNA->sXBP1_mRNA XBP1s XBP1s sXBP1_mRNA->XBP1s Translates ATF6n ATF6 (n) ATF6_cleaved->ATF6n Translocates to Nucleus UPR_Genes UPR Target Gene Expression ATF4->UPR_Genes XBP1s->UPR_Genes ATF6n->UPR_Genes

Caption: The Unfolded Protein Response (UPR) pathway activated by deoxythis compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

    • Prepare a stock solution of pNPG in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in potassium phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of potassium phosphate buffer to the blank wells.

    • Add 50 µL of the test compound or acarbose solutions at various concentrations to the sample wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

a_Glucosidase_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well plate (Blank, Control, Samples) Prepare_Reagents->Plate_Setup Add_Inhibitor Add Inhibitor/Buffer Plate_Setup->Add_Inhibitor Add_Enzyme Add α-Glucosidase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 10 min Add_Enzyme->Pre_Incubate Add_Substrate Add pNPG Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na₂CO₃ Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Read_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method to determine the antiviral efficacy of this compound derivatives by quantifying the reduction in viral plaques.

Materials:

  • Susceptible host cell line

  • Lytic virus stock

  • Test compounds (this compound derivatives)

  • Cell culture medium (with and without serum)

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Dilute the virus stock to a concentration that produces a countable number of plaques.

  • Infection:

    • Wash the cell monolayer with PBS.

    • In separate tubes, mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

  • Overlay and Incubation:

    • After a 1-2 hour adsorption period, remove the inoculum and add the semi-solid overlay medium.

    • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days).

  • Plaque Visualization and Counting:

    • Fix the cells with the fixing solution.

    • Remove the overlay and stain the cell monolayer with Crystal Violet.

    • Wash the wells to remove excess stain and allow to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC₅₀ value, the concentration that reduces the plaque number by 50%.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Cell culture medium (e.g., DMEM)

  • Griess reagent

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.

  • Cell Viability Assay:

    • Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compounds.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

    • Ensure that the observed inhibition is not due to cytotoxicity by analyzing the cell viability data.

Conclusion

This compound and its derivatives stand out as a versatile class of bioactive compounds with significant therapeutic potential. Their primary mechanism of action, the inhibition of glycosidases, has been well-established and provides a strong foundation for their application in managing diseases characterized by aberrant carbohydrate metabolism, such as type 2 diabetes. Furthermore, their ability to modulate key cellular signaling pathways, including the NF-κB and UPR pathways, opens up exciting avenues for their use in treating inflammatory diseases, viral infections, and certain cancers. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound-based therapeutics. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their promising biological activities into clinically effective treatments.

An In-depth Technical Guide to Nojirimycin and its Relationship with 1-Deoxynojirimycin (DNJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ). Both are potent iminosugar inhibitors of α-glucosidases, with significant therapeutic potential. This document details their chemical relationship, biosynthetic pathways, and mechanisms of action. Quantitative data on their inhibitory activities are presented in tabular format for comparative analysis. Detailed experimental protocols for their synthesis, extraction, and biological evaluation are provided to facilitate further research. Additionally, key signaling pathways modulated by these compounds, including the NF-κB and Unfolded Protein Response (UPR) pathways, are visualized using Graphviz diagrams to elucidate their cellular effects.

Introduction

This compound and 1-deoxythis compound (DNJ) are members of the iminosugar class of compounds, which are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to mimic the transition state of glycoside hydrolysis, leading to potent inhibition of glycosidase enzymes.[1] this compound was the first of this class to be discovered, isolated from Streptomyces species.[2] However, its inherent instability due to a hemiaminal group at the C-1 position has limited its direct therapeutic application.[1] The reduction of this compound yields the more stable and clinically relevant compound, 1-deoxythis compound (DNJ).[3] DNJ is a potent α-glucosidase inhibitor and is found naturally in mulberry leaves (Morus alba) and is also produced by various microorganisms.[3][4] This guide explores the intricate relationship between these two molecules, their biological activities, and the experimental methodologies used to study them.

Chemical Structures and Relationship

This compound is 5-amino-5-deoxy-D-glucopyranose. The presence of a hydroxyl group at the anomeric carbon (C-1) makes it a hemiaminal, which is unstable in aqueous solutions.[1] 1-Deoxythis compound is the reduced and more stable form of this compound, lacking the hydroxyl group at the C-1 position.[3] This seemingly minor structural difference significantly enhances the stability of DNJ, making it a more viable candidate for therapeutic development.[1]

Biosynthesis

The biosynthesis of this compound and subsequently DNJ has been studied in both plants and microorganisms, with glucose being a primary precursor.

In Microorganisms (e.g., Bacillus, Streptomyces):

The biosynthesis of DNJ in microbes like Bacillus subtilis and Streptomyces lavendulae begins with D-glucose.[5] The pathway involves the following key steps:

  • Conversion of D-glucose to fructose-6-phosphate.

  • Transamination, dephosphorylation, and other modifications to form 2-amino-2-deoxy-D-mannitol (ADM).

  • Oxidation and cyclization of ADM to yield this compound.

  • Dehydration and reduction of this compound to produce 1-deoxythis compound.[5][6]

In Plants (e.g., Morus alba):

The biosynthetic pathway in plants is less understood but is also believed to start from glucose. The proposed pathway involves the formation of 2-amino-2-deoxy-D-mannitol (ADM) as a key intermediate, which is then converted to DNJ.[7]

DNJ Biosynthesis Glucose D-Glucose F6P Fructose-6-Phosphate Glucose->F6P Glycolysis ADM 2-amino-2-deoxy- D-mannitol (ADM) F6P->ADM Transamination, Dephosphorylation This compound This compound ADM->this compound Oxidation, Cyclization DNJ 1-Deoxythis compound (DNJ) This compound->DNJ Dehydration, Reduction

A simplified overview of the microbial biosynthesis of DNJ from D-Glucose.

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for both this compound and DNJ is the competitive inhibition of α-glucosidases.[8] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound and DNJ delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[8]

The protonated nitrogen atom in the iminosugar ring mimics the positively charged oxocarbenium-ion-like transition state of the glycosidic bond cleavage.[8] This allows for high-affinity binding to the active site of the enzyme, effectively blocking access to the natural substrate.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and DNJ against various glucosidases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize some of the reported IC50 values. It is important to note that these values can vary depending on the enzyme source and assay conditions.

Table 1: IC50 Values of this compound against Glucosidases

Enzyme SourceGlucosidase TypeIC50Reference
Calf Liver MicrosomesOligosaccharide-glucosidase0.16 mM[9]

Table 2: IC50 Values of 1-Deoxythis compound (DNJ) against Glucosidases

Enzyme SourceGlucosidase TypeIC50Reference
Yeastα-Glucosidase0.297 µg/mL[8]
Not Specifiedα-Glucosidase222.4 ± 0.5 µM[10]
Not Specifiedα-Glucosidase8.15 ± 0.12 µM[7]
Calf Liver MicrosomesOligosaccharide-glucosidase2 µM[9]
ERα-Glucosidase I20 µM[11]
ERα-Glucosidase II2 µM[11]

Experimental Protocols

Synthesis of 1-Deoxythis compound from this compound (Reduction)

This protocol outlines the conceptual steps for the chemical reduction of this compound to 1-deoxythis compound, a method historically used for its synthesis.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or other appropriate solvent

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for neutralization

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Dissolve this compound in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution while stirring. The reaction is typically exothermic.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add HCl to quench the excess NaBH₄ and adjust the pH to acidic.

  • Neutralize the solution with NaOH.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue using silica gel column chromatography to obtain pure 1-deoxythis compound.

Extraction of this compound from Streptomyces Culture

This protocol provides a general procedure for the extraction and purification of this compound from a Streptomyces fermentation broth.[2][12]

Materials:

  • Fermentation broth of a this compound-producing Streptomyces strain (e.g., S. nojiriensis)

  • Acetone (70% v/v)

  • Filter paper

  • Rotary evaporator

  • Cation exchange resin

  • Ammonia solution for elution

  • Lyophilizer

Procedure:

  • Grow the Streptomyces strain in a suitable liquid medium to allow for this compound production.

  • Separate the mycelia from the culture broth by centrifugation.

  • Extract the mycelial pellet with 70% acetone.

  • Filter the extract to remove cell debris.

  • Concentrate the filtrate using a rotary evaporator.

  • Apply the concentrated extract to a cation exchange resin column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound this compound from the resin using a dilute ammonia solution.

  • Collect the fractions containing this compound, as determined by a suitable analytical method (e.g., bioassay or chromatography).

  • Lyophilize the pooled fractions to obtain purified this compound.

Extraction of 1-Deoxythis compound from Mulberry Leaves

This protocol describes a common method for extracting DNJ from dried mulberry leaves.

Materials:

  • Dried mulberry leaf powder

  • 0.05 M Hydrochloric acid (HCl)

  • Centrifuge

  • pH meter

  • Potassium borate buffer (0.4 M, pH 8.5)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (5 mM in acetonitrile)

  • Glycine solution (0.1 M)

  • Acetic acid solution (0.1% v/v)

  • Syringe filter (0.45 µm)

  • HPLC system with a fluorescence detector

Procedure:

  • Mix the dried mulberry leaf powder with 0.05 M HCl.

  • Incubate the mixture in a warm water bath (e.g., 70-80°C) for several hours with occasional shaking.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and adjust the pH to 8.0.

  • For derivatization, mix a sample of the extract with potassium borate buffer.

  • Add FMOC-Cl solution, mix, and allow the reaction to proceed at room temperature.

  • Quench the reaction by adding glycine solution.

  • Dilute the mixture with 0.1% acetic acid.

  • Filter the derivatized sample through a syringe filter before analysis by HPLC with fluorescence detection.[13]

α-Glucosidase Inhibition Assay

This is a standard in vitro assay to determine the inhibitory activity of compounds like this compound and DNJ against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][14]

Materials:

  • α-glucosidase enzyme solution

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound or DNJ) at various concentrations

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add the α-glucosidase solution to each well.

  • Add different concentrations of the test compound to the respective wells. A control well should contain buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding Na₂CO₃ solution.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Alpha_Glucosidase_Inhibition_Assay Start Start: Prepare Reagents AddEnzyme Add α-glucosidase to 96-well plate Start->AddEnzyme AddInhibitor Add Inhibitor (this compound/DNJ) AddEnzyme->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate AddSubstrate Add Substrate (pNPG) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (add Na₂CO₃) Incubate->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the α-glucosidase inhibition assay.

Signaling Pathways

Beyond their primary role as α-glucosidase inhibitors in the gut, this compound and DNJ can be absorbed and exert systemic effects by modulating intracellular signaling pathways.

This compound and the NF-κB Signaling Pathway

Recent studies have shown that this compound possesses anti-inflammatory properties. It has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[15] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of pro-inflammatory mediators such as iNOS and COX-2, as well as inflammatory cytokines like IL-6, IL-1β, and TNF-α.[15]

Nojirimycin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Leads to IκBα degradation and NF-κB release NFkB_nuc NF-κB (p65/p50) in Nucleus NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
1-Deoxythis compound and the Unfolded Protein Response (UPR)

Inhibition of ER-resident α-glucosidases I and II by DNJ disrupts the proper folding of N-linked glycoproteins, leading to an accumulation of misfolded proteins in the endoplasmic reticulum. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).[14] The UPR is a cellular stress response that aims to restore ER homeostasis. It is mediated by three main ER membrane-resident sensors: PERK, IRE1α, and ATF6. Activation of these sensors initiates signaling cascades that upregulate the expression of chaperone proteins to assist in protein folding, enhance ER-associated degradation (ERAD) of misfolded proteins, and, if the stress is prolonged, can lead to apoptosis.[14]

DNJ_UPR_Pathway DNJ 1-Deoxythis compound (DNJ) aGlucosidase α-Glucosidase I & II (in ER) DNJ->aGlucosidase Inhibits MisfoldedProteins Accumulation of Misfolded Glycoproteins (ER Stress) aGlucosidase->MisfoldedProteins Leads to PERK PERK MisfoldedProteins->PERK Activates IRE1a IRE1α MisfoldedProteins->IRE1a Activates ATF6 ATF6 MisfoldedProteins->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1a->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Response UPR Target Genes: - Chaperones - ERAD Components - Apoptosis ATF4->Response XBP1s->Response ATF6n->Response Nuclear Translocation and Transcription

DNJ induces the Unfolded Protein Response (UPR) via ER stress.

Conclusion

This compound and its stable derivative, 1-deoxythis compound, are powerful tools for researchers in the fields of glycobiology, metabolic diseases, and virology. Their ability to potently and competitively inhibit α-glucosidases has led to the development of therapeutic strategies for type 2 diabetes and has shown promise in antiviral applications. The deeper understanding of their modulation of intracellular signaling pathways, such as NF-κB and the UPR, opens new avenues for their potential use in inflammatory diseases and conditions associated with ER stress. This technical guide provides a foundational resource for scientists and professionals engaged in the study and development of these fascinating iminosugars.

References

Foundational Research on Nojirimycin's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into nojirimycin and its derivatives, potent glucosidase inhibitors with significant therapeutic potential. This document outlines their core mechanism of action, summarizes key quantitative data on their inhibitory activities, provides detailed experimental methodologies, and visualizes the critical biological pathways they modulate.

Introduction and Core Mechanism of Action

This compound, a polyhydroxylated piperidine alkaloid first isolated from Streptomyces species, is a powerful inhibitor of both α- and β-glucosidases.[1] Structurally, it is an iminosugar, a carbohydrate analog where the endocyclic oxygen is replaced by a nitrogen atom. This substitution allows this compound and its derivatives to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glucosidases. The protonated nitrogen atom in the iminosugar ring electrostatically stabilizes the negatively charged active site residues of the enzyme, leading to potent, competitive inhibition.

However, the inherent instability of this compound, due to its hemiaminal functionality, has led to a greater focus on its more stable reduced form, 1-deoxythis compound (DNJ). DNJ and its N-alkylated derivatives, such as N-butyl-deoxythis compound (NB-DNJ, Miglustat) and N-hydroxyethyl-DNJ (Miglitol), form the basis of most of the therapeutic research and development in this area.[2]

Quantitative Inhibitory Activity

The therapeutic potential of this compound and its derivatives is directly linked to their ability to inhibit specific glucosidases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of key compounds against a range of target enzymes.

CompoundEnzymeSourceIC50 (µM)Reference(s)
This compound Microsomal Glucosidases (Glc3-oligosaccharide hydrolysis)Calf Liver160
1-Deoxythis compound (DNJ) α-GlucosidaseSaccharomyces cerevisiae8.15 - 222.4[3][4]
α-Glucosidase IIEndoplasmic Reticulum13[2]
Lysosomal Acid α-Glucosidase (GAA)Human Recombinant0.15[5]
MaltaseMouse-[6]
Sucrase--
N-Butyl-DNJ (Miglustat) α-Glucosidase IIEndoplasmic Reticulum16[2]
Lysosomal β-Glucosidase 1 (GBA1)Human Recombinant74[7]
Miglitol Maltase-Glucoamylase (MGAM)-6[8]
CompoundEnzymeSourceKi (µM)Inhibition TypeReference(s)
1-Deoxythis compound Derivative (Compound 43) α-GlucosidaseSaccharomyces cerevisiae10Competitive[4]
1-Deoxythis compound Derivative (Compound 6) α-GlucosidaseSaccharomyces cerevisiae0.21 (Ki), 0.76 (Kis)Mixed[3]
N-Butyl-DNJ (Miglustat) Lysosomal β-Glucosidase 1 (GBA1)Human Recombinant34Competitive[7]
Miglitol Maltase-Glucoamylase (MGAM)-1-[8]

Key Therapeutic Applications and Signaling Pathways

The inhibition of glucosidases by this compound derivatives has pleiotropic effects, leading to therapeutic potential in diverse areas, including viral infections, metabolic diseases, and genetic disorders.

Antiviral Activity: Disruption of Glycoprotein Folding

Many enveloped viruses, including HIV and influenza, rely on the host cell's machinery for the proper folding and maturation of their surface glycoproteins, which are essential for viral entry and budding. This process occurs in the endoplasmic reticulum (ER) and is mediated by the calnexin/calreticulin cycle. This compound derivatives, by inhibiting ER α-glucosidases I and II, prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This leads to improper folding, retention in the ER, and subsequent degradation, thereby reducing the production of infectious viral particles.

antiviral_mechanism cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9) Glucosidase_I α-Glucosidase I & II Nascent_Glycoprotein->Glucosidase_I Glc trimming Glc1Man9 Monoglucosylated Glycoprotein (Glc1Man9) Calnexin_Cycle Calnexin/ Calreticulin Cycle Glc1Man9->Calnexin_Cycle Enters Cycle Man9 Correctly Folded Glycoprotein (Man9) Golgi Golgi Apparatus (Virion Assembly) Man9->Golgi Misfolded_Protein Misfolded Glycoprotein ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Glucosidase_I->Glc1Man9 This compound This compound Derivatives This compound->Glucosidase_I Calnexin_Cycle->Man9 Correct Folding Calnexin_Cycle->Misfolded_Protein Misfolding

Inhibition of the Calnexin/Calreticulin cycle by this compound derivatives.
Anti-Inflammatory Effects: Regulation of NF-κB Signaling

Recent studies have revealed that this compound can suppress inflammatory responses. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various cytokines (PGE₂, IL-6, IL-1β, TNF-α). This anti-inflammatory effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

anti_inflammatory_mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Induces This compound This compound This compound->IKK Suppresses Activation

This compound suppresses inflammation by inhibiting the NF-κB signaling pathway.
Pharmacological Chaperone Therapy for Lysosomal Storage Diseases

In certain lysosomal storage diseases, such as Pompe disease, mutations in the gene for acid α-glucosidase (GAA) lead to misfolding of the enzyme in the ER and its premature degradation.[7] 1-Deoxythis compound and its derivatives can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules bind to the active site of the misfolded GAA, stabilizing its conformation. This allows the mutant enzyme to escape ER-associated degradation and be trafficked correctly to the lysosome, where it can exert some residual catalytic activity.

chaperone_mechanism cluster_cell Cell cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutant_GAA Mutant GAA (Misfolded) Stabilized_GAA DNJ-Bound GAA (Stabilized) Mutant_GAA->Stabilized_GAA + DNJ ERAD ERAD (Degradation) Mutant_GAA->ERAD DNJ DNJ DNJ->Stabilized_GAA Active_GAA Active GAA Stabilized_GAA->Active_GAA Trafficking to Lysosome (DNJ dissociates) Glycogen Glycogen Active_GAA->Glycogen Degrades Glucose Glucose Glycogen->Glucose assay_workflow A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Plate Setup (Add Buffer/Inhibitor + Enzyme) A->B C Pre-incubate (37°C, 10 min) B->C D Initiate Reaction (Add pNPG Substrate) C->D E Incubate (37°C, 20 min) D->E F Stop Reaction (Add Na2CO3) E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 Value G->H

References

Beyond Mulberry: A Technical Guide to Alternative Natural Sources of Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of nojirimycin and its derivatives, powerful alpha-glucosidase inhibitors, from sources other than the common mulberry plant. As interest in these compounds for therapeutic applications in diabetes, viral infections, and rare genetic diseases continues to grow, identifying and optimizing production from alternative, and potentially more efficient, natural sources is of paramount importance. This document provides a consolidated overview of microbial and plant sources, quantitative production data, detailed experimental protocols, and visual representations of the biosynthetic pathway and experimental workflows.

Quantitative Yields of this compound and its Derivatives from Non-Mulberry Sources

The following table summarizes the reported yields of this compound (NJ) and its more stable derivative, 1-deoxythis compound (DNJ), from various microbial and plant sources. This data allows for a comparative analysis of production capabilities, highlighting promising candidates for further research and development.

Source Organism/PlantCompoundYieldReference
Microbial Sources
Streptomyces ficellusThis compound (NJ)710 mg/L[1]
Streptomyces lavendulae1-Deoxythis compound (DNJ)296.56 mg/L
Streptomyces sp. SID91351-Deoxythis compound (DNJ)640 mg/L
Bacillus amyloliquefaciens AS3851-Deoxythis compound (DNJ)460 mg/L[2]
Bacillus subtilis I.247 (mutant)1-Deoxythis compound (DNJ)773 mg/L[3]
Bacillus spp.1-Deoxythis compound (DNJ)460–800 mg/L
Plant Sources
Commelina communis var. hortensis1-Deoxythis compound (DNJ)0.020 - 0.054% (dry weight)[4]
Commelina communis1-Deoxythis compound (DNJ)0.019 - 0.069% (dry weight)[4]

Experimental Protocols

This section details methodologies for the cultivation of this compound-producing microorganisms, enhancement of production, and subsequent extraction and quantification of the target compounds.

Cultivation of Streptomyces ficellus for Enhanced this compound Production

This protocol is based on the findings of enhanced this compound production using a modified marine broth.

1. Media Preparation:

  • Seed Culture Medium (YM Broth):

    • Yeast Extract: 5 g/L

    • Malt Extract: 30 g/L

    • Dissolve in distilled water and adjust pH to 7.3.

    • Sterilize by autoclaving at 121°C for 20 minutes.

  • Production Medium (Modified Marine Broth):

    • Marine Broth: 37.4 g/L (commercial formulation)

    • Soluble Starch: Depleted (or 10 g/L for initial growth phase)

    • Adjust pH to 7.3 with NaOH.

    • Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculation and Fermentation:

  • Inoculate a 100 mL flask containing 30 mL of YM broth with a loopful of Streptomyces ficellus from a mature agar plate.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 3 days to generate a seed culture.

  • Transfer the seed culture (1% v/v) to a 1 L flask containing 400 mL of the production medium.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 4-7 days.

3. Monitoring Production:

  • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density at 600 nm) and this compound concentration by HPLC or LC-MS/MS.

Extraction and Purification of this compound from Streptomyces Culture

This protocol outlines a general procedure for the extraction and purification of this compound from a fermentation broth.

1. Harvesting:

  • After the fermentation period, centrifuge the culture broth at 12,000 rpm for 20 minutes to separate the mycelium from the supernatant.

2. Extraction:

  • The supernatant contains the secreted this compound. Due to its high polarity, direct extraction with common organic solvents is inefficient. An ion-exchange chromatography approach is recommended.

  • Pass the supernatant through a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form).

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound this compound with a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).

  • Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

3. Purification:

  • Pool the this compound-containing fractions and concentrate them under reduced pressure.

  • For further purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 or HILIC column).

Quantification of 1-Deoxythis compound by HPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of DNJ.

1. Sample Preparation:

  • Filter the crude extract or purified fractions through a 0.22 µm syringe filter.

  • Derivatization (optional but can improve chromatographic performance): Mix the sample with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer (pH 8.5) to derivatize the amino group of DNJ. Quench the reaction with glycine.

2. HPLC Conditions:

  • Column: TSKgel Amide-80 or a similar HILIC column.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for DNJ: m/z 164.1 -> 146.1, 128.1, 110.1, 92.1, 74.1, 60.1.

  • Optimize collision energy and other source parameters for maximum sensitivity.

4. Quantification:

  • Prepare a standard curve using a certified reference standard of 1-deoxythis compound.

  • Calculate the concentration of DNJ in the samples by comparing their peak areas to the standard curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of 1-deoxythis compound in bacteria and a general experimental workflow for its production and analysis.

Biosynthesis_of_1_Deoxythis compound Glucose D-Glucose Glycolysis Glycolysis Glucose->Glycolysis F6P Fructose-6-phosphate gabT1 gabT1 (Aminotransferase) F6P->gabT1 ADM 2-amino-2-deoxy-D-mannitol gutB1 gutB1 (Oxidoreductase) ADM->gutB1 Oxo_intermediate 6-oxo intermediate Mathis compound Mathis compound Oxo_intermediate->Mathis compound Cyclization Epimerase Epimerase Mathis compound->Epimerase This compound This compound Dehydratase_Reductase Dehydratase & Reductase This compound->Dehydratase_Reductase DNJ 1-Deoxythis compound Glycolysis->F6P yktC1 yktC1 (Phosphatase) gabT1->yktC1 yktC1->ADM gutB1->Oxo_intermediate Epimerase->this compound Dehydratase_Reductase->DNJ Experimental_Workflow Strain_Selection Strain Selection (e.g., Streptomyces, Bacillus) Media_Optimization Media & Culture Condition Optimization Strain_Selection->Media_Optimization Fermentation Fermentation Media_Optimization->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Extraction (Ion-Exchange Chromatography) Harvesting->Extraction Purification Purification (Preparative HPLC) Extraction->Purification Analysis Analysis & Quantification (HPLC-MS/MS) Purification->Analysis Final_Product Purified this compound / DNJ Analysis->Final_Product

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Nojirimycin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its analogues are a class of iminosugars that have garnered significant attention in medicinal chemistry and drug development due to their potent glycosidase inhibitory activities.[1][2] These compounds are structural mimics of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom.[3] This structural modification leads to their ability to competitively inhibit various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][4] Consequently, this compound and its derivatives have been explored for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders.[1][3] One notable analogue, N-butyl-1-deoxythis compound (Miglustat), is an approved drug for Gaucher's disease.[5][6]

The therapeutic potential of these iminosugars is intrinsically linked to their stereochemistry. The precise spatial arrangement of the hydroxyl groups on the piperidine ring dictates their binding affinity and selectivity for target glycosidases. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure this compound and its analogues is of paramount importance. This document provides an overview of key stereoselective synthetic strategies, detailed experimental protocols for selected reactions, and a summary of quantitative data from representative syntheses.

Synthetic Strategies Overview

The stereoselective synthesis of this compound and its analogues has been approached through various strategies, broadly categorized into two main routes: those starting from carbohydrate precursors and those employing non-carbohydrate chiral pool starting materials.

  • Carbohydrate-Based Syntheses: These routes leverage the pre-existing stereocenters of readily available sugars like D-glucose or D-mannitol.[7][8] Key transformations often involve the introduction of a nitrogen atom and subsequent cyclization to form the piperidine ring. Common methods include reductive amination of sugar-derived keto-aldehydes or intramolecular nucleophilic substitution of appropriately functionalized carbohydrate derivatives.[9]

  • Non-Carbohydrate-Based Syntheses: These approaches build the chiral piperidine core from acyclic, non-carbohydrate starting materials. Asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, are often employed to install the required stereocenters.[7][10] This strategy offers flexibility in accessing a wider range of stereoisomers and analogues.

Recent advancements have focused on improving the efficiency and stereocontrol of these syntheses. For instance, the use of bicyclic acyliminium intermediates has been shown to provide excellent stereoselectivity in the synthesis of this compound C-glycosides.[11][12]

Quantitative Data Summary

The following table summarizes quantitative data from selected stereoselective syntheses of this compound and its analogues, highlighting the efficiency and stereocontrol achieved in key steps.

Starting MaterialTarget CompoundKey ReactionYield (%)StereoselectivityReference
Bicyclic sp2-iminosugarThis compound α-C-allyl-glycosideC-allylation91Total α-anomer selectivity[11][12]
L-sorbose-derived imineα- and β-1-C-substituted 1-deoxythis compoundAddition of organometallic reagents27-52 (overall)Highly diastereoselective[13]
2,3,4,6-tetra-O-benzyl-D-glucopyranose(+)-NojirimycinDiastereoselective reduction of oximeNot specifiedD-gluco-amine separated from L-ido-isomer[8]
Sugar-derived lactamsADMDP and this compound derivativesTandem reduction and nucleophilic additionNot specifiedStereoselective[14]
Bishomoallylic amines(-)-1-Deoxymanthis compoundRing-closing iodoamination and in situ ring-expansion7.4 (overall)>99:1 dr[15]

Experimental Protocols

Protocol 1: Stereoselective C-Allylation for the Synthesis of a this compound α-C-Glycoside Precursor[11][12]

This protocol describes the highly stereoselective C-allylation of a tri-O-benzyl protected bicyclic sp2-iminosugar O-glycoside to furnish the corresponding allyl α-C-glycoside, a key intermediate for this compound analogues.

Materials:

  • Tri-O-benzyl protected bicyclic sp2-iminosugar O-glycoside (starting material)

  • Allyltrimethylsilane (AllTMS)

  • Boron trifluoride etherate (BF3·OEt2)

  • Acetonitrile (anhydrous)

  • Standard work-up and purification reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for column chromatography)

Procedure:

  • Dissolve the tri-O-benzyl protected bicyclic sp2-iminosugar O-glycoside in anhydrous acetonitrile in a flame-dried flask under an argon atmosphere.

  • Add allyltrimethylsilane (AllTMS) to the solution.

  • Add boron trifluoride etherate (BF3·OEt2) as a promoter.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NaHCO3.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure allyl α-C-glycoside.

Expected Outcome: This reaction proceeds with high yield (typically around 91%) and excellent α-stereoselectivity.[12]

Protocol 2: Synthesis of (1R)-1-C-Allyl-2,3,4-tri-O-benzyl-N-benzyloxycarbonyl-1-deoxythis compound[11]

This protocol details the N-protection of an intermediate in the synthesis of this compound analogues.

Materials:

  • (1R)-1-C-Allyl-2,3,4-tri-O-benzyl-1-deoxythis compound intermediate

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzyl chloroformate

  • Water

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • To a solution of the starting intermediate (0.68 mmol) in anhydrous DCM (13.8 mL) under an argon atmosphere at room temperature, add DIPEA (2.72 mmol) and benzyl chloroformate (3.74 mmol).

  • Stir the mixture for 3 hours.

  • Dilute the reaction mixture with DCM (10 mL) and wash with water (10 mL).

  • Dry the organic extracts over MgSO4, concentrate, and chromatograph using 1/5 EtOAc/cyclohexane as the eluent.

Expected Outcome: The desired N-protected product is obtained as a colorless oil in high yield (93%).[11]

Visualizations

Signaling Pathway

This compound and its derivatives are known to exert anti-inflammatory effects by modulating signaling pathways. One key pathway affected is the NF-κB signaling cascade.[16] this compound has been shown to suppress the activation of NF-κB induced by lipopolysaccharides (LPS).[16] This leads to a downstream reduction in the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a this compound analogue, starting from a protected iminosugar.

Synthesis_Workflow Start Protected Iminosugar Reaction1 Stereoselective Functionalization (e.g., C-Glycosylation) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate1 Functionalized Intermediate Purification1->Intermediate1 Reaction2 Deprotection Intermediate1->Reaction2 Workup2 Workup Reaction2->Workup2 Purification2 Purification (e.g., Crystallization) Workup2->Purification2 FinalProduct Final this compound Analogue Purification2->FinalProduct

Caption: General workflow for this compound analogue synthesis.

Conclusion

The stereoselective synthesis of this compound and its analogues remains an active and important area of research. The development of efficient and highly stereocontrolled synthetic routes is crucial for accessing these therapeutically relevant molecules. The protocols and data presented here provide a snapshot of the current state of the art and serve as a valuable resource for researchers in the field. Further innovations in catalytic asymmetric methods and the exploration of novel synthetic strategies will undoubtedly lead to even more efficient and versatile approaches for the synthesis of this important class of iminosugars.

References

Application Notes and Protocols for the Isolation of Nojirimycin from Streptomyces lavendulae Culture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nojirimycin (NJ) is a potent glycosidase inhibitor and a member of the iminosugar class of compounds, first discovered in species of Streptomyces.[1][2] Due to its biological activities, it serves as a valuable precursor for the synthesis of more stable derivatives like 1-deoxythis compound (DNJ), which has applications in treating diabetes and other conditions.[3] This document provides a detailed protocol for the cultivation of Streptomyces lavendulae, a known producer of this compound, and the subsequent isolation, purification, and quantification of the target compound from the fermentation broth.[4][5] The protocols are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Materials and Reagents

  • Streptomyces lavendulae strain (e.g., UN-8, CCTCC M 2015512)[6]

  • Yeast Extract

  • Glucose

  • Soluble Starch

  • Potassium Phosphate Dibasic Trihydrate (K₂HPO₄·3H₂O)

  • Potassium Nitrate (KNO₃)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Sodium Citrate

  • Sorbose

  • Iodoacetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Cation Exchange Resin (e.g., Bio-Rad AG 50W)[7]

  • Ammonium Hydroxide (NH₄OH) for elution

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Milli-Q or equivalent purified water

Experimental Protocols

Part 1: Fermentation of Streptomyces lavendulae

This protocol details the preparation of media and culture conditions for optimal this compound production. An enhanced production strategy is presented based on the elucidation of its biosynthetic pathway.[6][8]

2.1.1 Media Preparation

Two types of media are required: a seed medium for initial culture growth and a fermentation medium for secondary metabolite production. All media should be adjusted to pH 7.30 ± 0.10 using 1 M NaOH or 1 M HCl and sterilized by autoclaving at 115°C for 30 minutes.[6]

Table 1: Fermentation Media Composition

Component Seed Medium (per Liter) Basal Fermentation Medium (BFM) (per Liter)
Yeast Extract 10 g 10 g
Soluble Starch 20 g -
Glucose - 5 g
K₂HPO₄·3H₂O 0.5 g 0.5 g
KNO₃ 0.5 g 0.5 g
NaCl 0.5 g 0.5 g

| MgSO₄·7H₂O | 0.5 g | 0.5 g |

2.1.2 Culture and Fermentation Protocol

  • Inoculation: Inoculate a loopful of S. lavendulae spores or a vegetative mycelial suspension into a flask containing 50 mL of sterile Seed Medium.

  • Seed Culture: Incubate the seed culture at 30°C on a rotary shaker at 180 rpm until sufficient growth is achieved (typically 24-48 hours).[6]

  • Production Culture (Standard): Transfer the seed culture (e.g., 1 mL) into a larger flask containing 50 mL of Basal Fermentation Medium (BFM).[6]

  • Production Culture (Enhanced Strategy): For significantly higher yields, use the following optimized protocol[6][8]:

    • Prepare the BFM and supplement it at the start of the fermentation (0 h) with 5 g/L of sodium citrate and 1 g/L of sorbose.

    • Inoculate the supplemented BFM with the seed culture.

    • Incubate at 30°C and 180 rpm.

    • At 20 hours post-inoculation, add a sterile solution of iodoacetic acid to a final concentration of 50 mg/L.

    • At 26 hours post-inoculation, feed the culture with a sterile glucose solution to a final concentration of 7 g/L.

  • Incubation: Continue the fermentation for a total of 3-5 days. The highest yields in the enhanced protocol were observed after 3 days.[6][8]

Table 2: Optimized Fermentation Conditions and this compound Yields

Fermentation Strategy Key Supplements & Timing Temperature Agitation Final Yield (mg/L) Reference
Basal Fermentation None 30°C 180 rpm ~90 [8]
Enhanced Production Sodium Citrate (0h, 5g/L), Sorbose (0h, 1g/L), Iodoacetic Acid (20h, 50mg/L), Glucose (26h, 7g/L) 30°C 180 rpm 296.56 [6][8]
RSM Optimization* 8% Soluble Starch, pH 7.5 27°C N/A 42.875 [9]

Note: This optimization was performed on a different mutant strain and over a longer period (11 days).

Part 2: Isolation and Purification of this compound

This compound is a water-soluble compound found in the fermentation broth. The following protocol uses cation exchange chromatography, a standard method for purifying iminosugars.[7]

  • Harvesting: After fermentation, centrifuge the culture broth at high speed (e.g., 13,000 x g for 15 minutes) to pellet the bacterial cells.[10]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the dissolved this compound.

  • Acidification: Adjust the pH of the supernatant to ~3.0 with 1 M HCl. This step prepares the sample for binding to the cation exchange resin.

  • Cation Exchange Chromatography:

    • Prepare a column with a suitable cation exchange resin (e.g., Bio-Rad AG 50W) and equilibrate it with acidified water (pH 3.0).

    • Load the acidified supernatant onto the column. The positively charged this compound (at acidic pH) will bind to the negatively charged resin.

    • Wash the column with several volumes of acidified water to remove unbound impurities.

  • Elution: Elute the bound this compound from the column using a basic solution, such as 2 M ammonium hydroxide (NH₄OH).

  • Concentration: Collect the fractions containing this compound and concentrate them using a rotary evaporator under reduced pressure to remove the ammonia and water. The resulting residue contains the purified this compound.

Part 3: Identification and Quantification

This compound lacks a strong chromophore, making direct UV detection difficult. Therefore, derivatization or mass spectrometry-based methods are required for quantification.[3][11]

2.3.1 Method A: HPLC with Fluorescence Detection (via Derivatization)

  • Derivatization: React the purified sample with 9-fluorenylmethyl chloroformate (FMOC-Cl) under mild alkaline conditions to form a stable, fluorescent derivative.[11]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid).

    • Detection: Fluorescence detector.

    • Quantification: Compare the peak area of the derivatized sample to a standard curve prepared with known concentrations of derivatized this compound standard.

2.3.2 Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and does not require derivatization.[12]

  • LC Separation:

    • Column: A HILIC or amide column (e.g., TSKgel Amide-80) is suitable for separating polar compounds like this compound.[12]

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.[12]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitoring: Use Multiple Reaction Monitoring (MRM) for high selectivity. The transition for this compound is typically from its protonated molecular ion [M+H]⁺ (m/z 180) to a specific fragment ion. Note: The related compound DNJ has a transition of m/z 164 to its fragments.[6][12]

    • Quantification: Calculate the concentration based on a standard curve of pure this compound. The detection limit for similar compounds can be as low as 75 pg.[12]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the biosynthetic pathway of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_analysis Analysis inoculation Inoculation of S. lavendulae seed_culture Seed Culture (24-48h) inoculation->seed_culture prod_fermentation Production Fermentation (BFM + Supplements, 3-5 days) seed_culture->prod_fermentation centrifugation Centrifugation prod_fermentation->centrifugation supernatant Collect Supernatant centrifugation->supernatant cation_exchange Cation Exchange Chromatography supernatant->cation_exchange elution Elution with NH4OH cation_exchange->elution concentration Concentration elution->concentration analysis Quantification (HPLC or LC-MS/MS) concentration->analysis end_product Pure this compound analysis->end_product

Caption: Overall workflow for this compound isolation.

biosynthetic_pathway f6p Fructose-6-Phosphate step1 Amination f6p->step1 step2 Dephosphorylation step1->step2 step3 Oxidation step2->step3 step4 Cyclization (C2-N-C6) step3->step4 nj This compound step4->nj

References

Application of Nojirimycin and its Derivatives in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its derivatives, a class of iminosugars, have emerged as potent inhibitors of viral replication for a broad spectrum of enveloped viruses. These compounds function as competitive inhibitors of host endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the N-linked glycosylation pathway.[1] By disrupting the proper folding of viral envelope glycoproteins, this compound and its analogs can lead to reduced virion secretion, decreased infectivity of progeny viruses, and inhibition of virus-mediated cell fusion.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in studying viral replication, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The primary antiviral mechanism of this compound and its derivatives stems from their ability to mimic the transition state of the glucose substrate of ER α-glucosidases I and II.[3] These enzymes are responsible for the sequential removal of three terminal glucose residues from N-linked oligosaccharides on nascent glycoproteins.[4] This trimming process is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct folding of glycoproteins.[1]

Inhibition of α-glucosidases by this compound leads to the accumulation of misfolded viral envelope glycoproteins with unprocessed glucose residues.[2] This can have several downstream consequences for the viral life cycle:

  • ER-Associated Degradation (ERAD): Misfolded glycoproteins are retained in the ER and targeted for degradation by the proteasome.[1]

  • Reduced Virion Assembly and Secretion: The improper folding of envelope glycoproteins can impair their transport to the site of viral budding, thereby reducing the production of new virions.[5][6]

  • Decreased Infectivity: Virions that are released may incorporate misfolded or improperly glycosylated envelope proteins, leading to a significant reduction in their ability to infect new cells.[5][6]

  • Inhibition of Cell-to-Cell Fusion: For viruses like HIV, this compound treatment can inhibit syncytium formation, a process of cell-to-cell fusion mediated by viral envelope glycoproteins.[2][7]

While α-glucosidase inhibition is the primary mechanism, some studies suggest that this compound derivatives with long alkyl chains may possess additional antiviral activities independent of glucosidase inhibition.[5][6]

Signaling Pathway Diagram

Nojirimycin_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Virus_Lifecycle Viral Lifecycle Consequences Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase_I_II α-Glucosidases I & II Nascent Viral Glycoprotein->Glucosidase_I_II Glycan Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_I_II->Calnexin_Calreticulin Monoglucosylated Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Proper Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Improper Folding Reduced_Virion_Assembly Reduced Virion Assembly & Secretion ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD Misfolded_Glycoprotein->Reduced_Virion_Assembly Leads to This compound This compound This compound->Glucosidase_I_II Inhibition Decreased_Infectivity Decreased Infectivity Inhibition_of_Fusion Inhibition of Cell-Cell Fusion

Caption: Mechanism of action of this compound in viral replication.

Quantitative Data Summary

The antiviral activity of this compound and its derivatives can be quantified using various in vitro assays. The following table summarizes key quantitative data from studies on different viruses.

CompoundVirusAssayCell LineIC50 / KiReference
N-butyl-deoxythis compound (NB-DNJ)Bovine Viral Diarrhea Virus (BVDV)Plaque ReductionMDBK115 µM[8]
N-nonyl-deoxythis compound (NN-DNJ)Bovine Viral Diarrhea Virus (BVDV)Plaque ReductionMDBK2.5 µM[8]
N-methyl-homothis compound (MHNJ)-Glucosidase I InhibitionPurified EnzymeKi = 1 x 10⁻⁶ M[9]
Homothis compound (HNJ)-Glucosidase II InhibitionPurified EnzymeKi = 1 x 10⁻⁶ M[9]
ToP-DNJ-ER Glucosidase II Inhibition-IC50 = 9 µM[3]
Deoxythis compound (DNJ)-ER Glucosidase II Inhibition-IC50 = 13 µM[3]
N-butyl-deoxythis compound (NB-DNJ)-ER Glucosidase II Inhibition-IC50 = 16 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral effects of this compound and its derivatives.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).

Materials:

  • Susceptible host cell line (e.g., MDBK cells for BVDV)

  • Virus stock of known titer

  • Culture medium (e.g., RPMI 1640 with 10% fetal calf serum)

  • This compound or its derivative

  • Overlay medium (e.g., culture medium with 0.5% agarose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates and grow to 90% confluency.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.[8]

  • Remove the inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add culture medium containing various concentrations of the this compound derivative to the wells.

  • Incubate the plates for 2-3 days at 37°C.

  • Remove the medium and overlay the cells with overlay medium.

  • Incubate until plaques are visible.

  • Fix the cells with 10% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Analysis of Viral RNA Synthesis

This protocol is used to determine if the antiviral compound affects viral genome replication.

Materials:

  • Host cell line

  • Virus

  • This compound or its derivative

  • Actinomycin D

  • [5,6-³H]uridine

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Protocol:

  • Infect confluent cell monolayers in 25-cm² flasks with the virus at a high MOI (>5).[5]

  • After 1 hour, remove the inoculum, wash the cells, and add fresh medium containing the inhibitor.[5]

  • At 6 hours post-infection (h p.i.), add actinomycin D (5 µg/ml) to inhibit host cell RNA synthesis.[5]

  • At 8 h p.i., label the viral RNA by adding 100 µCi of [5,6-³H]uridine per ml to the medium.[5]

  • Harvest the cells at a designated time point (e.g., 24 h p.i.).

  • Extract total RNA from the cells.

  • Quantify the amount of viral RNA using RT-qPCR.

  • Compare the levels of viral RNA in treated and untreated cells.

Western Blot Analysis of Viral Glycoproteins

This method is used to assess the effect of this compound on the processing and expression of viral envelope glycoproteins.

Materials:

  • Infected cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Primary antibody specific for the viral glycoprotein (e.g., anti-HIV gp120)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Chemiluminescent substrate

Protocol:

  • Infect cells with the virus in the presence or absence of the this compound derivative.

  • At a specific time post-infection, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the molecular weight and expression levels of the viral glycoproteins. An increase in the molecular weight of the glycoprotein in treated samples suggests inhibition of glycan trimming.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_Infection Cell Infection cluster_Treatment Treatment cluster_Assays Downstream Assays cluster_Endpoints Endpoints Infect_Cells Infect Host Cells with Virus Add_this compound Add this compound Derivative (Varying Concentrations) Infect_Cells->Add_this compound Plaque_Assay Plaque Reduction Assay Add_this compound->Plaque_Assay RNA_Analysis Viral RNA Synthesis Analysis Add_this compound->RNA_Analysis Western_Blot Western Blot for Glycoproteins Add_this compound->Western_Blot IC50 Determine IC50 Plaque_Assay->IC50 Replication_Effect Assess Effect on Viral Replication RNA_Analysis->Replication_Effect Processing_Effect Analyze Glycoprotein Processing Western_Blot->Processing_Effect

Caption: General experimental workflow for studying this compound.

Conclusion

This compound and its derivatives represent a valuable class of host-targeting antiviral agents with a broad spectrum of activity against enveloped viruses. Their mechanism of action, primarily through the inhibition of ER α-glucosidases, disrupts a fundamental host process that is co-opted by many viruses for the proper folding of their envelope glycoproteins. The experimental protocols and data presented in these application notes provide a framework for researchers to investigate the antiviral potential of these compounds and to further elucidate their mechanisms of action in various viral systems. The development of more potent and specific this compound derivatives continues to be a promising avenue for the discovery of novel antiviral therapies.

References

Application Notes and Protocols: Enzymatic Assay for Measuring Nojirimycin's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ), are potent inhibitors of α-glucosidase enzymes.[1] These enzymes are critical in the digestive process, breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By inhibiting these enzymes, this compound and its analogs can delay carbohydrate digestion and absorption, a mechanism that is therapeutically valuable for managing postprandial hyperglycemia in type 2 diabetes.[4][5][6] Accurate and reproducible methods for quantifying the inhibitory activity of these compounds are essential for drug discovery and development.

This document provides a detailed protocol for an in vitro enzymatic assay to measure the inhibitory activity of this compound against α-glucosidase.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that relies on the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to produce α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore with a distinct yellow color that absorbs light maximally at 405 nm.[1] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol formed and, therefore, reflects the enzyme's activity. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in absorbance.[2] The percentage of enzyme inhibition can be calculated by comparing the absorbance of a sample containing the inhibitor to a control without the inhibitor.

Experimental Protocols

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations simultaneously.

3.1. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxythis compound (DNJ) or other this compound analogs

  • Acarbose (positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

3.2. Preparation of Solutions

  • 0.1 M Potassium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 0.1 M potassium phosphate monobasic (KH₂PO₄) and 0.1 M potassium phosphate dibasic (K₂HPO₄) solutions until the pH reaches 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold (4°C) 0.1 M potassium phosphate buffer to a final concentration of 0.5 units/mL. This solution should be prepared fresh before each experiment.[1]

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM. Prepare this solution fresh.[1][2]

  • Inhibitor Stock Solutions:

    • 1-Deoxythis compound (DNJ): Prepare a stock solution (e.g., 1 mg/mL) in DMSO. Further dilute with potassium phosphate buffer to create a series of concentrations for the assay.[1]

    • Test Compounds: Dissolve test compounds in DMSO to an appropriate stock concentration and prepare serial dilutions in potassium phosphate buffer. The final concentration of DMSO in the reaction wells should not exceed 1% to avoid affecting enzyme activity.

  • 0.1 M Sodium Carbonate Solution: Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M. This solution will be used to stop the enzymatic reaction.[1]

3.3. Assay Procedure

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank (B): 50 µL of potassium phosphate buffer.

    • Control (C): 25 µL of potassium phosphate buffer.

    • Sample (S): 25 µL of the test compound solution at various concentrations.

    • Positive Control (PC): 25 µL of a known inhibitor solution (e.g., acarbose or DNJ).

  • Add Enzyme: Add 25 µL of the α-glucosidase solution (0.5 U/mL) to the control, sample, and positive control wells. Do not add enzyme to the blank wells.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of the 5 mM pNPG solution to all wells (including the blank) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[1]

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

3.4. Data Analysis

  • Corrected Absorbance: Subtract the absorbance of the blank from the absorbance of all other wells.

  • Percentage Inhibition: Calculate the percentage of α-glucosidase inhibition using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can then be calculated from the dose-response curve using non-linear regression analysis.

Data Presentation

The inhibitory activity of this compound and its derivatives is typically reported as IC₅₀ values. The table below summarizes the IC₅₀ values for several this compound analogs against α-glucosidase.

CompoundEnzyme SourceIC₅₀ (µM)Reference
1-Deoxythis compound (DNJ)Not Specified8.15 ± 0.12[5]
1-Deoxythis compound (DNJ)Not Specified222.4 ± 0.5[7]
1-Deoxythis compound (DNJ)Not Specified155 ± 15[8]
DNJ-Chrysin Derivative 6Not Specified0.51 ± 0.02[5]
N-Alkyl-DNJ Derivative 43Not Specified30.0 ± 0.60[7]
N-Nonyl-deoxythis compound (NN-DNJ)Acid α-glucosidase0.42[9]
N-Nonyl-deoxythis compound (NN-DNJ)α-1,6-glucosidase8.4[9]
Phenyltriazole-DNJ Hybrid 19Yeast11 ± 1[8]
Acarbose (Reference)Not Specified822.0 ± 1.5[7]

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents: Buffer, Enzyme, pNPG, Inhibitor plate_setup Set up 96-well Plate: Blank, Control, Samples prep_reagents->plate_setup add_enzyme Add α-Glucosidase Solution plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_pnpg Add pNPG to Initiate Reaction pre_incubate->add_pnpg incubate Incubate at 37°C for 20 min add_pnpg->incubate stop_reaction Add Na2CO3 to Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

5.2. Mechanism of Competitive Inhibition

G cluster_no_inhibitor No Inhibitor cluster_inhibitor Competitive Inhibition Enzyme_A α-Glucosidase (Active Site Open) ES_Complex Enzyme-Substrate Complex Enzyme_A->ES_Complex Binds Substrate_A Substrate (e.g., Disaccharide) Substrate_A->ES_Complex Products Products (Monosaccharides) ES_Complex->Products Releases Enzyme_B α-Glucosidase (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_B->EI_Complex Binds Inhibitor This compound (Inhibitor) Inhibitor->EI_Complex Substrate_B Substrate (Blocked) Substrate_B->Enzyme_B Binding Prevented

Caption: Competitive inhibition of α-glucosidase by this compound.

5.3. Carbohydrate Digestion and Inhibition Pathway

G ComplexCarbs Complex Carbohydrates (e.g., Starch) Disaccharides Disaccharides (e.g., Maltose) ComplexCarbs->Disaccharides AlphaGlucosidase α-Glucosidase (in Small Intestine) Disaccharides->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Bloodstream Absorption into Bloodstream Glucose->Bloodstream This compound This compound This compound->AlphaGlucosidase Inhibits

Caption: Inhibition of carbohydrate digestion by this compound.

References

Application Notes and Protocols for the Creation of Nojirimycin Derivatives with Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its deoxy derivative, 1-deoxythis compound (DNJ), are potent iminosugar inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including carbohydrate metabolism, glycoprotein folding, and viral entry.[1][2] Due to their therapeutic potential in managing diseases like diabetes, viral infections, and lysosomal storage disorders, there is significant interest in developing this compound derivatives with enhanced potency and selectivity.[2][3] These application notes provide detailed methodologies for the synthesis and evaluation of such derivatives, along with insights into their mechanisms of action.

Methods for Enhancing Potency

Several strategies have proven effective in increasing the inhibitory potency of the this compound scaffold. These primarily involve modifications at the ring nitrogen or the primary hydroxyl group, aiming to improve interaction with the target enzyme's active site or enhance bioavailability.

Key strategies include:

  • N-Alkylation: Introduction of alkyl chains of varying lengths to the piperidine nitrogen can significantly impact inhibitory activity and selectivity.[4][5] Longer alkyl chains often lead to increased potency against certain glycosidases.[5]

  • Glycosylation: Attaching sugar moieties to the this compound core can create derivatives that mimic natural disaccharides or oligosaccharides, potentially leading to enhanced and more selective inhibition of specific glycosidases.

  • Hybrid Molecule Synthesis: Conjugating this compound with other bioactive molecules, such as flavonoids like chrysin, can result in hybrid compounds with significantly improved inhibitory activity, potentially through synergistic binding at the enzyme's active site.[6]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of various this compound derivatives against α-glucosidase, providing a clear comparison of their potencies.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkylated Deoxythis compound Derivatives

CompoundN-SubstituentIC50 (µM)Fold Improvement vs. DNJReference
1-Deoxythis compound (DNJ)H8.15 ± 0.12-[6]
N-Butyl-DNJButyl515(Decrease)[7]
N-Nonyl-DNJNonyl0.42~19[7]
Compound 7d Terminal tertiary amine52~0.15[8]

Table 2: α-Glucosidase Inhibitory Activity of this compound-Chrysin Hybrids

CompoundLinker Chain LengthIC50 (µM)Fold Improvement vs. DNJReference
1-Deoxythis compound (DNJ)-8.15 ± 0.12-[6]
Compound 4 Pentane> 50(Decrease)[6]
Compound 5 Octane1.25 ± 0.05~6.5[6]
Compound 6 Undecane0.51 ± 0.02~16[6]

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated Deoxythis compound Derivatives via Reductive Amination

This protocol describes a general method for the N-alkylation of 1-deoxythis compound using an aldehyde and a reducing agent.[9]

Materials:

  • 1-Deoxythis compound (DNJ)

  • Aldehyde (e.g., butyraldehyde, nonyl aldehyde)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-deoxythis compound (1.0 eq) in methanol.

  • Add the corresponding aldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N-alkylated deoxythis compound derivative.

Protocol 2: Synthesis of this compound-Chrysin Hybrids

This protocol outlines the synthesis of this compound-chrysin hybrids by linking the two molecules with an alkyl chain.[6]

Step 1: Synthesis of Bromoalkylated Chrysin Intermediate

  • To a solution of chrysin (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and a dibromoalkane (e.g., 1,8-dibromooctane, 5.0 eq).

  • Stir the mixture at 60 °C overnight and monitor by TLC.

  • After completion, concentrate the mixture under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain the bromoalkylated chrysin.

Step 2: Coupling of Bromoalkylated Chrysin with 1-Deoxythis compound

  • To a solution of the bromoalkylated chrysin (1.1 eq) in anhydrous dimethylformamide (DMF), add K2CO3 (2.0 eq) and 1-deoxythis compound (1.0 eq).

  • Stir the reaction mixture at 80 °C overnight.

  • Remove the solvent by vacuum filtration.

  • Purify the crude compound by silica gel column chromatography to obtain the final this compound-chrysin hybrid.[6]

Protocol 3: α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of this compound derivatives against α-glucosidase.[10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution (or buffer for control).

  • Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37 °C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM).

  • Incubate the mixture at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

This compound derivatives primarily exert their effects by inhibiting glycosidases, which can impact various cellular signaling pathways.

Inhibition of ER α-Glucosidases and Protein Folding

In the endoplasmic reticulum (ER), α-glucosidases I and II are essential for the proper folding of N-linked glycoproteins. Inhibition of these enzymes by this compound derivatives leads to the accumulation of misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD). This mechanism is particularly relevant for the antiviral activity of these compounds, as many viruses rely on host cell glycosylation machinery for the proper folding of their envelope proteins.

ER_Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose Trimming Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Folding Cycle Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin_Cycle->Correctly_Folded_Protein Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin_Cycle->Misfolded_Protein Golgi Golgi Apparatus Correctly_Folded_Protein->Golgi Transport ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucosidase_II->Calnexin_Calreticulin_Cycle Nojirimycin_Derivatives This compound Derivatives Nojirimycin_Derivatives->Glucosidase_I Nojirimycin_Derivatives->Glucosidase_II

Caption: Inhibition of ER α-glucosidases by this compound derivatives.

Regulation of NF-κB Signaling

Recent studies have shown that this compound can suppress inflammation by regulating the NF-κB signaling pathway.[12] Lipopolysaccharide (LPS) activation of Toll-like receptors (TLRs) typically leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[12]

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 (Active) p_IkBa->NFkB IκBα Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK_complex Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes experimental_workflow Start Start: Identify Target Glycosidase Design Design this compound Derivatives (e.g., N-alkylation, glycosylation, hybrids) Start->Design Synthesis Chemical or Enzymatic Synthesis Design->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Glycosidase Inhibition Assays (e.g., α-glucosidase) Purification->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Cell_Based_Assays Cell-Based Assays (e.g., Antiviral, Anti-inflammatory) SAR_Analysis->Cell_Based_Assays Lead_Optimization->Synthesis Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Cell_Based_Assays->Mechanism_Studies End End: Identify Potent Derivative Mechanism_Studies->End

References

Application Notes and Protocols for the Large-Scale Production and Purification of Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (NJ) and its more stable derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential for managing type 2 diabetes, viral infections, and certain genetic disorders.[1] These iminosugars are naturally produced by various microorganisms, most notably species of Streptomyces and Bacillus.[1][2] This document provides detailed application notes and protocols for the large-scale production through microbial fermentation and subsequent purification of this compound, with a primary focus on DNJ due to its greater stability and extensive research.

The methodologies outlined below are compiled from various studies to provide a comprehensive guide for researchers and professionals in drug development. The protocols are intended to be scalable and adaptable to specific laboratory and industrial settings.

Part 1: Large-Scale Production via Fermentation

The microbial fermentation of this compound and its derivatives offers a controllable and scalable method for production. Species such as Streptomyces ficellus, Streptomyces lavendulae, and various Bacillus strains are effective producers.[2][3][4] Optimization of fermentation conditions, including media composition and process parameters, is critical for achieving high yields.

Quantitative Data Summary: Microbial Production of this compound and Derivatives
MicroorganismKey Media ComponentsFermentation ConditionsTiter (mg/L)Reference
Streptomyces ficellusMarine Broth, Soluble Starch (depleted)4-day batch culture710 (NJ)[3][5]
Streptomyces lavendulaeYeast Extract, Glucose, Sorbose, Sodium Citrate3-day fed-batch with precursor/inhibitor feeding296.56 (DNJ)[6]
Streptomyces lavendulae TB-412Soluble Starch (8%), Yeast Extract11 days, 27°C, pH 7.542.875 (DNJ)[4]
Bacillus amyloliquefaciens AS385Soybean Peptone (40 g/L), Sorbitol (50 g/L)5 days, 37°C, shaking at 90 rpm460 (DNJ)[7]
Experimental Protocol: Large-Scale Fermentation of Streptomyces ficellus

This protocol is adapted for a 10-liter bioreactor, based on high-yield reported conditions.[3][5]

1. Inoculum Preparation (Seed Culture): a. Prepare the seed medium containing: 2.0 g/L yeast extract and 10 g/L soluble starch. Adjust pH to 7.3. b. Inoculate a 500 mL flask containing 100 mL of seed medium with a glycerol stock of Streptomyces ficellus. c. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 150-200 rpm until dense mycelial growth is observed.

2. Bioreactor Preparation and Inoculation: a. Prepare 9 L of the production medium in a 10 L bioreactor. The optimized medium consists of marine broth (commercially available formulation) with the soluble starch component depleted. b. Sterilize the bioreactor and medium at 121°C for 30 minutes. c. After cooling, aseptically inoculate the bioreactor with 1 L of the seed culture (10% v/v).

3. Fermentation Parameters: a. Temperature: Maintain at 28-30°C. b. pH: Control at 7.0-7.5. Automated addition of 1 M NaOH and 1 M HCl may be required. c. Agitation: Set to 200-400 rpm to ensure adequate mixing and suspension of mycelia.[7] d. Aeration: Supply filtered air at a rate of 1.0 volume of air per volume of medium per minute (vvm).[7] e. Dissolved Oxygen (DO): Monitor and maintain DO levels above 20% saturation by adjusting agitation and/or aeration rate. f. Fermentation Duration: 4-5 days.

4. Monitoring: a. Withdraw samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound concentration by a suitable analytical method such as GC/FID or LC-MS.[3]

Workflow for this compound Production

G Figure 1: this compound Production Workflow cluster_0 Inoculum Preparation cluster_1 Large-Scale Fermentation A Streptomyces ficellus Glycerol Stock B Seed Culture Flask (Yeast Extract, Soluble Starch) A->B Inoculation C 10L Bioreactor (Marine Broth Medium) B->C Inoculation (10% v/v) D Controlled Fermentation (Temp, pH, Agitation, Aeration) C->D Process Control E Harvest (Culture Broth) D->E 4-5 days

Caption: Workflow for large-scale production of this compound.

Part 2: Downstream Processing and Purification

The purification of this compound from the fermentation broth is a multi-step process designed to remove cells, proteins, salts, and other impurities.[8][9] Given the hydrophilic nature of this compound, ion-exchange chromatography is a particularly effective step.

Experimental Protocol: Purification of this compound

This protocol outlines a scalable downstream process for purifying this compound from the harvested fermentation broth.

1. Biomass Removal and Clarification: a. Centrifuge the entire culture broth at 8,000-10,000 x g for 20-30 minutes to pellet the microbial cells. b. Decant the supernatant containing the dissolved this compound. c. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. This is the clarified broth.

2. Initial Purification and Concentration: a. Activated Charcoal Treatment: Add activated charcoal to the clarified broth (e.g., 1-2% w/v) and stir for 1-2 hours at room temperature to remove pigments and other hydrophobic impurities. b. Remove the charcoal by filtration. c. (Optional) Concentration: The volume of the clarified broth can be reduced using tangential flow filtration (TFF) or rotary evaporation under reduced pressure.

3. Cation Exchange Chromatography (Capture Step): a. Resin: Use a strong cation exchange resin such as SP Sepharose or a similar resin with sulfopropyl functional groups.[10] b. Column Equilibration: Pack a column with the chosen resin and equilibrate with a low ionic strength buffer, for example, 20 mM sodium acetate, pH 4.5. c. Sample Loading: Adjust the pH of the clarified broth to match the equilibration buffer (pH 4.5). At this pH, the nitrogen in the this compound ring will be protonated, giving it a positive charge. Load the sample onto the column. d. Washing: Wash the column with 5-10 column volumes (CV) of the equilibration buffer to remove unbound impurities. e. Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer over 10-20 CV) or a step gradient with increasing concentrations of NaCl or ammonium hydroxide. Collect fractions and analyze for the presence of this compound.

4. Desalting and Final Polishing: a. Pool the this compound-containing fractions from the ion-exchange step. b. Desalting: Remove the salt using gel filtration chromatography (e.g., Sephadex G-25) or diafiltration. c. (Optional) Reversed-Phase Chromatography (Polishing): For higher purity, a final polishing step using reversed-phase HPLC on a C18 column can be employed, particularly if derivatives are present.[11] d. Final Product: Lyophilize the desalted, pure fractions to obtain this compound as a white powder.

Workflow for this compound Purification

G Figure 2: this compound Purification Workflow A Harvested Culture Broth B Centrifugation/ Filtration A->B Biomass Removal C Clarified Supernatant B->C D Activated Charcoal Treatment C->D Impurity Adsorption E Cation Exchange Chromatography D->E Capture F Eluted Fractions E->F Elution G Desalting/ Gel Filtration F->G Salt Removal H Lyophilization G->H I Pure this compound Powder H->I

Caption: Downstream processing workflow for this compound purification.

Part 3: Mechanism of Action and Signaling Pathway

This compound and its derivatives function by inhibiting alpha-glucosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. In the context of cellular function, their most significant impact is on the glycoprotein quality control cycle within the endoplasmic reticulum (ER).[12][13]

ER Glycoprotein Quality Control Pathway and Inhibition by this compound

Newly synthesized glycoproteins in the ER undergo a quality control cycle involving chaperones like calnexin and calreticulin to ensure proper folding.[14] This process is mediated by the trimming of glucose residues from N-linked glycans by glucosidases I and II. This compound, by mimicking the glucose substrate, competitively inhibits these glucosidases.[1][15] This inhibition prevents the removal of glucose residues, causing the misfolded glycoproteins to be retained in the ER, which can lead to ER stress and the unfolded protein response (UPR).[16]

G Figure 3: Inhibition of ER Glycoprotein Quality Control by this compound cluster_0 Endoplasmic Reticulum Protein Nascent Glycoprotein (Glc3Man9GlcNAc2) G1 Glucosidase I Protein->G1 G2 Glucosidase II G1->G2 Trimming of 1st Glucose CNX Calnexin/ Calreticulin Cycle G2->CNX Trimming of 2nd & 3rd Glucose Folded Correctly Folded Glycoprotein CNX->Folded Folding Misfolded Misfolded Glycoprotein CNX->Misfolded Exit Exit to Golgi Folded->Exit UGGT UGGT UGGT->CNX Misfolded->UGGT Reglucosylation NJ This compound/ DNJ NJ->G1 Inhibits NJ->G2 Inhibits

References

Application Notes and Protocols for Employing Nojirimycin as a Tool in Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ), are potent iminosugar inhibitors of α-glucosidases.[1][2] These compounds serve as invaluable tools in glycobiology research to investigate the role of N-linked glycosylation in protein folding, quality control, and trafficking. By competitively inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the trimming of glucose residues from newly synthesized glycoproteins, leading to alterations in their glycan structure and subsequent biological activity.[3] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in cellular and biochemical assays.

Mechanism of Action

This compound, a glucose analog where the ring oxygen is replaced by a nitrogen atom, mimics the transition state of the glycosidic bond cleavage reaction catalyzed by α-glucosidases.[2][4] This allows it to bind with high affinity to the active site of ER α-glucosidases I and II, competitively inhibiting their function.[2][5] The inhibition of these enzymes prevents the sequential removal of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent polypeptide chains in the ER.[3] This disruption of the N-linked glycan processing pathway leads to the accumulation of glycoproteins with monoglucosylated or triglucosylated high-mannose glycans.[6] The altered glycan structure can impair the interaction of glycoproteins with ER chaperones like calnexin and calreticulin, affecting proper protein folding and potentially leading to ER-associated degradation (ERAD).[5]

Data Presentation

The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for 1-deoxythis compound (DNJ), a commonly used and more stable analog of this compound.

CompoundEnzymeSubstrateIC50 Value (µM)Reference
1-Deoxythis compound (DNJ)α-glucosidasep-Nitrophenyl-α-D-glucopyranoside8.15 ± 0.12[5]
1-Deoxythis compound (DNJ)α-glucosidase222.4 ± 0.5[7]
1-Deoxythis compound (DNJ)Glucosidase IIp-Nitrophenyl-α-D-glucopyranoside13[2]
1-Deoxythis compound (DNJ)Glucosidase I20[2]
1-Deoxythis compound (DNJ)Glucosidase II2[2]

Mandatory Visualization

Nojirimycin_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Nascent Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin_Cycle Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin_Cycle->Correctly_Folded_Glycoprotein Proper Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin_Cycle->Misfolded_Glycoprotein Improper Folding Golgi_Apparatus Golgi Apparatus Correctly_Folded_Glycoprotein->Golgi_Apparatus Transport ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD This compound This compound This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition

Caption: Mechanism of this compound action on N-linked glycoprotein processing in the ER.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

  • Prepare a stock solution of pNPG in potassium phosphate buffer.

  • Prepare serial dilutions of this compound in potassium phosphate buffer to achieve a range of concentrations.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells and 50 µL of the this compound dilutions to the test wells.

  • Add 50 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[8]

Glucosidase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Plate Setup (Control & Test Wells) Prepare_Reagents->Plate_Setup Add_Enzyme Add α-Glucosidase Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate (37°C, 10 min) Add_Enzyme->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate (37°C, 20 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction (Na₂CO₃) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Analysis of Glycoprotein Processing in Cultured Cells

This protocol outlines the steps to analyze the effect of this compound on the processing of a specific glycoprotein in cultured cells.

Materials:

  • Cultured mammalian cells expressing the glycoprotein of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to the glycoprotein of interest

  • Protein A/G agarose beads

  • Endoglycosidase H (Endo H) and appropriate buffer

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Lectin (e.g., Concanavalin A) conjugated to HRP or biotin

Procedure:

a. Cell Culture and this compound Treatment:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 24-48 hours).

b. Cell Lysis and Immunoprecipitation:

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with the primary antibody against the glycoprotein of interest overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[9]

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

c. Endoglycosidase H (Endo H) Digestion:

  • Elute the immunoprecipitated glycoprotein from the beads.

  • Denature the glycoprotein by heating at 100°C for 10 minutes in the presence of a denaturing buffer.[3]

  • Incubate the denatured glycoprotein with Endo H at 37°C for 1-3 hours.[4][10] Endo H cleaves high-mannose and hybrid N-linked glycans but not complex glycans.

d. SDS-PAGE and Western/Lectin Blotting:

  • Separate the untreated and Endo H-treated glycoprotein samples by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • For Western blotting, probe the membrane with the primary antibody against the glycoprotein, followed by a secondary antibody conjugated to HRP.

  • For Lectin blotting, block the membrane and then probe with a biotinylated lectin (e.g., Concanavalin A, which binds to high-mannose glycans), followed by streptavidin-HRP.[11][12][13]

  • Develop the blots using a chemiluminescent substrate and visualize the results. An increased sensitivity to Endo H and increased lectin binding in this compound-treated samples indicates an accumulation of high-mannose glycans.

Glycoprotein_Processing_Analysis_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitate Glycoprotein Cell_Lysis->Immunoprecipitation EndoH_Digestion Endo H Digestion Immunoprecipitation->EndoH_Digestion SDS_PAGE SDS-PAGE EndoH_Digestion->SDS_PAGE Blotting Western / Lectin Blotting SDS_PAGE->Blotting Analysis Analyze Glycan Processing Blotting->Analysis End End Analysis->End

Caption: Workflow for analyzing glycoprotein processing in cells treated with this compound.

Applications in Research and Drug Development

  • Elucidating the Role of N-Glycans: this compound is a fundamental tool for studying the importance of N-linked glycan processing in protein folding, stability, and transport.[3]

  • Antiviral Research: Many enveloped viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[10] this compound and its derivatives have shown broad-spectrum antiviral activity against viruses such as HIV, influenza virus, and hepatitis B and C viruses by disrupting this process.[10][12]

  • Diabetes Research: By inhibiting α-glucosidases in the intestine, 1-deoxythis compound can delay the absorption of carbohydrates and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes.[14][15]

  • Cancer Research: Altered glycosylation is a hallmark of cancer. This compound can be used to investigate the role of specific glycan structures in cancer cell proliferation, invasion, and metastasis.

Conclusion

This compound and its analogs are powerful chemical tools for the study of glycobiology. Their specific inhibition of α-glucosidases provides a means to dissect the intricate processes of N-linked glycoprotein synthesis and function. The protocols and data presented here offer a guide for researchers to effectively employ this compound in their investigations, contributing to a deeper understanding of the critical roles of glycans in health and disease.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in nojirimycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nojirimycin and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing high variability between my experimental replicates?

High variability can undermine the statistical significance of your results. Several factors can contribute to this issue.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Variations in cell density across wells can lead to different responses to this compound treatment.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to avoid using the outer wells for critical experiments or to fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of this compound.[1]

Question 2: My results show unexpected cytotoxicity at concentrations where I expect to see specific inhibitory effects. What could be the cause?

Distinguishing between specific inhibition and general cytotoxicity is crucial for accurate data interpretation.

Possible Causes and Solutions:

CauseSolution
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic to the cells.[1] It is important to run a vehicle control (medium with the same concentration of solvent) to assess its effect.
Cell Culture Contamination Mycoplasma or bacterial contamination can stress cells and increase their sensitivity to chemical compounds. Regularly test your cell cultures for contamination.[1]
Off-Target Effects At high concentrations, this compound and its derivatives may have off-target effects. For example, they can inhibit ceramide glucosyltransferase, affecting glycosphingolipid biosynthesis and altering cell membrane composition.[1] It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.[1]

Question 3: The inhibitory effect of this compound in my enzyme assay is lower than expected or inconsistent.

Suboptimal assay conditions or reagent issues can lead to inaccurate measurements of enzyme inhibition.

Possible Causes and Solutions:

CauseSolution
Incorrect Assay Buffer pH The pH of the assay buffer can significantly impact enzyme activity and inhibitor binding. Ensure the buffer pH is optimal for the specific α-glucosidase being used.
Substrate or Enzyme Degradation Prepare enzyme and substrate solutions fresh before each experiment.[2] Store stock solutions appropriately to prevent degradation.
Inhibitor Purity and Stability Verify the purity of your this compound compound. Improper storage can lead to degradation. This compound hydrochloride, for instance, should be stored at -20°C, and stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Variability in Experimental Conditions Inconsistent incubation times, temperatures, or substrate concentrations can lead to variable results.[3] Standardize your protocol and ensure all experimental parameters are consistent across assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound and its more stable derivative, 1-deoxythis compound (DNJ), are potent competitive inhibitors of α-glucosidases.[4] Their structure mimics the D-glucose moiety of the natural substrate, allowing them to bind to the active site of the enzyme.[4] The protonated nitrogen atom in the this compound ring mimics the positively charged transition state that forms during the normal enzymatic hydrolysis of the glycosidic bond, effectively blocking substrate access and inhibiting the enzyme.[4]

Q2: How does inhibition of α-glucosidases by this compound affect cellular processes?

By inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER), this compound disrupts the trimming of glucose residues from newly synthesized N-linked glycoproteins.[1][5] This interference with glycoprotein processing can lead to misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress.[4] This mechanism is central to its antiviral and potential anti-cancer activities.[1]

Q3: What are typical working concentrations for this compound in cell culture experiments?

The optimal working concentration of this compound and its derivatives can vary significantly depending on the cell line and the specific biological endpoint being measured.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A starting range of 1 µM to 100 µM is often suggested for N-alkylated DNJ compounds.[1]

Q4: Can this compound be used as a positive control in my experiments?

Yes, 1-deoxythis compound (DNJ) is a well-characterized α-glucosidase inhibitor and is often used as a positive control in screening assays for novel inhibitory compounds.[2]

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives is typically reported as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the enzyme source and assay conditions.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

CompoundSubstituentIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
N-Butyl-DNJ (NB-DNJ)Butyl515Acarbose822.0 ± 1.5
N-Nonyl-DNJ (NN-DNJ)Nonyl0.42Acarbose822.0 ± 1.5
Compound 43(CH₂)₄-linker derivative30.0 ± 0.6Acarbose822.0 ± 1.5
Compound 40(CH₂)-linker derivative160.5 ± 0.6Acarbose822.0 ± 1.5
1-Deoxythis compound (DNJ)-155 ± 15--
Compound 18Phenyltriazole-DNJ hybrid11 ± 1DNJ155 ± 15
Compound 19Phenyltriazole-DNJ hybrid12 ± 1DNJ155 ± 15

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric method to quantify the in vitro inhibition of α-glucosidase.[2]

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer at the optimal pH for your enzyme.

    • Dissolve α-glucosidase in cold potassium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh.[2]

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to a final concentration of 5 mM.[2]

    • Prepare a stock solution of 1-deoxythis compound (DNJ) in DMSO (e.g., 1 mg/mL) and create serial dilutions in the phosphate buffer.[2]

  • Assay Procedure:

    • In a 96-well plate, add your test compounds and DNJ (positive control) to the respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blanks. To the blank wells, add 50 µL of buffer.[2]

    • Pre-incubate the plate at 37°C for 10 minutes.[2]

    • Initiate the reaction by adding 50 µL of the 5 mM pNPG solution to all wells.[2]

    • Incubate the plate at 37°C for 20 minutes.[2]

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.[2]

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.[2]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[2]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Protocol 2: Cell-Based α-Glucosidase Activity Assay

This protocol measures α-glucosidase activity in cell lysates after treatment with this compound derivatives.[6]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh medium containing a range of concentrations of your this compound compound. Include a vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.[6]

    • Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.[6]

  • Enzyme Assay:

    • In a new 96-well plate, add a specific volume of cell lysate to each well.[6]

    • Add the α-glucosidase substrate (e.g., pNPG) to start the reaction.[6]

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).[6]

    • Stop the reaction if necessary by adding a stop solution like Na₂CO₃.[6]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength for your substrate.

    • Calculate the α-glucosidase activity for each treatment condition relative to the vehicle control.

Visualizations

Signaling Pathway and Workflow Diagrams

Nojirimycin_Mechanism cluster_ER Endoplasmic Reticulum This compound This compound / DNJ Glucosidase α-Glucosidase I & II This compound->Glucosidase Inhibits Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase->Glycoprotein Trims Glucose Misfolded Misfolded Glycoprotein (Accumulation) Glycoprotein->Misfolded Improper Folding UPR Unfolded Protein Response (UPR) Misfolded->UPR Triggers Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy) UPR->Cellular_Response Leads to

Caption: Mechanism of this compound-induced Unfolded Protein Response.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Buffer, Enzyme, Substrate (pNPG) C Add Enzyme & This compound to Plate A->C B Prepare this compound Serial Dilutions B->C D Pre-incubate (37°C, 10 min) C->D E Add Substrate (pNPG) to Initiate Reaction D->E F Incubate (37°C, 20 min) E->F G Add Stop Solution (Na2CO3) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Toxicity Unexpected Cytotoxicity? Check_Replicates->Check_Toxicity No Replicates_Causes Potential Causes: - Inconsistent Seeding - Edge Effects - Pipetting Errors Check_Replicates->Replicates_Causes Yes Check_Inhibition Low/Inconsistent Inhibition? Check_Toxicity->Check_Inhibition No Toxicity_Causes Potential Causes: - Solvent Toxicity - Contamination - Off-Target Effects Check_Toxicity->Toxicity_Causes Yes End Consult Further Literature Check_Inhibition->End No Inhibition_Causes Potential Causes: - Reagent Degradation - Suboptimal pH/Temp - Inhibitor Purity Check_Inhibition->Inhibition_Causes Yes Solution1 Standardize Protocols Replicates_Causes->Solution1 Address Causes Solution2 Run Controls, Test for Contamination, Dose-Response Toxicity_Causes->Solution2 Address Causes Solution3 Prepare Fresh Reagents, Optimize Assay Conditions Inhibition_Causes->Solution3 Address Causes

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Nojirimycin Concentration for Effective Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing nojirimycin and its derivatives for effective glucosidase inhibition. Browse our frequently asked questions and troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its derivatives?

This compound and its analogs, such as N-alkylated deoxythis compound (DNJ), are competitive inhibitors of α-glucosidases.[1][2] Their iminosugar structure mimics the transition state of the natural substrate, allowing them to bind to the active site of the enzyme.[1] This binding is a strong but reversible interaction that prevents the natural substrate from binding and being hydrolyzed.[1]

Q2: What is a typical effective concentration range for this compound and its derivatives?

The optimal working concentration of this compound and its derivatives can vary significantly depending on the specific derivative, the target glucosidase, the cell line, and the experimental endpoint.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.[3] However, based on published studies, a starting range of 1 µM to 100 µM is often recommended for cell culture experiments with N-alkylated DNJ compounds.[3] The half-maximal inhibitory concentration (IC50) values can range from the low micromolar to the millimolar range.[2][4]

Q3: How do structural modifications, like N-alkylation, affect the inhibitory activity of deoxythis compound (DNJ)?

N-alkylation is a key strategy to enhance the inhibitory potency and selectivity of DNJ.[1] The addition of an alkyl chain to the nitrogen atom can significantly impact the compound's interaction with the enzyme.[1] The length and hydrophobicity of the N-alkyl chain are critical factors. For instance, in some cases, more hydrophobic (lipophilic) N-alkylated DNJ analogs have shown higher potency compared to the hydrophilic DNJ, particularly in in vivo settings, which is attributed to better accessibility to the membrane-bound α-glucosidase in the midgut.[5][6]

Q4: What are the potential off-target effects of this compound derivatives?

The primary off-target effects of N-alkylated iminosugars stem from their cross-reactivity with other glycosidases due to structural similarities in the active sites.[7] Commonly reported off-targets include lysosomal acid α-glucosidase (GAA), which can interfere with glycogen metabolism, and glucosylceramidase (GBA1 and GBA2), which are involved in the breakdown of glucosylceramide.[7] Inhibition of intestinal digestive glycosidases like sucrase and isomaltase can also occur, potentially leading to gastrointestinal side effects.[7]

Troubleshooting Guides

Problem Possible Cause Solution
No observable effect of the inhibitor - Incorrect concentration- Compound degradation- Insufficient incubation time- The cell line is not sensitive- Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage of the compound and prepare fresh solutions for each experiment.- Optimize the incubation time for your specific assay.- Verify the expression of the target glucosidases in your cell line.[3]
High cytotoxicity observed - Inhibitor concentration is too high- Solvent toxicity- Contamination- Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.- Check for mycoplasma or bacterial contamination in your cell cultures.[3]
Inconsistent results between experiments - Variation in viral titer (for antiviral assays)- Critical timing of compound addition- Variability in cell culture conditions- Degradation of the compound- Use a consistent and accurately titered viral stock.- Standardize the timing of compound addition relative to infection.- Standardize cell culture protocols, including cell density and passage number.- Aliquot and store the compound at the recommended temperature to avoid repeated freeze-thaw cycles.[3][7]
Unexpected cellular phenotype observed - Inhibition of an off-target enzyme- Conduct a literature search for known off-targets of N-alkylated iminosugars.- Perform biochemical assays to test the inhibitory activity against a panel of relevant glycosidases.- Use techniques like siRNA or CRISPR-Cas9 to knockdown the expression of suspected off-target enzymes and observe if the phenotype is rescued.[7]

Quantitative Data Summary

Table 1: IC50 Values of this compound and its Derivatives Against α-Glucosidase

CompoundEnzyme SourceIC50 (µM)Reference
1-Deoxythis compound (DNJ)Saccharomyces cerevisiae155 ± 15[8]
1-Deoxythis compound (DNJ)Saccharomyces cerevisiae8.15 ± 0.12[9]
N-Butyl-DNJ (NB-DNJ)α-glucosidase515 ± 19[10]
N-Nonyl-DNJ (NN-DNJ)Myzus persicae α-glucosidaseMore potent than DNJ[1]
N-Nonyl-DNJ (NN-DNJ)Aphis gossypii α-glucosidaseMore potent than DNJ[1]
Compound 43 (N-alkyl-1-DNJ derivative)α-glucosidase30.0 ± 0.60[2][4]
Acarbose (standard)α-glucosidase822.0 ± 1.5[2][4]

Table 2: Kinetic Parameters of this compound Derivatives

CompoundInhibition TypeKi (µM)Reference
Compound 43 (N-alkyl-1-DNJ derivative)Competitive10[2][4]
Compound 40 (N-alkyl-1-DNJ derivative)Competitive52[2][4]
Compound 34 (N-alkyl-1-DNJ derivative)Competitive150[2][4]
N-Butyl-DNJ (NB-DNJ)Competitive34[10]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method for evaluating the potency of this compound and its derivatives in a 96-well plate format.[1][11]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound or its derivative (test compound)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

Preparation of Solutions:

  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8 at 37°C.[11]

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer. Prepare this solution fresh before each experiment.[11]

  • pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.[11]

  • Test Compound Stock Solution: Dissolve the this compound derivative in DMSO to a suitable concentration. Prepare serial dilutions using potassium phosphate buffer. The final DMSO concentration in the well should not exceed 1%.[11]

Assay Procedure:

  • Add 50 µL of potassium phosphate buffer (for the control) or 50 µL of varying concentrations of the test compound into the appropriate wells of the 96-well plate.

  • Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the blanks. To the blank wells, add 50 µL of potassium phosphate buffer.

  • Mix the contents gently and pre-incubate the plate at 37°C for 10 minutes.[11]

  • Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (5 mM) to all wells.

  • Incubate the plate at 37°C for 20 minutes.[11]

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[11]

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[1][11]

Data Analysis:

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control (enzyme + buffer + pNPG).

  • Asample is the absorbance of the sample (enzyme + test compound + pNPG).[11]

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) serial_dilutions Create Serial Dilutions of Inhibitor prep_reagents->serial_dilutions add_components Add Components to 96-Well Plate serial_dilutions->add_components pre_incubate Pre-incubate at 37°C (10 min) add_components->pre_incubate add_substrate Add Substrate (pNPG) pre_incubate->add_substrate incubate Incubate at 37°C (20 min) add_substrate->incubate stop_reaction Stop Reaction (add Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

signaling_pathway cluster_er Endoplasmic Reticulum glycoprotein N-linked Glycoprotein (unfolded) glucosidase_I α-Glucosidase I glycoprotein->glucosidase_I Trimming of glucose residues glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II disrupted_folding Disrupted Glycoprotein Processing glucosidase_I->disrupted_folding calnexin Calnexin/Calreticulin Chaperone System glucosidase_II->calnexin glucosidase_II->disrupted_folding folded_glycoprotein Properly Folded Glycoprotein calnexin->folded_glycoprotein This compound N-alkylated Deoxythis compound This compound->glucosidase_I This compound->glucosidase_II

Caption: Inhibition of glycoprotein folding by N-alkylated deoxythis compound.

References

challenges in the chemical synthesis of nojirimycin C-glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of nojirimycin C-glycosides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of these synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound C-glycosides?

The primary challenge is controlling the stereochemistry at the pseudoanomeric carbon (C-1). The formation of the C-C bond between the iminosugar ring and the aglycone mimic can result in a mixture of α and β diastereomers.[1] Achieving high diastereoselectivity is crucial and often dictates the overall synthetic strategy. Most synthetic protocols involve steps like intramolecular reductive amination or aza-Wittig cyclization, which can have variable stereoselectivity outcomes.[1]

Q2: How can I control the α- vs. β-stereoselectivity during the C-C bond formation step?

Several strategies have been developed to control stereoselectivity:

  • Lewis Acid Mediation: In syntheses starting from L-sorbose-derived imines, the addition of organometallic reagents is highly diastereoselective. This selectivity can be effectively inverted by using an external monodentate Lewis acid, allowing for the targeted synthesis of either the α- or β-anomer.[2][3]

  • Acyliminium Ion Intermediates: A highly effective method involves the use of a bicyclic carbamate-type sp2-iminosugar. This precursor forms a stable acyliminium cation that reacts with C-nucleophiles with total α-stereoselectivity, governed by stereoelectronic effects.[1][4][5] This approach avoids the formation of diastereomeric mixtures at the key C-glycosylation step.[1][4]

Q3: What are the common starting materials for these syntheses?

Common starting materials include:

  • 2,3,4,6-tetra-O-benzyl-D-glucopyranose: A commercially available starting material that can be converted to this compound α-C-glycosides through a highly stereoselective procedure.[6][7]

  • 2,3;4,6-di-O-isopropylidene-α-L-sorbofuranose: This is used in a versatile strategy that allows for the synthesis of both α- and β-1-C-substituted derivatives.[2][3]

  • Bicyclic carbamate sp2-iminosugars (e.g., ONJ): These advanced intermediates provide excellent stereocontrol for the synthesis of α-C-glycosides.[1][8]

Q4: My overall yield is low. Which steps are most critical for optimization?

Low overall yields in these multi-step syntheses are common.[9] Key steps to focus on for optimization include:

  • The C-C bond-forming reaction: Inefficient coupling or poor stereoselectivity here will detrimentally affect the entire synthesis.

  • Cyclization: The intramolecular reductive amination or aza-Wittig reaction to form the piperidine ring can be low-yielding if conditions are not optimal.

  • Protecting group manipulations: The addition and removal of protecting groups across multiple steps can lead to material loss. Choosing an efficient protecting group strategy is vital.[10] Syntheses can often require 10 or more steps, making the efficiency of each reaction critical.[2][3]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity in C-C Bond Formation
  • Symptom: NMR analysis of the crude product after adding the carbon nucleophile shows a mixture of α and β anomers.

  • Possible Cause 1: In strategies using organometallic additions to imines, the inherent facial selectivity of the substrate may not be high enough.

  • Solution 1: Introduce a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) to chelate the substrate and alter the facial selectivity of the nucleophilic attack. The choice of Lewis acid and solvent can be critical.[2]

  • Possible Cause 2: The nucleophile is too reactive or not bulky enough, leading to a loss of selectivity.

  • Solution 2: Switch to a different C-nucleophile, for example, using an organosilane reagent like allyltrimethylsilane (AllTMS) with a Lewis acid promoter (e.g., TMSOTf), which can offer higher stereocontrol.[4]

  • Solution 3: Consider redesigning the synthesis to proceed through a bicyclic acyliminium intermediate, which has been shown to provide total α-stereoselectivity.[1][5]

Problem 2: Low Yield in Intramolecular Reductive Amination for Ring Cyclization
  • Symptom: After the oxidation and subsequent reductive amination sequence, the desired cyclized this compound product is obtained in low yield, with significant amounts of starting material or side products.

  • Possible Cause 1: The intermediate aldehyde/ketone is unstable or undergoes side reactions before cyclization.

  • Solution 1: Perform the oxidation and reductive amination as a one-pot procedure without isolating the sensitive intermediate. Ensure anhydrous conditions during the oxidation step.

  • Possible Cause 2: The reducing agent is not effective or is too harsh.

  • Solution 2: Screen different reducing agents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often effective for reductive aminations under mildly acidic conditions. Avoid stronger reducing agents like LiAlH₄ unless the functional groups are compatible.

  • Possible Cause 3: The pH of the reaction is not optimal for iminium ion formation.

  • Solution 3: The reaction should be run under weakly acidic conditions (pH ~4-6) to facilitate iminium ion formation without degrading the substrate. Acetic acid is often used as a catalyst.

Problem 3: Difficulty with Protecting Group Removal
  • Symptom: The final deprotection step (e.g., hydrogenolysis of benzyl ethers) results in a complex mixture or fails to go to completion.

  • Possible Cause 1: Catalyst poisoning. If sulfur-containing reagents were used in previous steps, trace amounts can poison palladium catalysts.

  • Solution 1: Purify the protected intermediate thoroughly before deprotection. Use a fresh, high-activity catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst). Sometimes adding a small amount of acid (e.g., HCl, AcOH) can reactivate the catalyst and facilitate the reaction.

  • Possible Cause 2: The substrate is insoluble in the reaction solvent.

  • Solution 2: Use a solvent mixture to improve solubility, such as MeOH/THF or EtOH/H₂O.

  • Possible Cause 3: Incomplete removal of base-labile groups like carbamates.

  • Solution 3: For carbamate hydrolysis (e.g., Fmoc, Cbz), ensure the reaction conditions are sufficiently strong. For example, hydrolysis of a cyclic carbamate has been successfully achieved using barium hydroxide in a methanol/water mixture at elevated temperatures.[4]

Quantitative Data Summary

Table 1: Comparison of Selected Synthetic Strategies for this compound C-Glycosides

Starting MaterialKey StepsStereoselectivity ControlOverall StepsOverall YieldTarget Anomer(s)Reference
2,3;4,6-di-O-isopropylidene-α-L-sorbofuranoseOrganometallic addition, internal reductive aminationSubstrate control, invertible with Lewis acid1027-52%α and β[2][3]
2,3,4,6-tetra-O-benzyl-D-glucopyranoseGrignard addition, intramolecular reductive aminationHigh (reagent and substrate control)~659% (for key intermediate)α[6][7]
Bicyclic sp2-iminosugar (ONJ)C-allylation via acyliminium ion, carbamate hydrolysisTotal (stereoelectronic control)~5 (from ONJ)>80% (for key intermediate)α[1][4]

Table 2: Representative Yields for Key Synthetic Steps

Reaction StepSubstrate/ReagentsProductYieldReference
C-AllylationBicyclic tri-O-benzyl ONJ + AllTMS/TMSOTfAllyl tri-O-benzyl-NJ α-C-glycosideExcellent[4]
Carbamate HydrolysisAllyl tri-O-benzyl-ONJ α-C-glycoside + Ba(OH)₂Allyl tri-O-benzyl-NJ α-C-glycoside93%[4]
Reductive Amination (N-alkylation)Allyl tri-O-benzyl-NJ α-C-glycoside + Butanal/OctanalN-alkylated C-glycoside70-90%[1]

Visualized Workflows and Logic Diagrams

experimental_workflow cluster_start Phase 1: Precursor Synthesis cluster_core Phase 2: Core C-Glycoside Assembly cluster_end Phase 3: Final Product Generation Start Protected Monosaccharide P1 Protecting Group Manipulation Start->P1 P2 Formation of Key Intermediate (e.g., Imine, sp2-Iminosugar) P1->P2 P3 Stereoselective C-C Bond Formation (e.g., Grignard, Allylation) P2->P3 P4 Open-Chain Amino Sugar P3->P4 P5 Cyclization (Intramolecular Reductive Amination) P4->P5 P6 Protected this compound C-Glycoside P5->P6 P7 Global Deprotection (e.g., Hydrogenolysis) P6->P7 End Final this compound C-Glycoside P7->End

Caption: General workflow for the chemical synthesis of this compound C-glycosides.

stereocontrol_logic cluster_main Stereocontrol Strategy Start L-Sorbose-derived Imine Substrate R1 Organometallic Reagent Addition Start->R1 Cond1 No Lewis Acid (Substrate Control) R1->Cond1 Path A Cond2 With Lewis Acid (Chelation Control) R1->Cond2 Path B ProdA α-Anomer Favored (re-face attack) Cond1->ProdA ProdB β-Anomer Favored (si-face attack) Cond2->ProdB

Caption: Logic diagram for controlling stereoselectivity using Lewis acids.

troubleshooting_workflow Problem Low Yield in Reductive Amination Check1 Check Purity of Precursor? Problem->Check1 Action1 Re-purify precursor (chromatography, recrystal.) Check1->Action1 Impure Check2 Check Reducing Agent? Check1->Check2 Pure Action1->Problem Action2 Use fresh STAB or NaBH3CN. Verify activity. Check2->Action2 Inactive/ Old Check3 Check Reaction pH? Check2->Check3 Active Action2->Problem Action3 Add catalytic AcOH. Ensure pH is ~4-6. Check3->Action3 Incorrect Check4 Check Reaction Time/ Temperature? Check3->Check4 Correct Action3->Problem Action4 Increase reaction time or gently warm if necessary. Check4->Action4 Not Optimized Success Yield Improved Check4->Success Optimized Action4->Problem

Caption: Troubleshooting workflow for low yield in the cyclization step.

Key Experimental Protocols

Protocol 1: Synthesis of this compound α-C-Glycoside Intermediate via Grignard Addition and Reductive Amination

Adapted from Cipolla, L. et al., J. Chem. Soc., Perkin Trans. 1, 2002.[6][7]

Step A: Glucosylamine Formation and Allylation

  • Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in benzylamine (10-15 eq) and heat at 90-100 °C for 2-3 hours under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and remove excess benzylamine under high vacuum.

  • Dissolve the crude glucosylamine intermediate in anhydrous THF.

  • Cool the solution to 0 °C and add allylmagnesium bromide (2.0-3.0 eq, 1M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting open-chain aminosugar by silica gel column chromatography.

Step B: Cyclization via Intramolecular Reductive Amination

  • Protect the secondary amine of the open-chain aminosugar with an Fmoc group using Fmoc-Cl or Fmoc-OSu.

  • Dissolve the Fmoc-protected intermediate in anhydrous CH₂Cl₂.

  • Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent to oxidize the primary hydroxyl group to an aldehyde. Stir at room temperature until TLC indicates completion.

  • Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant.

  • Concentrate the filtrate and then perform the reductive amination directly by dissolving the crude aldehyde in a suitable solvent (e.g., MeOH or THF), adding a reducing agent like NaBH₃CN and a catalytic amount of acetic acid.

  • Stir until the cyclized product is formed.

  • Work up the reaction and purify by column chromatography to yield the protected 1-α-allyl-nojirimycin C-glycoside.

Protocol 2: Stereoselective C-Allylation of a Bicyclic sp2-Iminosugar Precursor

Adapted from Herrera-González, I. et al., ACS Omega, 2022.[1][4][5][8]

  • Dissolve the tri-O-benzyl protected bicyclic carbamate sp2-iminosugar (ONJ derivative, 1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Add allyltrimethylsilane (AllTMS, 2.0-3.0 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with CH₂Cl₂ or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain the ONJ allyl α-C-glycoside with high purity and stereoselectivity. Note: No β-diastereomer should be detectable by NMR.[4]

References

Technical Support Center: Enhancing Nojirimycin (DNJ) Fermentation Yield from Bacillus Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield of 1-deoxynojirimycin (DNJ) from Bacillus species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing DNJ yield in Bacillus fermentation?

A1: The primary strategies involve a multi-faceted approach focusing on strain improvement, media optimization, and process control. Key approaches include:

  • Strain Selection and Improvement: Screening for high-producing natural isolates like Bacillus amyloliquefaciens and Bacillus subtilis is a crucial first step.[1][2] Subsequently, random mutagenesis (e.g., using UV irradiation) or targeted metabolic engineering can significantly enhance production.[3][4]

  • Media Composition Optimization: The choice of carbon and nitrogen sources is critical. Supplementation with precursors or inducers like sorbitol has been shown to dramatically increase DNJ yield.[1][5]

  • Fermentation Parameter Control: Tightly controlling environmental conditions such as pH, temperature, aeration, and agitation is essential for optimal growth and secondary metabolite production.[6][7]

  • Metabolic Engineering: Advanced strategies involve modifying the genetic makeup of the Bacillus strain to channel more metabolic flux towards the DNJ biosynthesis pathway. This includes enhancing precursor supply (fructose-6-phosphate), optimizing the glucose transport system, and strengthening the expression of the DNJ synthetase gene cluster.[3][8]

Q2: Which Bacillus species are known to be effective DNJ producers?

A2: Several Bacillus species have been identified as potent DNJ producers. The most commonly cited high-yield species in research are Bacillus amyloliquefaciens and Bacillus subtilis.[1][9][10] Specific strains identified in studies include B. amyloliquefaciens HZ-12, B. amyloliquefaciens AS385, B. subtilis DSM704, and B. methylotrophicus K26.[1][3][11]

Q3: What is the role of sorbitol in increasing DNJ production?

A3: Sorbitol supplementation is a key strategy for boosting DNJ yield. It serves as a precursor for 2-amino-2-deoxy-D-mannitol, a direct precursor in the DNJ biosynthetic pathway. The addition of sorbitol to the culture medium has been shown to increase the expression of the biosynthetic gene gabT1, leading to a significant rise in DNJ concentration.[1][5] For example, culturing Bacillus amyloliquefaciens AS385 in a medium supplemented with sorbitol resulted in a maximum extracellular DNJ concentration of 460 mg/L.[1][5]

Q4: How does metabolic engineering improve DNJ yield?

A4: Metabolic engineering systematically modifies the bacterium's metabolic pathways to overproduce a target compound. For DNJ production in Bacillus amyloliquefaciens, strategies have included:

  • Optimizing Glucose Transport: Weakening the native phosphotransferase system (PTS) and strengthening a non-PTS pathway to improve glucose uptake without repression of other pathways.[3][8]

  • Increasing Precursor Supply: Engineering the central carbon metabolism to increase the pool of fructose-6-phosphate (F-6-P), the starting molecule for DNJ biosynthesis.[3][8][12]

  • Enhancing the DNJ Synthesis Pathway: Optimizing the promoter and the 5'-untranslated regions (5'-UTRs) of the genes in the DNJ synthetase cluster (gabT1, yktC1, gutB1) to increase their expression.[3][11] These combined modifications have resulted in strains capable of producing up to 1632.50 mg/L of DNJ in a controlled fermenter environment.[3][8]

Section 2: Troubleshooting Guide

Q: My DNJ yield is consistently low or undetectable. What should I investigate first?

A: Low DNJ yield can stem from several issues related to the strain, culture medium, or fermentation conditions. Follow this logical troubleshooting workflow.

G start Start: Low DNJ Yield check_growth Is cell growth (OD600) normal? start->check_growth no_growth Problem: Poor Cell Growth check_growth->no_growth No good_growth Problem: Good Growth, But Low DNJ Production check_growth->good_growth Yes check_media Verify Media Composition: - Correct C/N sources? - Essential minerals present? (e.g., MgSO4) no_growth->check_media check_inoculum Check Inoculum: - Viable? - Correct age & size? no_growth->check_inoculum check_phys_params Check Physical Parameters: - pH optimal (e.g., ~7.0)? - Temperature correct (e.g., 32-37°C)? - Adequate aeration? no_growth->check_phys_params check_precursors Optimize Precursors: - Add sorbitol? - Fed-batch with glucose? good_growth->check_precursors check_timing Verify Fermentation Time: - Is harvest time optimal? (DNJ is a secondary metabolite) good_growth->check_timing check_gene_expression Consider Strain Limitations: - Is the strain a known high-producer? - Overexpress biosynthetic genes (gabT1, yktC1, gutB1)? good_growth->check_gene_expression

Caption: Troubleshooting workflow for low DNJ yield.

Q: Cell growth is poor and biomass is low. How can I fix this?

A: Poor cell growth is often a result of suboptimal culture conditions.

  • Verify Medium Components: Ensure the medium contains appropriate carbon and nitrogen sources. For general Bacillus growth, a combination of glucose and a complex nitrogen source like yeast extract or soybean meal is effective.[6] Also, confirm the presence of essential minerals like magnesium sulfate, which is critical for many metabolic functions.[13]

  • Optimize Initial pH: The initial pH of the medium significantly impacts growth. For most Bacillus species, a starting pH between 6.4 and 7.5 is optimal.[13][14]

  • Control Temperature: Bacillus species typically grow well between 30°C and 37°C.[6][15] Deviations can inhibit growth. An optimal temperature for DNJ production by a mutant B. subtilis strain was found to be 32°C.[4]

  • Ensure Adequate Aeration: Bacillus fermentation is an aerobic process. Ensure sufficient oxygen supply by optimizing the agitation speed (e.g., 300 rpm) and aeration rate (e.g., 1.0 vvm) in a fermenter, or by using baffled flasks with an appropriate culture volume (e.g., 20% of flask volume) for shake flask experiments.[3][6]

Q: Cell growth is normal, but the final DNJ concentration is still low. What's the next step?

A: If biomass is good, the issue likely lies within the specific metabolic pathways for DNJ production.

  • Precursor Supplementation: As DNJ is a secondary metabolite, its production phase often begins as the primary growth phase slows. The biosynthesis of DNJ begins from fructose-6-phosphate.[3][12] Adding precursors can significantly enhance yield.

    • Sorbitol: Add sorbitol to the medium (e.g., 3.4%) to provide a direct precursor for the DNJ pathway.[1][4]

    • Fed-batch Glucose: Implement a fed-batch strategy to maintain glucose concentration between 5 and 10 g/L. This prevents carbon source depletion and sustains DNJ synthesis.[3]

  • Optimize Carbon and Nitrogen Sources for Production: While some sources are good for growth, others are better for DNJ production. Studies have shown that galactose and soybean meal can be superior for producing DNJ in some strains.[16]

  • Strain Improvement: Your wild-type strain may have inherent limitations. Consider strain improvement techniques such as random mutagenesis followed by screening, or targeted overexpression of the gabT1, yktc1, and gutB1 biosynthetic genes.[4]

Section 3: Data Summaries

Table 1: Optimized Media and Fermentation Parameters for DNJ Production
StrainKey Media ComponentsFermentation ParametersMax DNJ YieldReference
B. amyloliquefaciens HZ-12 (Metabolically Engineered)Production Medium + Glucose FeedTemp: Not specified, Aeration: 1.0 vvm, Agitation: 300 rpm (variable to maintain DO 15-25%)1632.50 mg/L[3][8]
B. amyloliquefaciens AS385Medium supplemented with sorbitolNot specified460 mg/L[1][5]
B. subtilis I.247 (Mutant + Engineered)3.4% Sorbitol, 2.4% Yeast ExtractTemp: 32°C, 5-day cultivation773 mg/L[4]
B. amyloliquefaciens HZ-12Solid-state fermentation on soybean substrateOptimized conditions870 mg/kg[9]
B. methylotrophicus K264.61% Sucrose, 7.03% Yeast ExtractTemp: 34°CNot specified (89.3% AGI activity)[11]
Streptomyces lavendulae (for comparison)Yeast extract, Glucose, Sorbose, Sodium Citrate + Fed-batch GlucosepH: 7.3, 3-day cultivation296.56 mg/L[17]

Section 4: Experimental Protocols & Visual Guides

Protocol 1: General Shake Flask Fermentation for DNJ Production

This protocol is a synthesized methodology based on common practices for enhancing DNJ production in Bacillus species.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the Bacillus strain from an agar plate to a 50 mL tube containing 5-10 mL of a standard growth medium (e.g., LB Broth).

    • Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours until the culture is turbid.

  • Fermentation:

    • Prepare the optimized production medium (refer to Table 1 for examples). A good starting point is a medium containing a preferred carbon source (e.g., 3.4% sorbitol) and a complex nitrogen source (e.g., 2.4% yeast extract).[4]

    • Autoclave the medium and allow it to cool.

    • Transfer the medium to sterile 250 mL baffled flasks, with a working volume of 50 mL.

    • Inoculate the production medium with the seed culture to a final concentration of 2-6% (v/v).[3][6]

    • Incubate the flasks at the optimal temperature (e.g., 32-37°C) with vigorous shaking (e.g., 200-300 rpm) for 3 to 5 days.[3][4]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 12 or 24 hours).

    • Measure cell density by reading the optical density at 600 nm (OD600).

    • Prepare the supernatant for DNJ analysis by centrifuging the culture sample to pellet the cells.

    • Quantify DNJ concentration in the supernatant using an appropriate analytical method, such as UPLC-MS/MS or HILIC-MS/MS.[1][11]

Visual Guide 1: General Workflow for DNJ Yield Improvement

G cluster_0 Strain Development cluster_1 Process Optimization cluster_2 Production & Analysis strain_selection Strain Screening (e.g., B. amyloliquefaciens) strain_improvement Strain Improvement (Mutagenesis / Metabolic Engineering) strain_selection->strain_improvement media_opt Media Optimization (C/N Sources, Precursors) strain_improvement->media_opt param_opt Fermentation Parameter Optimization (pH, Temp, DO) media_opt->param_opt scale_up Scale-Up Fermentation (Bioreactor) param_opt->scale_up analysis Extraction & Quantification (UPLC-MS/MS) scale_up->analysis end end analysis->end High DNJ Yield

Caption: A stepwise workflow for enhancing DNJ production.

Visual Guide 2: Simplified DNJ Biosynthesis and Metabolic Engineering Targets

The biosynthesis of DNJ in Bacillus begins with fructose-6-phosphate (F-6-P), an intermediate of glycolysis. Metabolic engineering aims to increase the availability of F-6-P and enhance the efficiency of the subsequent conversion steps.

G cluster_transport Glucose Transport cluster_pathway DNJ Biosynthesis glucose Glucose (extracellular) pts PTS System (ptsG) glucose->pts Target: Weaken non_pts Non-PTS System (glcP, glcK) glucose->non_pts Target: Strengthen g6p Glucose-6-P pts->g6p non_pts->g6p iolR iolR (Repressor) iolR->non_pts represses f6p Fructose-6-P (Key Precursor) g6p->f6p pgi f16bp Fructose-1,6-BP f6p->f16bp pfk (Target: Weaken) dnj_cluster DNJ Synthetase Cluster (gabT1, yktC1, gutB1) f6p->dnj_cluster Target: Optimize Promoter dnj 1-Deoxythis compound (DNJ) dnj_cluster->dnj ann_iolr Target: Delete iolR to de-repress non-PTS ann_iolr->iolR

Caption: Metabolic engineering targets in Bacillus for enhanced DNJ yield.[3][8]

References

Technical Support Center: Addressing Off-Target Effects of Nojirimycin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of nojirimycin and its derivatives in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound and its more stable analogue, 1-deoxythis compound (DNJ), are iminosugars that act as potent competitive inhibitors of α-glucosidases.[1][2][3] They function as glucose analogues where a nitrogen atom replaces the oxygen in the pyranose ring, allowing them to bind to the active sites of these enzymes.[2][3] This inhibition of α-glucosidases, such as sucrase and maltase, is the basis for their use in managing type 2 diabetes by delaying carbohydrate digestion.[2] In a cellular context, they are known to inhibit endoplasmic reticulum (ER) α-glucosidases I and II, which are critical for the proper folding of N-linked glycoproteins.[2][4]

Q2: What are the known off-target effects of this compound and its derivatives?

Due to the structural similarity among active sites of various glycosidases, this compound and its derivatives can exhibit off-target effects by inhibiting other enzymes.[5] The most commonly reported off-targets include:

  • Lysosomal acid α-glucosidase (GAA): Inhibition of this enzyme can interfere with glycogen metabolism.[5] this compound has been shown to be a potent inhibitor of purified lysosomal alpha-glucosidase from human liver.[6][7]

  • Glucosylceramidase (GBA1 and GBA2): These enzymes are involved in the breakdown of glucosylceramide. Their inhibition can lead to the accumulation of this substrate.[5]

  • Intestinal digestive glycosidases: Enzymes like sucrase and isomaltase can also be inhibited.[5]

  • Glucosylceramide synthase (GCS): N-alkylated DNJ derivatives are also known to be potent inhibitors of this key enzyme in glycosphingolipid biosynthesis.[5]

Q3: My cells are showing unexpected phenotypes, like apoptosis or changes in lysosomal function, after this compound treatment. Could this be an off-target effect?

Yes, unexpected cellular phenotypes are often indicative of off-target effects. Here's why:

  • ER Stress and Apoptosis: Inhibition of ER α-glucosidases I and II by this compound can disrupt proper protein folding, leading to the accumulation of unfolded proteins in the endoplasmic reticulum.[2] This condition, known as ER stress, can trigger the Unfolded Protein Response (UPR).[1][2] If the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).[8][9][10][11]

  • Lysosomal Dysfunction: Inhibition of lysosomal enzymes like GAA can lead to the accumulation of substrates within the lysosome, potentially causing lysosomal dysfunction.[5] Changes in lysosomal morphology or function can be a sign of off-target activity.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects requires a careful and multi-faceted approach:[5]

  • Conduct Dose-Response Studies: Use the lowest effective concentration of this compound that achieves the desired on-target effect. A thorough dose-response curve for both on-target and potential off-target effects is crucial.[5]

  • Use More Selective Analogs: If available, consider using derivatives of this compound that have been engineered for higher selectivity. The structure of N-alkyl chains, for instance, can be modified to improve affinity for the target enzyme.[5][12]

  • Careful Cell Line Selection: Use cell lines with well-characterized expression profiles of both the target and potential off-target enzymes to aid in the interpretation of results.[5]

  • Implement Robust Control Experiments:

    • Positive and Negative Controls: Include appropriate controls in your assays. This could involve using a less potent or a more selective inhibitor as a comparator.[5]

    • Genetic Controls: Use techniques like siRNA or CRISPR-Cas9 to knock down the expression of suspected off-target enzymes and observe if the unexpected phenotype is rescued.[5]

  • Biochemical Validation: Confirm your in-cellulo findings with in-vitro biochemical assays using purified enzymes to directly measure the inhibitory activity against your target and a panel of potential off-target enzymes.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or irreproducible results between experiments. - Variability in cell culture conditions (e.g., cell density, passage number).- Degradation of the this compound compound.- Inconsistent dosage.- Standardize cell culture protocols.[5]- Aliquot and store the compound at the recommended temperature to avoid repeated freeze-thaw cycles.[5][13]- Prepare fresh dilutions of the compound for each experiment.[5]
High cytotoxicity observed at expected effective concentrations. - The concentration of this compound is too high for your specific cell line.- Solvent toxicity (e.g., DMSO).- Contamination of cell cultures.- Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range for your cells.[14]- Ensure the final concentration of the solvent is non-toxic to the cells.[14]- Regularly check for mycoplasma or bacterial contamination.[14]
No observable on-target effect. - Incorrect concentration used.- Compound has degraded.- Insufficient incubation time.- The cell line is not sensitive or does not express the target enzyme at sufficient levels.- Perform a broad dose-response curve to determine the optimal concentration.[14]- Ensure proper storage and handling of the compound.[14]- Optimize the incubation time for your specific assay.[14]- Verify the expression of the target glucosidases in your cell line via qPCR or Western blot.[14]
Difficulty distinguishing between on-target and off-target effects. The observed phenotype could be a result of inhibiting multiple enzymes.- Biochemical Assays: Test the inhibitory activity of your compound against a panel of purified glycosidases to determine the IC50 for each.[5]- Genetic Knockdown: Use siRNA or CRISPR to specifically silence the suspected off-target enzyme and see if the phenotype is reversed or mitigated.[5]- Selective Analogs: If possible, use a more selective analog of this compound as a control to see if the phenotype persists.[5]

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The inhibitory concentration (IC50) values for this compound and its derivatives can vary depending on the specific enzyme, substrate, and assay conditions. The following tables provide a summary of reported IC50 values.

Table 1: IC50 Values of N-Nonyldeoxythis compound (NN-DNJ)

Enzyme/TargetIC50 ValueCell Line/System
Acid α-glucosidase0.42 µMN/A
α-1,6-glucosidase8.4 µMN/A
Glucosylceramide synthase4 µMMouse RAW cells
Glucosylceramide synthase0.003 µMSH-SY5Y cells
Bovine viral diarrhea virus (BVDV) secretion2.5 µMMDBK cells
Data sourced from MedChemExpress.[13]

Table 2: IC50 Values of Various 1-Deoxythis compound (DNJ) Derivatives against α-Glucosidase

CompoundIC50 Value (µM)
Acarbose (standard)822.0 ± 1.5
Compound 43 (a novel N-alkyl-DNJ derivative)30.0 ± 0.6
Compound 40 (a novel N-alkyl-DNJ derivative)160.5 ± 0.6
1-Deoxythis compound (DNJ)8.15 ± 0.12
DNJ-chrysin derivative 60.51 ± 0.02
Data compiled from various studies.[15][16]

Experimental Protocols

1. General Protocol for α-Glucosidase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound or its derivatives against α-glucosidase using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Materials:

    • α-glucosidase enzyme solution

    • This compound compound stock solution (e.g., in DMSO)

    • pNPG substrate solution

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound compound in phosphate buffer.

    • In a 96-well plate, add the different concentrations of the inhibitor. Include a control with no inhibitor.[5]

    • Add the α-glucosidase solution to each well.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.[5]

    • Initiate the reaction by adding the pNPG substrate to each well.[5]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.[2]

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

2. Cell Viability Assay (MTS Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Materials:

    • Cells of interest

    • Complete growth medium

    • This compound compound

    • MTS reagent

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24-72 hours, depending on the desired exposure time.[14]

    • Add MTS reagent to each well.[14]

    • Incubate for 1-4 hours at 37°C.[14]

    • Read the absorbance at 490 nm using a microplate reader.[14]

    • Express the results as a percentage of the vehicle control to determine cell viability.[14]

3. Western Blot for ER Stress Markers

This protocol can be used to detect the upregulation of ER stress markers, such as GRP78 (BiP) and CHOP, following this compound treatment.

  • Materials:

    • Cells and culture reagents

    • This compound compound

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP) and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at the desired concentrations and for the desired time. Include an untreated control.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. An upregulation of GRP78 and CHOP in treated cells would indicate the induction of ER stress.

Visualizations

experimental_workflow start Start: Unexpected Cellular Phenotype Observed lit_search Literature Search for Known Off-Targets start->lit_search dose_response Perform Detailed Dose-Response Analysis start->dose_response biochem_assays In-Vitro Biochemical Assays (Panel of Glycosidases) dose_response->biochem_assays genetic_knockdown Genetic Knockdown (siRNA/CRISPR) of Suspected Off-Target dose_response->genetic_knockdown ic50 Determine IC50 for On- and Off-Targets biochem_assays->ic50 selectivity Calculate Selectivity Index ic50->selectivity conclusion Conclusion on Off-Target Effect selectivity->conclusion rescue_phenotype Assess Phenotype Rescue genetic_knockdown->rescue_phenotype rescue_phenotype->conclusion

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

er_stress_apoptosis This compound This compound er_glucosidases Inhibition of ER α-Glucosidases I & II This compound->er_glucosidases misfolded_proteins Accumulation of Misfolded Glycoproteins er_glucosidases->misfolded_proteins er_stress ER Stress misfolded_proteins->er_stress upr Unfolded Protein Response (UPR) (e.g., GRP78, CHOP upregulation) er_stress->upr apoptosis Apoptosis upr->apoptosis Prolonged Stress

Caption: Signaling pathway of this compound-induced ER stress and apoptosis.

References

Technical Support Center: Refining Purification Protocols to Remove Nojirimycin Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the purification of nojirimycin and the effective removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during this compound synthesis and purification?

A1: Common byproducts include stereoisomers, particularly C-2 epimers like manthis compound, which are often formed during synthesis. Degradation products can also arise due to the inherent instability of the hemiaminal functionality in this compound. These can include oxidized forms like this compound B and D-mannonic-delta-lactam.[1][2] Additionally, the more stable derivative, 1-deoxythis compound (DNJ), may be present as either a starting material for some synthetic routes or a related impurity.[3]

Q2: My final product shows a second peak with a similar mass spectrometry profile to this compound. What could it be?

A2: This is likely a stereoisomer, such as an epimer.[4] Epimers of this compound have the same mass but differ in the spatial arrangement of hydroxyl groups. These can be notoriously difficult to separate due to their similar physical and chemical properties. Analytical techniques such as high-performance liquid chromatography (HPLC) with specialized columns are often required to resolve these isomers.

Q3: Why is my this compound sample degrading over time, and how can I prevent it?

A3: this compound is known to be unstable due to its hemiaminal group.[5] This instability can lead to degradation, especially in certain solvent systems or at non-neutral pH. To minimize degradation, it is advisable to handle purified this compound in neutral, aqueous buffers and store it at low temperatures. Lyophilization can also be an effective method for long-term storage.

Q4: What analytical methods are best for assessing the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[6][7][8] Due to the lack of a strong chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or derivatization with a UV-active or fluorescent tag are often employed.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation mode for these polar compounds.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Co-elution of Impurity with this compound The impurity is likely a stereoisomer with very similar properties to this compound.Employ a higher resolution chromatography technique. Consider using a different stationary phase, such as a specialized chiral column or a mixed-mode resin that offers alternative selectivity.[1][10][11]
Low Yield After Purification The purification protocol may not be optimized, leading to product loss at various stages. This compound may also be degrading during the purification process.Review each step of the protocol for potential sources of loss. Ensure that the pH and temperature are maintained within a stable range for this compound. Consider using a more efficient purification method like mixed-mode chromatography to reduce the number of steps.[3][12]
Presence of Multiple Peaks in HPLC Analysis This could indicate the presence of several byproducts, including isomers and degradation products.Utilize HPLC-MS to identify the mass of each impurity and deduce their potential structures. This will help in selecting the most appropriate purification strategy.
Difficulty in Removing a Specific Known Impurity The chosen purification method may not have sufficient selectivity for that particular impurity.If the impurity is a known compound, research its chemical properties to devise a targeted removal strategy. For example, if it is a non-basic impurity, ion exchange chromatography should provide good separation.

Quantitative Data on Purification Methods

The following table summarizes typical performance data for common this compound purification techniques. Please note that actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification Method Typical Purity Achieved Typical Recovery Rate Notes
Cation Exchange Chromatography >95%70-85%Effective for separating this compound from neutral or acidic impurities. Elution is typically achieved by increasing the salt concentration or pH.[7]
Mixed-Mode Chromatography >98%80-95%Offers enhanced selectivity by combining ion exchange and hydrophobic interactions, which can be effective for separating closely related isomers.[3][10][11][12]
Preparative HPLC >99%50-70%Can provide very high purity but may result in lower yields due to the dilution of the sample and the need for multiple runs for large quantities.

Experimental Protocols

Protocol 1: Purification of this compound using Cation Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture or extract using a strong cation exchange resin.

Materials:

  • Crude this compound sample

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Equilibration/Wash Buffer: 20 mM Sodium Phosphate, pH 7.0

  • Elution Buffer: 0.5 M Ammonium Hydroxide or a linear gradient of NaCl (e.g., 0-1 M) in Equilibration Buffer

  • Chromatography column

  • Fraction collector

  • HPLC system for purity analysis

Procedure:

  • Resin Preparation: Prepare a slurry of the cation exchange resin in the Equilibration Buffer and pack it into the chromatography column.

  • Equilibration: Equilibrate the column by washing with at least 5 column volumes of Equilibration Buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Dissolve the crude this compound sample in the Equilibration Buffer and adjust the pH to 7.0. Filter the sample to remove any particulate matter. Load the filtered sample onto the equilibrated column at a low flow rate.

  • Washing: Wash the column with 5-10 column volumes of Equilibration Buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound from the column using the Elution Buffer. This can be done in a stepwise manner or with a linear gradient to improve separation.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method such as HPLC-ELSD.

  • Pooling and Desalting: Pool the fractions containing pure this compound. If a salt gradient was used for elution, the pooled fractions will need to be desalted, for example, by dialysis or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Cation Exchange Chromatography cluster_analysis Analysis & Final Product crude Crude this compound dissolve Dissolve in Equilibration Buffer crude->dissolve filtrate Filtration dissolve->filtrate load Load onto Equilibrated Column filtrate->load wash Wash with Equilibration Buffer load->wash elute Elute with Elution Buffer wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt (if necessary) pool->desalt pure Pure this compound desalt->pure

Caption: Workflow for this compound Purification by Cation Exchange Chromatography.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy start Impure this compound Sample check_hplc Analyze by HPLC-MS start->check_hplc isomer Stereoisomer Detected check_hplc->isomer Similar Mass degradation Degradation Product Detected check_hplc->degradation Different Mass other Other Impurity check_hplc->other Known/Unknown mixed_mode Use Mixed-Mode Chromatography isomer->mixed_mode prep_hplc Preparative HPLC with Chiral Column isomer->prep_hplc optimize_iex Optimize Ion Exchange (pH, gradient) degradation->optimize_iex other->optimize_iex

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Enhancing the Bioavailability of Nojirimycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the bioavailability of nojirimycin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound and its derivatives?

A1: The low oral bioavailability of this compound and its derivatives primarily stems from their high hydrophilicity and polarity. This characteristic leads to poor absorption across the lipid-rich intestinal membrane. While some derivatives are designed to be more lipophilic, challenges related to solubility, membrane permeability, and potential enzymatic degradation in the gastrointestinal tract can still limit their systemic absorption.

Q2: Which chemical modification strategies are most effective for improving the bioavailability of this compound derivatives?

A2: N-alkylation is a widely explored and effective strategy. Adding an alkyl chain to the nitrogen atom of the piperidine ring increases the lipophilicity of the molecule, which can significantly improve its ability to cross the intestinal membrane.[1] Prodrug approaches, such as esterification or conjugation with amino acids or peptides, are also promising as they can mask the polar functional groups of the parent drug, facilitating absorption before being cleaved to release the active compound in vivo.[][3][4][5][6]

Q3: What formulation strategies can be employed to enhance the oral bioavailability of these compounds?

A3: Several formulation strategies can be utilized. Encapsulation in liposomes or nanoparticles can protect the drug from degradation in the gut and facilitate its transport across the intestinal epithelium.[7][8][9][10][11] The use of adjuvants, such as carboxymethylcellulose sodium (CMCNa), has been shown to modify the pharmacokinetic profile of 1-deoxythis compound (DNJ) by slowing its absorption rate, which can lead to an improved therapeutic effect.[12][13][14] Solid dispersions and self-emulsifying drug delivery systems (SEDDS) are other viable options for improving the dissolution and absorption of poorly soluble derivatives.[15][16][17][18]

Q4: Are there any clinically approved this compound derivatives with enhanced bioavailability?

A4: Yes, Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ) are two clinically approved N-alkylated derivatives of 1-deoxythis compound.[13][19] Their enhanced lipophilicity compared to the parent compound contributes to their improved oral bioavailability and therapeutic efficacy in treating type 2 diabetes and Gaucher's disease, respectively.[20][21][22][23][24]

Data Presentation: Comparative Bioavailability of this compound Derivatives

The following table summarizes the oral bioavailability of 1-deoxythis compound (DNJ) and several of its derivatives, highlighting the impact of different enhancement strategies.

Derivative NameChemical ModificationFormulationSpeciesOral Bioavailability (%)Reference
1-Deoxythis compound (DNJ)NonePurified CompoundRat50 ± 9[25]
1-Deoxythis compound (DNJ)NoneMulberry Leaf ExtractRatLower than purified DNJ[25]
N-methyl-1-deoxythis compoundN-methylationPurified CompoundRat62 ± 24[25]
Miglitol (N-hydroxyethyl-DNJ)N-hydroxyethylationStandard Oral DosageHuman~100 (at low doses)[20][21]
Miglustat (N-butyl-DNJ)N-butylationStandard Oral DosageRat40 - 60[6]
N-benzyl-1-deoxythis compoundN-benzylationNot SpecifiedMouse~82

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for determining the oral bioavailability of a this compound derivative in a rat model.

1. Animal Preparation:

  • Use male Sprague-Dawley rats (200-250 g).
  • House the animals in a controlled environment with a 12-hour light/dark cycle.
  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

2. Drug Administration:

  • Intravenous (IV) Group: Administer the this compound derivative dissolved in a suitable vehicle (e.g., sterile saline) via the tail vein at a specific dose (e.g., 10 mg/kg).
  • Oral (PO) Group: Administer the this compound derivative suspended or dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a higher dose (e.g., 80 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Collect blood into heparinized tubes.

4. Plasma Preparation:

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
  • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

5. Sample Analysis:

  • Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method (see Protocol 2).

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound Derivatives in Plasma

This protocol is adapted from a validated method for the simultaneous determination of DNJ and N-CH3-DNJ in rat plasma.[25]

1. Sample Preparation:

  • Thaw the plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., Miglitol).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.
  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: A mixture of acetonitrile and aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) in an isocratic or gradient elution.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
  • Determine the concentration of the this compound derivative in the plasma samples from the calibration curve.

Troubleshooting Guides

Issue 1: Low or Variable Oral Bioavailability in Preclinical Studies

Potential Cause Troubleshooting Steps
Poor aqueous solubility of the derivative. - Characterize the solubility of the compound at different pH values. - Consider formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations to enhance dissolution.[15][16][17][18]
Low intestinal permeability. - Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal permeability. - If permeability is low, consider prodrug strategies to increase lipophilicity.[][3][4][5] - Investigate the involvement of efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor.
Degradation in the gastrointestinal tract. - Assess the stability of the compound in simulated gastric and intestinal fluids. - If degradation is observed, consider encapsulation in protective carriers like liposomes or nanoparticles.[7][8][9]
Issues with the in vivo experimental procedure. - Ensure accurate dosing and proper gavage technique. - Verify the stability of the compound in the dosing vehicle. - Increase the number of animals per group to improve statistical power.

Issue 2: Challenges with the Caco-2 Permeability Assay

Potential Cause Troubleshooting Steps
Low compound recovery. - Assess the binding of the compound to the assay plates and filters. - Evaluate the stability of the compound in the assay buffer. - Check for metabolism by Caco-2 cells.
Inconsistent monolayer integrity. - Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. - Use a fluorescent marker (e.g., Lucifer yellow) to confirm monolayer integrity.
High efflux ratio suggesting active transport. - Confirm efflux by performing the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). - If efflux is confirmed, this may be a contributing factor to low oral bioavailability in vivo.
Poor correlation with in vivo data for hydrophilic compounds. - Be aware that the Caco-2 model may not accurately predict the absorption of some hydrophilic compounds that are absorbed paracellularly or via transporters not expressed at high levels in Caco-2 cells.[26]

Visualizations

prodrug_strategy cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation Prodrug Prodrug Enzymatic Cleavage Enzymatic Cleavage Prodrug->Enzymatic Cleavage Hydrolysis Active Drug Active Drug Enzymatic Cleavage->Active Drug Intestinal Membrane Intestinal Membrane Active Drug->Intestinal Membrane Increased Permeability Absorbed Active Drug Absorbed Active Drug Intestinal Membrane->Absorbed Active Drug formulation_approach cluster_Formulation Formulation Strategies cluster_GI Gastrointestinal Lumen cluster_Absorption Intestinal Absorption This compound Derivative This compound Derivative Liposome Liposome This compound Derivative->Liposome Encapsulation Nanoparticle Nanoparticle This compound Derivative->Nanoparticle Encapsulation Protection from Degradation Protection from Degradation Liposome->Protection from Degradation Nanoparticle->Protection from Degradation Enhanced Uptake Enhanced Uptake Protection from Degradation->Enhanced Uptake experimental_workflow Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation->UPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling UPLC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

References

managing cytotoxicity of nojirimycin in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nojirimycin & Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (NJ) and its derivatives, such as 1-deoxythis compound (1-DNJ). The focus is on understanding and managing cytotoxicity, particularly in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (NJ) is a potent glucosidase inhibitor.[1] Chemically, it is an iminosugar, a structural analog of D-glucose where the ring oxygen is replaced by a nitrogen atom.[1][2] Its primary mechanism of action is the inhibition of α-glucosidases I and II, which are critical enzymes in the endoplasmic reticulum (ER) responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins.[3][4][5] By inhibiting these enzymes, this compound and its derivatives disrupt the proper folding and maturation of many glycoproteins.[3][6]

Q2: Why am I observing significant cytotoxicity in my long-term cell cultures treated with this compound?

A2: Significant cytotoxicity in long-term cultures can stem from several factors related to this compound's mechanism of action:

  • ER Stress and Unfolded Protein Response (UPR): The inhibition of α-glucosidases leads to the accumulation of misfolded glycoproteins in the ER.[4][7] This triggers the Unfolded Protein Response (UPR), a cellular stress pathway that, if prolonged, can activate apoptotic cell death pathways.

  • Disruption of Essential Glycoproteins: Long-term interference with N-linked glycosylation can affect the function of numerous essential membrane and secretory proteins, leading to cumulative cellular damage and reduced viability.[3][6]

  • Cell Line Sensitivity: Cytotoxicity is highly dependent on the cell line. For instance, some cancer cell lines, like glioblastoma (A172), show high sensitivity to 1-deoxythis compound, while certain non-neoplastic cell lines are more resistant at similar concentrations.[8][9]

  • Off-Target Effects or Compound Derivatives: Some derivatives, particularly those with long N-alkyl chains, can induce cytotoxicity through mechanisms independent of glycosylation inhibition, such as direct membrane disruption.[10]

Q3: What are typical working concentrations for this compound and its derivatives?

A3: Effective concentrations are highly variable and depend on the specific derivative, cell line, and experimental goal. For anti-viral studies, concentrations around 0.5 mM of N-butyldeoxythis compound (NB-DNJ) have been shown to inhibit glucosidase I in intact cells.[11] In cancer cell studies, 1-DNJ has shown selective cytotoxicity with IC50 values ranging from 5.3 mM in glioblastoma cells to 19.3 mM in gastric adenocarcinoma cells after 72 hours of treatment.[9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-lethal concentration for long-term studies.

Q4: Are there less cytotoxic alternatives to this compound?

A4: Yes, medicinal chemistry efforts have focused on creating derivatives with improved therapeutic windows. Modifying the N-alkyl side chain of deoxythis compound can alter its activity and toxicity.[4][7] For example, derivatives with cycloalkyl side chains have been shown to reduce cytotoxicity while maintaining antiviral activity compared to straight-chain analogues like N-nonyl-DNJ.[12] Clinically approved drugs like Miglustat (N-butyl-DNJ) and Miglitol (N-hydroxyethyl-DNJ) are derivatives designed for specific therapeutic applications with established safety profiles.[5]

Troubleshooting Guide

Problem: Excessive cell death observed shortly after initiating long-term culture with this compound.

Possible CauseRecommended Solution
Concentration is too high. Perform a dose-response cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the IC25 or a non-lethal dose for your specific cell line.[9][13] Start with a wide range of concentrations (e.g., 1 µM to 32 mM) based on literature values.[8][9]
High cell line sensitivity. Some cell lines are inherently more sensitive to disruptions in glycoprotein processing.[8] Consider using a different, more robust cell line if your experimental design allows. Alternatively, screen several cell lines to find one with a suitable therapeutic window.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%).[14] Always include a vehicle-only control in your experiments.
Contamination. The stress induced by the drug may make cells more susceptible to contamination. Ensure strict aseptic technique and regularly test for mycoplasma.

Problem: Cells initially tolerate the drug but viability declines significantly after several days or passages.

Possible CauseRecommended Solution
Cumulative cytotoxicity. The continuous inhibition of glycosylation can lead to a gradual accumulation of cellular stress and damage.[4] Try a pulsed-dosing regimen where the drug is washed out for a period to allow cells to recover. A 10-day exposure to a low, non-lethal dose can be a good starting point to emulate therapeutic practices.[15]
Nutrient depletion or waste accumulation. Long-term cultures require diligent maintenance. Change the medium frequently (e.g., every 2-3 days) to replenish nutrients and remove metabolic waste, which can exacerbate drug-induced stress.
Selection of a resistant population. Over time, a small sub-population of cells resistant to the drug may overtake the culture, leading to inconsistent results. Monitor key cellular markers or functional readouts over time to check for phenotypic drift.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of 1-deoxythis compound (1-DNJ) on various human cell lines after 72 hours of exposure.

CompoundCell LineCell TypeIC50 ValueIC25 Value
1-DNJA172Glioblastoma (Cancer)5.3 mM2.6 mM
1-DNJACP02Gastric Adenocarcinoma (Cancer)19.3 mM9.6 mM
1-DNJMRC5Normal Lung Fibroblast> 18 mM (No significant viability reduction from 0.5-18 mM)Not Determined
Data sourced from Fonseca SSSd, et al. (2024).[8][9]

Visualized Workflows and Pathways

cluster_ER Endoplasmic Reticulum cluster_NJ Intervention cluster_Outcome Resulting Pathway Nascent Nascent Glycoprotein (with Glc3Man9GlcNAc2) GlucosidaseI α-Glucosidase I Nascent->GlucosidaseI Removes 1st Glucose GlucosidaseII α-Glucosidase II GlucosidaseI->GlucosidaseII Removes 2nd/3rd Glucose Calnexin Calnexin/Calreticulin Chaperones GlucosidaseII->Calnexin Quality Control Binding Misfolded Misfolded Glycoprotein Accumulation GlucosidaseII->Misfolded Inhibition leads to Folded Correctly Folded Glycoprotein Calnexin->Folded This compound This compound / DNJ This compound->GlucosidaseI This compound->GlucosidaseII UPR Unfolded Protein Response (UPR) Misfolded->UPR Apoptosis Prolonged Stress -> Apoptosis UPR->Apoptosis

Caption: Mechanism of this compound-induced ER stress.

start Start: High Cytotoxicity Observed check_conc Is concentration based on a prior dose-response curve? start->check_conc run_assay Action: Perform dose-response assay (e.g., MTT) to find IC25. check_conc->run_assay No check_timeline Does cytotoxicity appear only after several days? check_conc->check_timeline Yes lower_conc Action: Use a lower, non-lethal concentration for long-term study. run_assay->lower_conc end_point Continue Experiment with Optimized Protocol lower_conc->end_point cumulative_tox Possible Cause: Cumulative toxicity from prolonged ER stress. check_timeline->cumulative_tox Yes check_control Is vehicle control also showing toxicity? check_timeline->check_control No pulsed_dosing Action: Implement pulsed dosing (e.g., 2 days on, 1 day off) or reduce concentration. cumulative_tox->pulsed_dosing pulsed_dosing->end_point solvent_issue Issue: Solvent (e.g., DMSO) concentration is too high. check_control->solvent_issue Yes check_control->end_point No, issue is likely drug-specific. Return to concentration check. reduce_solvent Action: Ensure final solvent concentration is <0.1%. solvent_issue->reduce_solvent reduce_solvent->end_point

Caption: Troubleshooting workflow for this compound cytotoxicity.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound or its derivatives on a given cell line.[14]

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (or derivative) stock solution (e.g., in DMSO or water)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%) via trypan blue exclusion.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for suspension cells, or a density that results in 70-80% confluency at the end of the assay for adherent cells) in 100 µL of complete medium.[14]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to adhere and recover.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve 2x the desired final concentrations. A suggested range is 0.01 µM to 100 µM, but this may need to be adjusted to the millimolar range based on the compound's known potency.[9][14]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions to the respective wells. For suspension cells, add 100 µL directly to the existing 100 µL of cell suspension. The final volume should be 200 µL.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan crystals.[14]

  • Solubilization of Formazan:

    • Carefully aspirate the supernatant without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate at 1000 x g for 5 minutes first.[14]

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette gently to ensure complete solubilization of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100[14]

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Establishing a Long-Term Culture with this compound

This protocol provides a framework for maintaining cell cultures with continuous, low-dose exposure to this compound to study long-term effects.[15]

Procedure:

  • Determine Non-Lethal Dose:

    • Using the MTT protocol above, determine the IC25 or a concentration that results in >90% viability after 72 hours. This will be your working concentration for the long-term culture.

  • Initiating the Culture:

    • Seed cells in a T25 flask at their normal seeding density in complete medium.

    • After 24 hours, replace the medium with fresh complete medium containing the predetermined non-lethal concentration of this compound or the vehicle control.

  • Maintenance:

    • Maintain the cultures under standard conditions (37°C, 5% CO2).

    • Change the medium every 2-3 days with fresh, drug-containing medium to ensure a consistent drug concentration and to replenish nutrients.

    • Monitor the cells daily for changes in morphology, growth rate, and signs of stress.

  • Subculturing (Passaging):

    • When the cells reach 70-80% confluency, they need to be passaged.

    • Harvest the cells using your standard protocol (e.g., trypsinization).

    • Seed new T25 flasks at the appropriate seeding density using fresh, drug-containing medium.

    • Keep a detailed log of passage numbers, cell counts, and viability at each passage to track the long-term effects of the compound.

  • Experimental Time Points:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), harvest a subset of cells from both the treated and vehicle control groups for downstream analysis (e.g., Western blot for ER stress markers, flow cytometry for apoptosis, functional assays).

References

Technical Support Center: Optimizing Storage Conditions for Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nojirimycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to prevent the degradation of this compound during experimental use. Due to its inherent chemical instability, proper handling and storage are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable?

A1: this compound's instability stems from its chemical structure, specifically the presence of a hemiaminal functional group.[1] This group, where a hydroxyl group and a nitrogen atom are attached to the same carbon, is inherently unstable and can readily participate in degradation reactions. In contrast, its derivative, 1-deoxythis compound (DNJ), lacks this anomeric hydroxyl group, rendering it chemically more stable.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is believed to involve the opening of the piperidine ring at the unstable hemiaminal position. This can be followed by a series of reactions, including oxidation and rearrangement, leading to a loss of its biological activity. The specific degradation products can vary depending on the environmental conditions such as pH and the presence of oxidizing agents.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. It is advisable to date the container upon receipt and opening to track its age.

Q4: How should I prepare and store this compound solutions?

A4: Aqueous solutions of this compound are particularly prone to degradation. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage is unavoidable, prepare the stock solution in a buffer at a slightly acidic to neutral pH (around 6-7), aliquot it into small volumes in tightly sealed vials, and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q5: How can I detect this compound degradation in my experiments?

A5: Degradation can be detected by a loss of biological activity or by analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis of a degraded sample will show a decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide: this compound Degradation

This guide provides solutions to common problems encountered during experiments involving this compound that may be related to its degradation.

Problem Probable Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound stock solution or in the experimental setup.Prepare a fresh stock solution of this compound for each experiment. Minimize the incubation time of this compound in aqueous solutions, especially at elevated temperatures or non-neutral pH. Run a control with a freshly prepared standard to confirm activity.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during sample preparation or storage.Analyze samples immediately after preparation. If storage is necessary, keep samples at low temperatures (2-8°C) for a short period. Ensure the mobile phase and sample diluent are at a pH that minimizes degradation.
Precipitate formation in the stock solution upon thawing Poor solubility at low temperatures or potential degradation and aggregation.Allow the solution to come to room temperature and vortex gently to redissolve. If the precipitate persists, it may indicate degradation. Prepare a fresh solution. Consider using a co-solvent if solubility is a persistent issue, but verify its compatibility with your experimental system.
Discoloration of the this compound solution Oxidation or other chemical degradation pathways.Discard the solution. Prepare a fresh solution using deoxygenated buffers and protect it from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to help researchers assess the stability of their this compound samples under various stress conditions.

Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and methanol

  • Phosphate buffer, pH 7.0

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or derivatization with UV/fluorescence detection)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp or photostability chamber).

  • Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the remaining this compound and observe the formation of degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Data Presentation

Table 1: Expected Impact of Storage Parameters on this compound Stability

Since specific quantitative degradation data for this compound is scarce in the literature, this table provides a qualitative summary based on the chemical principles of hemiaminal instability. Researchers are encouraged to perform forced degradation studies to obtain quantitative data for their specific experimental conditions.

Parameter Condition Expected Impact on Stability Recommendation
Temperature -20°C (Solid)High stabilityRecommended for long-term storage of solid this compound.
4°C (Solution)Moderate degradation over timeSuitable for short-term storage of solutions (hours to a few days).
Room Temp (Solution)Rapid degradationAvoid storing solutions at room temperature for extended periods.
> 40°C (Solution)Very rapid degradationMinimize exposure of this compound solutions to elevated temperatures.
pH (Aqueous Solution) Acidic (< 6)Increased degradationBuffer solutions to a pH between 6 and 7.
Neutral (6-7)Optimal stability in solutionPrepare and use this compound in neutral buffers.
Basic (> 8)Increased degradationAvoid basic conditions.
Light Exposure DarkMinimal impactStore solid and solutions protected from light.
Ambient LightPotential for photolytic degradationUse amber vials or cover containers with aluminum foil.
UV LightAccelerated degradationAvoid exposure to direct sunlight or UV lamps.
Atmosphere Inert (e.g., N₂, Ar)Reduced oxidative degradationFor highly sensitive experiments, consider using deoxygenated solvents and storing under an inert atmosphere.
AirPotential for oxidative degradationMinimize headspace in vials and keep containers tightly sealed.

Visualizations

This compound This compound RingOpening Ring Opening (at Hemiaminal) This compound->RingOpening H₂O, H⁺, or OH⁻ Intermediate Acyclic Intermediate RingOpening->Intermediate DegradationProducts Various Degradation Products (e.g., oxidized forms) Intermediate->DegradationProducts Oxidation, etc. LossOfActivity Loss of Biological Activity DegradationProducts->LossOfActivity

Caption: Hypothesized degradation pathway of this compound.

Start Inconsistent Experimental Results CheckStock Check Stock Solution: - Age? - Storage Conditions? - Appearance? Start->CheckStock PrepareFresh Prepare Fresh Stock Solution CheckStock->PrepareFresh AnalyzeStability Perform Stability Analysis (e.g., HPLC time course) CheckStock->AnalyzeStability RerunExp Re-run Experiment PrepareFresh->RerunExp ProblemSolved Problem Resolved RerunExp->ProblemSolved ProblemPersists Problem Persists RerunExp->ProblemPersists CheckAssay Check Assay Conditions: - pH of buffer? - Incubation temperature? - Incubation time? ProblemPersists->CheckAssay OptimizeAssay Optimize Assay Conditions: - Adjust pH to 6-7 - Lower temperature - Reduce incubation time CheckAssay->OptimizeAssay OptimizeAssay->RerunExp

Caption: Troubleshooting workflow for this compound degradation issues.

Degradation This compound Degradation Temperature High Temperature Temperature->Degradation increases rate pH Non-Neutral pH (Acidic or Basic) pH->Degradation increases rate Light Light Exposure Light->Degradation increases rate Oxygen Oxygen (Air) Oxygen->Degradation increases rate Time Storage Time (in solution) Time->Degradation increases extent Stability This compound Stability LowTemp Low Temperature (-20°C) LowTemp->Stability NeutralpH Neutral pH (6-7) NeutralpH->Stability Darkness Dark Storage Darkness->Stability InertAtmosphere Inert Atmosphere InertAtmosphere->Stability FreshPrep Fresh Preparation FreshPrep->Stability

Caption: Factors influencing this compound stability and degradation.

References

Validation & Comparative

Nojirimycin vs. Deoxynojirimycin: A Comparative Analysis of Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between glycosidase inhibitors is paramount for advancing therapeutic strategies against a spectrum of diseases, including diabetes, viral infections, and certain cancers. This guide provides an objective comparison of the inhibitory potency of two closely related iminosugars, nojirimycin (NJ) and its deoxy derivative, 1-deoxythis compound (DNJ), supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

This compound and deoxythis compound are potent inhibitors of glucosidases, enzymes that play crucial roles in carbohydrate metabolism and glycoprotein processing. Their structural similarity to the natural substrate, D-glucose, allows them to bind to the active site of these enzymes, thereby blocking their function. However, subtle structural distinctions between the two molecules lead to significant differences in their stability and inhibitory potency against various glucosidases.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and deoxythis compound is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the inhibitory activities of both compounds against various glucosidases as reported in the scientific literature.

CompoundEnzymeEnzyme SourceIC50KiReference(s)
This compound Microsomal oligosaccharide-glucosidasesCalf liver0.16 mM-[1]
Deoxythis compound Microsomal oligosaccharide-glucosidasesCalf liver2 µM-[1]
Deoxythis compound α-GlucosidaseSaccharomyces cerevisiae8.15 ± 0.12 µM-[2]
Deoxythis compound α-GlucosidaseYeast155 ± 15 µM-[3]
Deoxythis compound Glucosidase II (GluII)ER-Lower than for Glucosidase I[4][5]
Deoxythis compound Glucosidase I (GluI)ER-Higher than for Glucosidase II[4][5]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature. Direct comparison of values from different studies should be made with caution.

Deoxythis compound consistently demonstrates a significantly higher inhibitory potency against microsomal oligosaccharide-glucosidases compared to this compound, with an IC50 value in the micromolar range, while this compound's is in the millimolar range[1]. This enhanced potency is largely attributed to the greater chemical stability of deoxythis compound, which lacks the hydroxyl group at the anomeric carbon, making it less prone to degradation[4].

Mechanism of Action and Affected Signaling Pathways

Both this compound and deoxythis compound are competitive inhibitors of α-glucosidases. Their structure, with a nitrogen atom replacing the endocyclic oxygen of glucose, mimics the transition state of the glycosidic bond cleavage, allowing for high-affinity binding to the enzyme's active site.

The inhibition of α-glucosidases I and II in the endoplasmic reticulum (ER) by these compounds disrupts the trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins. This interference with glycoprotein folding and quality control leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).

The UPR is mediated by three main ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6). Upon ER stress, these sensors initiate signaling cascades that aim to restore proteostasis by:

  • Attenuating global protein translation to reduce the influx of new proteins into the ER.

  • Upregulating the expression of ER chaperones to enhance the protein folding capacity.

  • Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP IRE1 IRE1 BiP->IRE1 Inhibition PERK PERK BiP->PERK Inhibition ATF6 ATF6 BiP->ATF6 Inhibition XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u splicing eIF2a eIF2α PERK->eIF2a phosphorylation ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocation & cleavage XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1s_protein XBP1s (transcription factor) XBP1_s->XBP1s_protein translation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 (transcription factor) eIF2a_P->ATF4 preferential translation Global Translation\nAttenuation Global Translation Attenuation eIF2a_P->Global Translation\nAttenuation ATF6_n ATF6n (transcription factor) ATF6_cleaved->ATF6_n Gene_Expression Target Gene Expression (Chaperones, ERAD components) XBP1s_protein->Gene_Expression ATF4->Gene_Expression Apoptosis Apoptosis ATF4->Apoptosis ATF6_n->Gene_Expression

Fig. 1: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A widely used method to determine the inhibitory potency of compounds like this compound and deoxythis compound against α-glucosidase involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Principle:

α-Glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to p-nitrophenol and D-glucose. The product, p-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The inhibitory activity of a test compound is determined by measuring the decrease in the rate of p-nitrophenol formation in its presence.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (this compound, Deoxythis compound) dissolved in a suitable solvent (e.g., buffer or DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds at desired concentrations in the phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • A specific volume of phosphate buffer.

    • A volume of the test compound solution at various concentrations.

    • A volume of the α-glucosidase solution.

    • For the control (100% enzyme activity), add the same volume of buffer or solvent used for the test compounds.

    • For the blank, add buffer in place of the enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add a specific volume of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a volume of the sodium carbonate solution to each well. The basic pH enhances the yellow color of p-nitrophenol.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitors (NJ, DNJ) - Buffer setup 1. Add Buffer, Inhibitor, & Enzyme to Microplate reagents->setup preincubation 2. Pre-incubate at 37°C setup->preincubation initiation 3. Add Substrate (pNPG) to Initiate Reaction preincubation->initiation incubation 4. Incubate at 37°C initiation->incubation termination 5. Stop Reaction with Sodium Carbonate incubation->termination measurement Measure Absorbance at 405 nm termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Fig. 2: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

Both this compound and deoxythis compound are valuable tools for studying the role of glucosidases in various biological processes. However, deoxythis compound exhibits significantly greater inhibitory potency, particularly against ER α-glucosidases, due to its enhanced chemical stability. This makes DNJ and its derivatives, such as miglitol and miglustat, more suitable candidates for therapeutic development. The inhibition of these enzymes triggers the Unfolded Protein Response, a complex signaling pathway that can have profound effects on cell fate. A thorough understanding of the comparative potency and mechanisms of action of these inhibitors is crucial for the rational design of novel therapeutic agents targeting glycosylation pathways.

References

Nojirimycin: A Selective α-Glucosidase Inhibitor Validated and Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of nojirimycin and its derivatives as selective α-glucosidase inhibitors, with a comparative analysis against other market alternatives.

This guide provides an in-depth comparison of this compound and its more stable derivative, 1-deoxythis compound (DNJ), with other prominent α-glucosidase inhibitors such as acarbose, voglibose, and miglitol. Through a detailed presentation of experimental data, protocols, and mechanistic pathways, this document serves as a critical resource for the evaluation and selection of α-glucosidase inhibitors for research and therapeutic development.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of this compound and its analogues against α-glucosidase is a key determinant of their therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound, 1-deoxythis compound (DNJ), and commercially available α-glucosidase inhibitors. These values have been compiled from various studies to provide a comparative overview. It is important to note that variations in experimental conditions, such as enzyme and substrate sources, can influence these values.

Table 1: Comparative Inhibitory Potency (IC50) of α-Glucosidase Inhibitors

InhibitorEnzyme SourceSubstrateIC50 (µM)Reference
This compound Not SpecifiedNot SpecifiedNot Widely Reported[1]
1-Deoxythis compound (DNJ) Saccharomyces cerevisiaepNPG222.4 ± 0.5[2]
Rat Intestinal Acetone PowderSucrose0.15Not Specified
ER α-glucosidase IIpNPG13[1]
Acarbose Saccharomyces cerevisiaepNPG822.0 ± 1.5[2]
Rat Intestinal α-glucosidaseMaltose7.4Not Specified
Porcine Pancreatic α-amylaseStarch228.23 ± 22.34Not Specified
Voglibose Rat Intestinal α-glucosidaseMaltose0.038Not Specified
Rat Intestinal α-glucosidaseSucrose0.012[3]
Miglitol Rat Intestinal α-glucosidaseSucrose0.07Not Specified
ER α-glucosidase IIpNPG16[1]

Table 2: Comparative Inhibition Constant (Ki) of α-Glucosidase Inhibitors

InhibitorEnzyme SourceInhibition TypeKi (µM)Reference
1-Deoxythis compound (DNJ) Derivative (Compound 43) Saccharomyces cerevisiaeCompetitive10[2]
1-Deoxythis compound (DNJ) Derivative (Compound 40) Saccharomyces cerevisiaeCompetitive52[2]
1-Deoxythis compound (DNJ) Derivative (Compound 34) Saccharomyces cerevisiaeCompetitive150[2]
Acarbose Porcine Pancreatic α-amylaseCompetitive0.08Not Specified

Selectivity Profile: α-Glucosidase vs. β-Glucosidase

A critical aspect of a successful α-glucosidase inhibitor is its selectivity for α-glucosidases over β-glucosidases to minimize off-target effects. This compound and its derivatives have demonstrated a favorable selectivity profile.

Table 3: Comparative Selectivity of Glucosidase Inhibitors

Inhibitorα-Glucosidase Inhibition (IC50/Ki)β-Glucosidase InhibitionSelectivity (β/α)Reference
1-Deoxythis compound (DNJ) Ki: 40 µM (α-glucosidase)Ki: >1000 µM (β-glucosidase)>25[4]
N-butyl-DNJ (Miglustat) Ki: 515 µM (α-glucosidase)Ki: 34 µM (GBA1, a β-glucosidase)0.066[4]
Acarbose Effective α-glucosidase inhibitorNo significant inhibition of lactase (a β-galactosidase)High[5]
Voglibose Potent α-glucosidase inhibitorWeak inhibitor of other disaccharidasesHigh[3]
Miglitol Potent α-glucosidase inhibitorNot specifiedNot specified[5]

Experimental Protocols

Standardized experimental protocols are essential for the accurate assessment and comparison of α-glucosidase inhibitors.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (e.g., this compound, acarbose) at various concentrations

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add a defined volume of the enzyme solution to each well.

  • Add various concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (without the inhibitor).

  • The IC50 value is determined from a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Type and Ki

To understand the mechanism of inhibition, kinetic studies are performed.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the plot indicates the type of inhibition (competitive, non-competitive, or uncompetitive).

  • The inhibition constant (Ki) can be calculated from the intercepts and slopes of the lines in the Lineweaver-Burk plot.

Selectivity Profiling

To assess the selectivity of an inhibitor, its activity is tested against a panel of different glycosidases.

Procedure:

  • Obtain a panel of α- and β-glucosidases from various sources (e.g., yeast, mammalian, bacterial).

  • Perform the inhibition assay as described above for each enzyme in the panel using the test compound.

  • Determine the IC50 or Ki value for the inhibitor against each enzyme.

  • The selectivity is determined by comparing the inhibitory potency of the compound against the target α-glucosidase to its potency against other glycosidases, particularly β-glucosidases.

Mechanistic Insights and Signaling Pathways

α-Glucosidase inhibitors exert their therapeutic effect by delaying the digestion and absorption of carbohydrates in the small intestine.

Carbohydrate_Digestion_and_Inhibition Polysaccharides Dietary Polysaccharides (Starch, Glycogen) Disaccharides Disaccharides (Sucrose, Maltose, Lactose) Polysaccharides->Disaccharides Digestion Monosaccharides Monosaccharides (Glucose, Fructose, Galactose) Disaccharides->Monosaccharides Hydrolysis Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Bloodstream Pancreatic_Amylase Pancreatic α-Amylase Pancreatic_Amylase->Polysaccharides Alpha_Glucosidase Brush Border α-Glucosidase Alpha_Glucosidase->Disaccharides Inhibitors α-Glucosidase Inhibitors (this compound, Acarbose, etc.) Inhibitors->Alpha_Glucosidase Inhibition Absorption->Bloodstream Transport

Caption: Mechanism of α-glucosidase inhibition in carbohydrate digestion.

The diagram above illustrates the breakdown of complex carbohydrates into absorbable monosaccharides, a process catalyzed by enzymes including pancreatic α-amylase and brush border α-glucosidases. α-Glucosidase inhibitors, such as this compound, competitively bind to α-glucosidase, thereby preventing the hydrolysis of disaccharides and delaying the absorption of glucose into the bloodstream. This mechanism helps to manage postprandial hyperglycemia.

Experimental Workflow for Inhibitor Validation

The validation of a selective α-glucosidase inhibitor involves a systematic experimental workflow.

Inhibitor_Validation_Workflow Inhibitor_Synthesis Inhibitor Synthesis & Characterization Primary_Screening Primary Screening: α-Glucosidase Inhibition Assay Inhibitor_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Kinetic_Studies Kinetic Studies: Determination of Inhibition Type & Ki Dose_Response->Kinetic_Studies Selectivity_Profiling Selectivity Profiling: Panel of α- and β-Glucosidases Dose_Response->Selectivity_Profiling In_Vivo_Studies In Vivo Studies: Animal Models of Diabetes Kinetic_Studies->In_Vivo_Studies Selectivity_Profiling->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

Caption: Experimental workflow for validating a selective α-glucosidase inhibitor.

This workflow outlines the key stages in the validation of a potential α-glucosidase inhibitor, from initial synthesis and screening to in vivo efficacy and safety assessment. This systematic approach ensures a thorough evaluation of the inhibitor's performance and selectivity.

Conclusion

This compound and its stable derivative, 1-deoxythis compound, have been validated as potent and selective inhibitors of α-glucosidase. Comparative data indicates that DNJ exhibits a strong inhibitory effect, often comparable to or exceeding that of clinically used drugs like acarbose, with a favorable selectivity profile against β-glucosidases. The detailed experimental protocols and mechanistic insights provided in this guide offer a robust framework for the continued research and development of this compound-based and other novel α-glucosidase inhibitors for the management of type 2 diabetes and other related metabolic disorders. The presented data underscores the potential of this compound and its analogues as valuable tools for both basic research and clinical applications.

References

A Comparative Analysis of Nojirimycin and Other Iminosugar Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of nojirimycin and other prominent iminosugar inhibitors. By examining their mechanisms of action, inhibitory potency, and impact on cellular pathways, this document provides a comprehensive resource supported by experimental data and detailed protocols.

Iminosugars are a class of carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to mimic the natural monosaccharide substrates of glycosidase enzymes, leading to competitive inhibition.[2][3] This inhibitory action disrupts critical biological processes, making iminosugars valuable therapeutic agents for a range of conditions, including viral infections, metabolic disorders, and lysosomal storage diseases.[1][4]

Mechanism of Action: Targeting Glycosidase Enzymes

The primary mechanism of action for iminosugars is the competitive inhibition of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds.[5] By binding to the active site of these enzymes with high affinity, iminosugars prevent the processing of carbohydrate chains on glycoproteins and glycolipids.[1][2]

This compound and its derivatives, such as deoxythis compound (DNJ), are potent inhibitors of α-glucosidases I and II, which are key enzymes in the N-glycan processing pathway within the endoplasmic reticulum (ER).[2][6] Inhibition of these enzymes leads to the accumulation of improperly folded glycoproteins, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD).[1] This mechanism is particularly effective against enveloped viruses that rely on host cell machinery for the proper folding of their surface glycoproteins.[2][5]

Other iminosugar inhibitors have different target specificities. For instance, Miglustat (N-butyldeoxythis compound) primarily inhibits glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids, making it a therapeutic for Gaucher disease.[4][7] Miglitol, on the other hand, is a potent inhibitor of intestinal α-glucosidases, which delays carbohydrate digestion and is used in the management of type 2 diabetes.[1][4]

Quantitative Comparison of Inhibitory Potency

The efficacy of iminosugar inhibitors is determined by their inhibitory constants, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce enzyme activity by 50% and are crucial for comparing the potency and selectivity of different compounds.[1] It is important to note that IC50 and Ki values can vary depending on the specific enzyme, substrate, and assay conditions.[1][8][9][10][11][12]

CompoundTarget EnzymeIC50 Value (µM)Therapeutic Area
This compound Analogs
N-nonyldeoxythis compound (NN-DNJ)α-glucosidase0.42[4]Antiviral, Glycogen Storage Diseases
α-1,6-glucosidase8.4[4]Glycogen Storage Diseases
Clinically Approved Inhibitors
N-butyldeoxythis compound (Miglustat)Glucosylceramide SynthaseNot specified, but effective in vivo[4]Gaucher Disease, Niemann-Pick Type C
α-glucosidasesWeak inhibitor[4]-
N-hydroxyethyldeoxythis compound (Miglitol)α-glucosidases (intestinal)Potent inhibitor[4]Type 2 Diabetes
Other Iminosugars
1-Deoxymanthis compound (DMJ)α-1,2-mannosidasePotent inhibitor[1]Antiviral, Anticancer (investigational)

Signaling Pathways and Experimental Workflows

The inhibition of glycosidases by iminosugars can have significant effects on various cellular signaling pathways. The disruption of N-glycan processing in the ER is a key mechanism underlying the antiviral activity of many iminosugars.

ER_Glycoprotein_Processing cluster_ER Endoplasmic Reticulum cluster_Inhibition Iminosugar Inhibition Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Calnexin Calnexin Cycle (Proper Folding) Man9GlcNAc2->Calnexin Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin->Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin->Misfolded_Glycoprotein Incorrect Folding Golgi Transport to Golgi Folded_Glycoprotein->Golgi ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD This compound This compound This compound->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II

Caption: N-glycan processing pathway in the ER and the site of action for this compound.

A typical workflow for evaluating the inhibitory activity of iminosugars against a specific glycosidase involves a colorimetric assay.

Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Inhibitor Prepare serial dilutions of iminosugar inhibitor Mix Mix inhibitor and enzyme in microplate wells Inhibitor->Mix Enzyme Prepare enzyme solution (e.g., α-glucosidase) Enzyme->Mix Substrate Prepare substrate solution (e.g., pNPG) Incubate1 Pre-incubate Mix->Incubate1 Add_Substrate Add substrate to initiate reaction Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop Add stop solution (e.g., Na2CO3) Incubate2->Stop Read Measure absorbance at 405 nm Stop->Read Calculate Calculate % inhibition Read->Calculate Determine Determine IC50 value Calculate->Determine

Caption: General experimental workflow for an in vitro glycosidase inhibition assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of iminosugar activity.[1] The following is a representative protocol for an in vitro α-glucosidase inhibition assay.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against α-glucosidase.

Principle: This colorimetric assay is based on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP).[13] The amount of pNP produced, which is yellow, is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm.[13][14] The presence of an inhibitor will reduce the amount of pNP formed.[13]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae[13]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)[13]

  • Test iminosugar inhibitor (e.g., this compound)

  • Positive control (e.g., acarbose)[15]

  • Phosphate buffer (100 mM, pH 6.8)[13]

  • Sodium carbonate (Na2CO3) solution (1 M)[13]

  • 96-well microplate[14]

  • Microplate reader[14]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test iminosugar inhibitor and the positive control in a suitable solvent (e.g., DMSO or phosphate buffer).

    • Prepare a series of dilutions of the test compound and positive control in phosphate buffer.

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.[13]

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.[13]

  • Assay in 96-well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the diluted test compound or positive control to the respective wells. For the control (100% enzyme activity), add 10 µL of buffer.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[14]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.[14]

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[14]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[14]

References

A Side-by-Side Comparison of Synthetic vs. Naturally Sourced Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential, particularly in the management of type 2 diabetes and other metabolic disorders.[1][2] As iminosugars, they mimic the structure of carbohydrates, allowing them to competitively inhibit enzymes involved in carbohydrate digestion and metabolism.[2][3] The sourcing of these valuable compounds, either through chemical synthesis or extraction from natural sources, presents distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of synthetic and naturally sourced this compound, focusing on their production, physicochemical properties, and biological activity.

Sourcing and Production

Naturally Sourced this compound (1-Deoxythis compound)

The primary natural source of 1-deoxythis compound is the leaves of the mulberry tree (Morus alba L.).[4][5] It is also produced by various microorganisms, including species of Bacillus and Streptomyces.[6] The extraction from mulberry leaves is a common method for obtaining natural DNJ. The process typically involves solvent extraction, followed by purification using techniques such as column chromatography.[4][7] Fermentation of mulberry leaves with microorganisms like Ganoderma lucidum has been shown to enhance the yield of DNJ.[8]

Synthetic this compound

The chemical synthesis of this compound and its derivatives is a multi-step process, often starting from readily available carbohydrates like D-glucose or D-mannose.[9][10] These synthetic routes can be complex and require careful control of stereochemistry to obtain the desired product.[9] While chemical synthesis offers the potential for high purity and the creation of novel derivatives with improved therapeutic properties, it can also be associated with lower overall yields and the use of harsh reagents.[11]

Physicochemical Properties: A Comparative Analysis

PropertySynthetic 1-Deoxythis compoundNaturally Sourced 1-Deoxythis compound (from Morus alba)
Typical Yield 13% to 44% overall yield for derivatives (from starting material)[11]Approx. 256 mg per 100 g of dry mulberry leaves[4][7]
Purity High (>95-98% for commercial standards)>15% in extracts after initial purification; high purity achievable with further processing[4][7]
Production Scale Scalable, but can be costlyDependent on crop availability and extraction efficiency
Key Advantage High purity, potential for derivatization"Green" sourcing, established extraction methods
Key Disadvantage Complex multi-step synthesis, potentially lower overall yieldVariability in yield due to environmental factors, extensive purification required

Biological Activity: α-Glucosidase Inhibition

Both synthetic and naturally sourced this compound are potent competitive inhibitors of α-glucosidase.[2][12] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1] The inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The table below presents IC50 values for 1-deoxythis compound from various studies. The variation in reported IC50 values can be attributed to differences in assay conditions, enzyme sources, and the purity of the tested compound.

CompoundEnzyme SourceIC50 Value (µM)Reference
1-Deoxythis compoundNot specified8.15 ± 0.12[12]
1-Deoxythis compoundNot specified85.29[1]
Synthetic DNJ DerivativesYeast α-glucosidaseVaries (some in low µM range)[13][14]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the α-glucosidase inhibitory activity of a test compound.

1. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxythis compound (as a positive control)

  • Test compound

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

  • Prepare serial dilutions of the test compound and 1-deoxythis compound in phosphate buffer.

  • To the wells of a 96-well microplate, add the phosphate buffer, the test compound/control at various concentrations, and the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

HPLC Analysis for Purity Determination of 1-Deoxythis compound

This protocol describes a general method for determining the purity of a 1-deoxythis compound sample using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • 1-Deoxythis compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid (e.g., acetic acid)

  • Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl), if required for detection

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Appropriate HPLC column (e.g., C18 or HILIC)

2. Procedure:

  • Prepare the mobile phase by mixing the appropriate solvents (e.g., acetonitrile and water with a small amount of acid).

  • Prepare a standard solution of 1-deoxythis compound of known concentration.

  • Prepare the sample solution by dissolving the 1-deoxythis compound sample in a suitable solvent.

  • If using a UV detector, derivatize both the standard and sample solutions with an appropriate agent like FMOC-Cl.

  • Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time of 1-deoxythis compound.

  • Inject the sample solution and record the chromatogram.

  • The purity of the sample is determined by calculating the percentage of the peak area of 1-deoxythis compound relative to the total peak area of all components in the chromatogram.

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure and assessing the purity of this compound.

1. Materials:

  • This compound sample

  • Deuterated solvent (e.g., D2O, MeOD)

  • NMR spectrometer

2. Procedure:

  • Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire 1D NMR spectra (e.g., ¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on the NMR spectrometer.

  • Process the NMR data using appropriate software.

  • The chemical shifts, coupling constants, and correlations observed in the spectra are used to confirm the chemical structure of this compound and identify any impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples Prepare Samples (Test Compound, Control) prep_samples->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

inhibition_mechanism cluster_enzyme α-Glucosidase Enzyme cluster_molecules Molecules enzyme Active Site substrate Carbohydrate (Substrate) enzyme->substrate Binding Blocked product Glucose (Product) enzyme->product Hydrolysis substrate->enzyme Binds to Active Site inhibitor This compound (Inhibitor) inhibitor->enzyme Competitively Binds to Active Site

Caption: Mechanism of competitive inhibition of α-glucosidase by this compound.

Conclusion

Both synthetic and naturally sourced this compound offer viable pathways to obtaining this therapeutically important molecule. The choice between the two often depends on the specific application, required purity, scale of production, and cost considerations.

  • Naturally sourced this compound , primarily from mulberry leaves, represents a "greener" and more traditional approach. While extraction methods are well-established, the yield and purity can be variable, and extensive purification is necessary for high-grade applications.

  • Synthetic this compound provides the advantage of high purity and the potential for creating novel derivatives with enhanced biological activity. However, the synthetic routes can be complex and may have a lower overall yield compared to the amount of biomass processed for natural extraction.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial. While naturally sourced extracts may be suitable for some applications, the high purity and consistency of synthetic this compound are often preferred for pharmaceutical development and detailed mechanistic studies. Future research focused on direct, side-by-side comparisons of this compound from both sources would be invaluable to the scientific community.

References

A Comparative Guide to the Efficacy of Nojirimycin Derivatives Against Specific Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of various nojirimycin derivatives as inhibitors of specific glycosidases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and selection of this compound-based compounds for therapeutic and research applications.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values of various N-substituted 1-deoxythis compound (DNJ) derivatives against several glycosidases, providing a clear comparison of their potencies.

α-Glucosidase Inhibition

α-Glucosidases are key enzymes in carbohydrate metabolism and glycoprotein processing. Their inhibition is a therapeutic strategy for managing type 2 diabetes and certain viral infections.

CompoundDerivativeTarget α-GlucosidaseIC50 (µM)Reference Compound (Acarbose) IC50 (µM)Fold-Increase in Potency (vs. Acarbose)
1 N-pentyl-1-DNJ (Compound 43)Saccharomyces cerevisiae30.0 ± 0.6822.0 ± 1.5~27x
2 N-ethyl-1-DNJ (Compound 40)Saccharomyces cerevisiae160.5 ± 0.6822.0 ± 1.5~5x
3 1-Deoxythis compound (DNJ)Saccharomyces cerevisiae222.4 ± 0.5822.0 ± 1.5~3.7x
4 N-butyl-1-DNJ (Miglustat)ER α-Glucosidase II16--
5 5'-tocopheroxypentyl-DNJ (ToP-DNJ)ER α-Glucosidase II9--
6 1-Deoxythis compound (DNJ)ER α-Glucosidase II13--
7 N-Nonyl-DNJAcid α-glucosidase0.42--
8 N-Nonyl-DNJα-1,6-glucosidase8.4--
9 1-DNJ-chrysin derivative (Compound 6)Saccharomyces cerevisiae0.51 ± 0.028.15 ± 0.12 (DNJ)~16x (vs. DNJ)

Key Structure-Activity Relationship Insights for α-Glucosidase Inhibition:

  • N-Alkylation: The length and nature of the N-alkyl chain significantly influence inhibitory activity. For instance, an N-alkyl chain with five carbons (Compound 43) resulted in a nearly 27-fold increase in potency against Saccharomyces cerevisiae α-glucosidase compared to the standard drug, acarbose[1].

  • N-Substitution with Bulky Groups: The addition of larger hydrophobic moieties, such as in ToP-DNJ and a 1-DNJ-chrysin derivative, can lead to highly potent and selective inhibitors of specific α-glucosidases like ER α-glucosidase II and yeast α-glucosidase, respectively[2][3].

β-Glucosidase and Other Glycosidase Inhibition

The selectivity of this compound derivatives is a critical factor in their therapeutic development. The following table presents inhibitory data for a selection of glycosidases other than α-glucosidase.

CompoundDerivativeTarget GlycosidaseKi (µM)Notes
10 N-butyl-1-DNJGBA134-
11 N-butyl aminocyclopentitolGBA10.032~1000-fold more potent than N-butyl-1-DNJ
12 N-nonyl aminocyclopentitolGBA20.043>10,000-fold selectivity for GBA2 over CGT
13 This compound BApricot β-glucosidase-Powerful inhibitor
14 D-mannonic-δ-lactamApricot β-glucosidase-Powerful inhibitor
15 This compound BRat epididymal α-mannosidase-Powerful inhibitor
16 D-mannonic-δ-lactamRat epididymal α-mannosidase-Powerful inhibitor

Note: GBA1 and GBA2 refer to glucocerebrosidase 1 and 2, which are β-glucosidases. CGT refers to ceramide glucosyltransferase. Ki values are reported where available, as they represent the dissociation constant of the enzyme-inhibitor complex and are a direct measure of binding affinity.

Experimental Protocols

The following are detailed methodologies for the in vitro determination of α-glucosidase and β-glucosidase inhibitory activity.

α-Glucosidase Inhibition Assay

This colorimetric assay is a standard method for quantifying the inhibitory potential of test compounds against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solutions at various concentrations to the respective wells. For the control, add 10 µL of buffer or the solvent used for the test compounds.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Glucosidase Inhibition Assay

A similar colorimetric method can be employed to assess the inhibitory activity against β-glucosidase, using a specific substrate.

Principle: The enzyme β-glucosidase hydrolyzes the substrate p-nitrophenyl-β-D-glucopyranoside to produce p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

Materials:

  • β-Glucosidase (e.g., from almonds)

  • p-Nitrophenyl-β-D-glucopyranoside

  • Acetate buffer (e.g., 0.1 M, pH 5.0) or Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Test compounds

  • Positive control

  • Stopping reagent (e.g., Sodium Carbonate solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare enzyme, substrate, and inhibitor solutions as described for the α-glucosidase assay, using the appropriate buffer for β-glucosidase.

  • Assay Procedure: The steps are analogous to the α-glucosidase assay. Pre-incubate the enzyme with the inhibitor before adding the substrate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating glycosidase inhibitors and the key signaling pathways affected by their activity.

Experimental Workflow for Glycosidase Inhibition Assay

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (pNPG) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of this compound Derivatives add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor prep_control Prepare Positive Control (Acarbose) prep_control->add_inhibitor add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50

Caption: Workflow for the in vitro glycosidase inhibition assay.

N-Linked Glycosylation Pathway in the Endoplasmic Reticulum

Caption: N-linked glycosylation and quality control in the ER.

Unfolded Protein Response (UPR) Signaling Pathway

UPR_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus ER_Stress ER Stress (Accumulation of unfolded proteins) BiP BiP ER_Stress->BiP sequesters PERK PERK BiP->PERK dissociates from IRE1 IRE1 BiP->IRE1 dissociates from ATF6 ATF6 BiP->ATF6 dissociates from eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u splices ATF6_c Cleaved ATF6 ATF6->ATF6_c translocates to Golgi & cleaved p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 preferential translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation UPR_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Genes Apoptosis Apoptosis ATF4->Apoptosis XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1_p XBP1 Protein XBP1_s->XBP1_p translation XBP1_p->UPR_Genes ATF6_c->UPR_Genes

Caption: The three branches of the Unfolded Protein Response pathway.

References

Unveiling the Cellular Context: A Comparative Guide to Nojirimycin's Antiviral Efficacy Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular context of a drug's antiviral activity is paramount. This guide provides a comparative analysis of the antiviral activity of nojirimycin and its derivatives, focusing on how different cell lines can influence their efficacy. By presenting supporting experimental data, detailed protocols, and clear visualizations of the underlying mechanisms, this document aims to facilitate informed decisions in the pursuit of novel antiviral therapies.

This compound and its derivatives, a class of iminosugars, have emerged as promising broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses, leading to reduced viral infectivity and secretion.[1][2] However, the potency of these compounds can vary significantly depending on the virus, the specific derivative, and importantly, the host cell line used for evaluation. This guide delves into the cross-validation of this compound's antiviral activity, highlighting the importance of cellular environment in determining therapeutic potential.

Comparative Antiviral Activity of this compound Derivatives

The antiviral efficacy of this compound derivatives is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of an antiviral compound.

The following table summarizes the antiviral activity of various this compound derivatives against different viruses in a range of cell lines. This comparative data underscores the influence of the cellular background on the antiviral potency of these compounds.

DerivativeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
N-nonyldeoxythis compound (NN-DNJ) Dengue Virus (DENV)Immature Dendritic Cells (imDCs)3.3>100>30.3[1]
Dengue Virus (DENV)Monocyte-Derived Macrophages (MDMΦs)Similar to imDCs>100-[1]
Bovine Viral Diarrhea Virus (BVDV)Madin-Darby Bovine Kidney (MDBK)2.5>200>80[3]
EOO-DNJ Dengue Virus (DENV)Immature Dendritic Cells (imDCs)3.1>1000>322.6[1]
2THO-DNJ Dengue Virus (DENV)Immature Dendritic Cells (imDCs)1.6>100>62.5[1]
N-butyl-deoxythis compound (NB-DNJ) Human Immunodeficiency Virus 1 (HIV-1)Peripheral Blood Mononuclear Cells (PBMCs)282>1000>3.5[4]
Human Immunodeficiency Virus 2 (HIV-2)Peripheral Blood Mononuclear Cells (PBMCs)211>1000>4.7[4]
CM-10-18 Dengue Virus (DENV)Baby Hamster Kidney (BHK)6.5>500>76.9[5][6]
Analogues (2h, 2l, 3j, 3l, 3v, 4b-4c) Dengue Virus (DENV)Baby Hamster Kidney (BHK)0.3-0.5>500>1000[5][6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antiviral data, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the antiviral activity of this compound derivatives.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus particles and determining the EC50 of an antiviral compound.[7]

  • Cell Seeding: Plate a suitable host cell line (e.g., MDBK for BVDV, Vero for Dengue) in 6-well or 12-well plates and grow to 90-100% confluency.[2][8]

  • Virus Infection: Infect the cell monolayer with a predetermined amount of virus (multiplicity of infection, MOI) for 1 hour at 37°C to allow for viral adsorption.[2]

  • Compound Treatment: After removing the virus inoculum, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium containing serial dilutions of the this compound derivative.[9]

  • Overlay and Incubation: After a suitable incubation period (e.g., 2-3 days), remove the medium and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or Avicel) to restrict virus spread to adjacent cells.[2]

  • Plaque Visualization and Counting: Following a further incubation period to allow for plaque formation, visualize the plaques by staining with a dye such as neutral red. Count the number of plaques in each well.[2]

  • EC50 Calculation: The EC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[2]

Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the metabolic activity of cells and is used to determine the CC50 of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of the this compound derivative used in the antiviral assay.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a few hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • CC50 Calculation: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Antiviral_Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Host Cells in Multi-well Plates Virus_Infection Infect Cells with Virus (MOI) Cell_Seeding->Virus_Infection Compound_Dilution Prepare Serial Dilutions of this compound Derivative Add_Compound Add this compound Derivative to Cells Compound_Dilution->Add_Compound Virus_Infection->Add_Compound Incubate Incubate for Viral Replication Cycle Add_Compound->Incubate Plaque_Assay Plaque Reduction Assay (for EC50) Incubate->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/MTS for CC50) Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC50 Plaque_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

A typical experimental workflow for evaluating the antiviral activity of this compound derivatives.

ER_Glycoprotein_Folding_Inhibition cluster_er Endoplasmic Reticulum (ER) Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 (N-linked glycan) Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Non_Infectious_Virion Non-infectious Virion or Reduced Secretion Glucosidase_I->Non_Infectious_Virion Calnexin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin Monoglucosylated glycan binding Glucosidase_II->Non_Infectious_Virion Correctly_Folded Correctly Folded Glycoprotein Calnexin->Correctly_Folded Proper folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin->Misfolded_Glycoprotein Improper folding Secreted_Virion Infectious Virion Assembly & Secretion Correctly_Folded->Secreted_Virion ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD This compound This compound Derivative This compound->Glucosidase_I Inhibition This compound->Glucosidase_II Inhibition

Inhibition of ER α-glucosidases by this compound derivatives disrupts viral glycoprotein folding.

References

A Comparative Guide to Nojirimycin and Castanospermine: Effects on Glycoprotein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied glucosidase inhibitors, nojirimycin and castanospermine, with a focus on their effects on glycoprotein folding. Both are natural alkaloids that interfere with the processing of N-linked glycans in the endoplasmic reticulum (ER), making them valuable tools for studying protein quality control and potential therapeutic agents for various diseases, including viral infections and certain genetic disorders.

Mechanism of Action: Inhibition of ER Glucosidases

This compound (and its more stable derivative, 1-deoxythis compound) and castanospermine are potent competitive inhibitors of two key ER enzymes: α-glucosidase I and α-glucosidase II.[1][2] These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.[2]

This trimming process is a critical step in the calnexin/calreticulin (CNX/CRT) cycle, a major protein folding and quality control pathway in the ER. The removal of the first two glucose residues by glucosidases I and II generates a monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) that is recognized and bound by the lectin-like chaperones, calnexin and calreticulin. This interaction prevents aggregation and promotes the proper folding of the glycoprotein.

By inhibiting glucosidases I and II, this compound and castanospermine prevent the trimming of glucose residues, leading to the accumulation of glucosylated glycoproteins.[2] This disrupts the CNX/CRT cycle, impairing the folding and maturation of many glycoproteins. Misfolded glycoproteins are often retained in the ER and targeted for ER-associated degradation (ERAD).

Calnexin_Calreticulin_Cycle_Inhibition cluster_ER Endoplasmic Reticulum Lumen cluster_inhibitors Inhibitors Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosylated_GP_2 Glucosidase_I->Glucosylated_GP_2 Glc2Man9GlcNAc2 Glucosidase_II Glucosidase II Monoglucosylated_GP Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II->Monoglucosylated_GP CNX_CRT Calnexin/ Calreticulin Monoglucosylated_GP->CNX_CRT Binding Folded_GP Correctly Folded Glycoprotein CNX_CRT->Folded_GP Folding Misfolded_GP Misfolded Glycoprotein CNX_CRT->Misfolded_GP Release of improperly folded protein Glucosidase_II_release Folded_GP->Glucosidase_II_release Release UGGT UGGT Misfolded_GP->UGGT Reglucosylation ERAD ERAD Misfolded_GP->ERAD UGGT->Monoglucosylated_GP Golgi Export to Golgi Glucosylated_GP_2->Glucosidase_II Glucosidase_II_release->Golgi This compound This compound This compound->Glucosidase_I Inhibits This compound->Glucosidase_II Inhibits Castanospermine Castanospermine Castanospermine->Glucosidase_I Inhibits Castanospermine->Glucosidase_II Inhibits

Inhibition of the Calnexin/Calreticulin Cycle by this compound and Castanospermine.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the inhibitory potency of this compound and castanospermine can be challenging due to variations in experimental conditions across different studies. However, the available data consistently demonstrate that both are potent inhibitors of glucosidases I and II. Castanospermine is often reported to be a more potent inhibitor of glucosidase I than 1-deoxythis compound.

InhibitorTarget EnzymeIC50 / KiCell/SystemReference
1-Deoxythis compound Glucosidase I & IIIC50: 1.2 µg/mL (combined effect)Moloney murine leukemia virus infected cells[1]
Castanospermine Glucosidase I & IIIC50: 1.2 µg/mL (combined effect)Moloney murine leukemia virus infected cells[1]
Castanospermine Glucosidase I-Porcine Kidney[3]
1-Deoxythis compound Glucosidase I & II-Rat hepatocytes[2]
Castanospermine Glucosidase I & II-Rat hepatocytes[2]

Differential Effects on Glycoprotein Processing and Secretion

Studies on specific glycoproteins have revealed some differences in the effects of this compound and castanospermine. For instance, in studies on the glycosylation of rat alpha 1-proteinase inhibitor (α1PI) and alpha 1-acid glycoprotein (α1AGP), 1-deoxythis compound was found to not only inhibit oligosaccharide trimming but also de novo glycosylation, resulting in the formation of proteins with fewer oligosaccharide side chains.[2][4] In contrast, castanospermine primarily led to the accumulation of glycoproteins with triglucosylated high-mannose oligosaccharides (Glc₃Man₇₋₉GlcNAc₂).[2]

FeatureThis compound (1-Deoxythis compound)CastanospermineReference
Accumulated Oligosaccharide Species Mainly monoglucosylated (Glc₁Man₉GlcNAc₂)Mainly triglucosylated (Glc₃Man₇₋₉GlcNAc₂)[2]
Effect on de novo Glycosylation Can inhibit, leading to fewer glycan chains on some proteinsPrimarily affects trimming, not attachment[2]
Impact on α1PI and α1AGP Secretion Leads to secretion of glycoproteins with a mix of high-mannose and complex-type oligosaccharides.Leads to secretion of glycoproteins with a mix of high-mannose and complex-type oligosaccharides.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of glucosidase inhibitors on glycoprotein folding.

Pulse-Chase Analysis of Glycoprotein Folding and Secretion

This method is used to track the synthesis, folding, and trafficking of a specific glycoprotein over time.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with the desired concentration of this compound or castanospermine for a specified time (e.g., 1-2 hours).

  • Starvation: Wash the cells with methionine/cysteine-free medium and incubate for 30-60 minutes to deplete intracellular pools of these amino acids.

  • Pulse Labeling: Replace the starvation medium with the same medium containing [³⁵S]methionine/cysteine and the glucosidase inhibitor. Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.

  • Chase: Remove the labeling medium, wash the cells with complete medium containing an excess of unlabeled methionine and cysteine, and the glucosidase inhibitor. Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: At each chase point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Immunoprecipitate the glycoprotein of interest from the cell lysates and media using a specific antibody.

  • SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled protein bands by autoradiography or phosphorimaging.

Endoglycosidase H (Endo H) Digestion Assay

This assay is used to determine the glycosylation state and intracellular localization of a glycoprotein. High-mannose oligosaccharides present on glycoproteins in the ER are sensitive to Endo H cleavage, while complex-type oligosaccharides found on glycoproteins that have traversed the Golgi are resistant.

  • Immunoprecipitation: Immunoprecipitate the glycoprotein of interest as described in the pulse-chase protocol.

  • Denaturation: Elute the immunoprecipitated protein from the beads and denature it by boiling in a buffer containing SDS and DTT.

  • Endo H Digestion: Add Endo H enzyme and the appropriate reaction buffer to the denatured protein and incubate at 37°C for a specified time (e.g., 1-3 hours).

  • SDS-PAGE Analysis: Analyze the digested and undigested samples by SDS-PAGE. A shift in the molecular weight of the protein after Endo H digestion indicates the presence of high-mannose glycans.

Experimental_Workflow Start Cells expressing glycoprotein of interest Treatment Treat with this compound or Castanospermine Start->Treatment Pulse_Chase Pulse-Chase with [35S]Met/Cys Treatment->Pulse_Chase Lysis Cell Lysis and Media Collection Pulse_Chase->Lysis Immunoprecipitation Immunoprecipitation of Glycoprotein Lysis->Immunoprecipitation Elution Elution Immunoprecipitation->Elution EndoH Endoglycosidase H Digestion Elution->EndoH Aliquot for Endo H SDS_PAGE SDS-PAGE and Autoradiography Elution->SDS_PAGE Direct Analysis EndoH->SDS_PAGE Analysis Analysis of Folding, Trafficking, and Glycosylation State SDS_PAGE->Analysis

References

A Comparative Guide to the Structural Activity Relationship of N-Alkylated Nojirimycin Analogues as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-alkylated nojirimycin analogues, focusing on their structural activity relationships (SAR) as potent glycosidase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this guide aims to facilitate the rational design of next-generation therapeutics. Deoxythis compound (DNJ), a naturally occurring iminosugar, and its derivatives have garnered significant attention for their therapeutic potential, primarily as α-glucosidase inhibitors for the management of type 2 diabetes. The strategic modification of the DNJ scaffold, particularly at the nitrogen atom, has led to the development of a diverse library of analogues with varying potencies and selectivities.

Comparative Analysis of α-Glucosidase Inhibition

The inhibitory activity of N-alkylated this compound analogues against α-glucosidase is a key determinant of their potential as antidiabetic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of various N-substituted DNJ analogues, providing a clear comparison of their potencies.

Compound IDN-SubstitutionTarget EnzymeIC50 (µM)Ki (µM)Reference
Acarbose (Standard) -α-Glucosidase822.0 ± 1.5-[1][2]
1-Deoxythis compound (DNJ) -α-Glucosidase35-[3]
Compound 43 N-pentyl-cinnamoylα-Glucosidase30.0 ± 0.610[1][2]
Compound 40 N-ethyl-cinnamoylα-Glucosidase160.5 ± 0.652[1][2]
Compound 34 N-hexyl-benzoylα-Glucosidase417.0 ± 0.14150[1][2]
Compound 27 N-butyl-benzoylα-Glucosidase559.3 ± 0.28-[2]
Compound 11a N-(4-phenylbutyl)β-Glucosidase8.4-[3]
Compound 11c N-(6-phenylhexyl)β-Glucosidase4.6-[3]
Compound 11g N-(10-phenyldecyl)β-Glucosidase5.2-[3]
N-Butyl-DNJ (Miglustat) N-butylα-Glucosidase I--[4]
Compound 6 N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)α-Glucosidase I0.017-[4]

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of N-alkylated DNJ analogues as α-glucosidase inhibitors:

  • N-Alkylation: The length and nature of the N-alkyl chain significantly influence inhibitory activity. For instance, an N-alkyl chain with five carbons attached to a cinnamoyl group (Compound 43) resulted in a nearly 27-fold increase in potency compared to the standard drug, acarbose.[2][5]

  • Aromatic Moieties: The presence of aromatic rings, such as phenyl and cinnamoyl groups, can enhance inhibitory activity. Molecular docking studies suggest that these groups can participate in π–π stacking interactions with aromatic residues in the active site of the enzyme, contributing to a stronger binding affinity.[1][2]

  • Substituents on Aromatic Rings: The type and position of substituents on the aromatic rings can further modulate activity. For example, compounds without a methoxy group in the 3'-position of the phenyl ring were found to be more active than those with a methoxy group.[2]

  • Lipophilicity: Increasing the lipophilicity of the N-substituent can lead to a reversal of selectivity from α-glucosidases to β-glucosidases.[3]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A common method to determine the α-glucosidase inhibitory activity of DNJ analogues involves the following steps:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.[5]

  • Incubation: The test compounds (N-alkylated this compound analogues) are pre-incubated with the α-glucosidase solution for a specific period (e.g., 5-15 minutes) at 37°C.[5]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.[5]

  • Measurement: The reaction is allowed to proceed for a set time, and the amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.[5]

  • IC50 Determination: The percentage of inhibition is calculated for various concentrations of the test compounds. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of N-alkylated this compound analogues and their influence on α-glucosidase inhibitory activity.

SAR_this compound cluster_0 N-Alkylated this compound Analogue cluster_1 Factors Influencing Activity This compound This compound Core (Piperidine Ring) N_Alkyl N-Alkyl Chain This compound->N_Alkyl N-substitution Aromatic Terminal Aromatic Group (e.g., Phenyl, Cinnamoyl) N_Alkyl->Aromatic Terminal Modification ChainLength Alkyl Chain Length N_Alkyl->ChainLength Lipophilicity Lipophilicity N_Alkyl->Lipophilicity AromaticInteractions π-π Stacking Aromatic->AromaticInteractions Activity α-Glucosidase Inhibitory Activity ChainLength->Activity Optimal length enhances activity AromaticInteractions->Activity Increases binding affinity Lipophilicity->Activity Modulates selectivity (α vs β)

Caption: Key structural modifications of the this compound core and their impact on inhibitory activity.

References

A Preclinical Comparative Guide to the Therapeutic Potential of Nojirimycin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of nojirimycin and its derivatives against alternative therapies for type 2 diabetes, Gaucher disease, and influenza. The information presented is based on available experimental data to assist researchers in evaluating the therapeutic potential of these compounds.

Executive Summary

This compound and its more stable derivative, 1-deoxythis compound (DNJ), are iminosugars that act as potent α-glucosidase inhibitors. This mechanism of action forms the basis of their therapeutic potential in various diseases. In preclinical models of type 2 diabetes, DNJ has demonstrated efficacy in reducing postprandial hyperglycemia, comparable to the established α-glucosidase inhibitor, acarbose. For Gaucher disease, a lysosomal storage disorder, DNJ derivatives like miglustat function as substrate reduction therapy by inhibiting glucosylceramide synthase. In the realm of infectious diseases, these iminosugars have shown antiviral activity, particularly against influenza virus, by interfering with viral glycoprotein processing, a mechanism distinct from neuraminidase inhibitors like oseltamivir and zanamivir. This guide will delve into the preclinical data supporting these therapeutic potentials and provide a comparative analysis with current alternative treatments.

Comparison of Preclinical Efficacy and Toxicity

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound derivatives and alternative therapies across different disease models.

Type 2 Diabetes Mellitus

Target: α-glucosidase inhibition to delay carbohydrate digestion and absorption.

CompoundAnimal ModelDosageEfficacy MetricResultsReference
1-Deoxythis compound (DNJ) Streptozotocin-induced diabetic mice50 mg/kg (oral)Oral Glucose Tolerance Test (OGTT)Significantly reduced the area under the curve (AUC) for glucose.
db/db mice20, 40, 80 mg/kg/day (intravenous) for 4 weeksFasting Blood Glucose & Serum InsulinSignificantly reduced blood glucose and serum insulin levels.
Acarbose db/db miceNot specifiedFasting Blood GlucoseSlightly but significantly reduced blood glucose.
Sucrose-fed SHR/N-corpulent rats150 mg/kg in diet for 12 weeksOGTT & Urinary GlucoseImproved glycemic response and normalized glucosuria in obese rats.[1]
Metformin db/db miceNot specifiedFasting Blood GlucoseSignificantly reduced blood glucose.
SHR mice100 mg/kg dailyLifespanSlowed aging and increased lifespan.[2]
Gaucher Disease

Target: Substrate reduction by inhibiting glucosylceramide synthase.

CompoundAnimal ModelDosageEfficacy MetricResultsReference
Miglustat (N-butyldeoxythis compound) ---Preclinical evidence of crossing the blood-brain barrier.[3]
Eliglustat gbaD409V/null mouse model75 or 150 mg/kg/day (oral) for up to 10 weeksTissue Glucosylceramide ContentDose-dependent decreases in tissue glucosylceramide and reduction in Gaucher cells.[4]
CBE mouse model of Gaucher disease type 310 mg/kgBrain Glucosylceramide and GlucosylsphingosineComparable reductions to venglustat.[5]
Influenza Virus Infection

Target: Inhibition of viral replication. This compound derivatives inhibit glycoprotein processing, while neuraminidase inhibitors prevent viral release.

CompoundIn Vitro/In Vivo ModelIC50/EC50 or Efficacy MetricResultsReference
1-Deoxythis compound (DNJ) derivatives --Antiviral activity demonstrated by interfering with viral glycoprotein folding.
Oseltamivir Ferret model (Influenza A)Viral sheddingSignificant reduction in viral shedding with wild-type viruses (IC50 ~1 nM).[6]
Mouse modelViral titersImproved viral clearance in wild-type mice.[7]
Zanamivir MDCK cells (Plaque Reduction Assay)IC50Variable, but effective inhibition of viral plaque formation.[8]
Ferret modelIn vivo susceptibilityHighly susceptible in vivo.[8]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is used to assess the effect of a compound on glucose metabolism following an oral glucose challenge.

Animal Model:

  • Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Fast animals overnight for 16-18 hours with free access to water.[9]

  • Record the baseline blood glucose level (t=0 min) from a tail vein blood sample using a glucometer.

  • Administer the test compound (e.g., 1-deoxythis compound at 50 mg/kg) or vehicle (e.g., saline) via oral gavage.

  • After 15-30 minutes, administer a glucose solution (e.g., 2 g/kg body weight of a 20% glucose solution) via oral gavage.[9][10]

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration from tail vein blood samples.[9]

Data Analysis:

  • Plot blood glucose levels against time.

  • Calculate the Area Under the Curve (AUC) to determine the total glucose excursion. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques in a cell monolayer.

Cell Line:

  • Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus research.[6][8]

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.[8]

  • Prepare serial dilutions of the test compound (e.g., zanamivir) in a serum-free medium.

  • Infect the cell monolayers with a standardized amount of influenza virus (e.g., to produce 50-100 plaques per well) for 1 hour at 37°C.[6]

  • Remove the virus inoculum and overlay the cells with a medium (e.g., containing agarose or Avicel) containing the different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells.[6][8]

  • Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.[8]

  • Fix the cells (e.g., with 5% glutaraldehyde) and stain with a solution like crystal violet to visualize the plaques.[6][8] Plaques appear as clear zones where the virus has killed the cells.

Data Analysis:

  • Count the number of plaques at each drug concentration.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50%.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase, which is crucial for the release of new virus particles from infected cells.

Principle:

  • The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[11][12]

Procedure:

  • Prepare serial dilutions of the test compound (e.g., oseltamivir).

  • In a microplate, mix the diluted compound with a standardized amount of influenza virus.

  • Add the MUNANA substrate to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]

  • Stop the reaction using a stop solution.

  • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the percentage of neuraminidase inhibition for each drug concentration relative to the virus-only control.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives and their alternatives are mediated by distinct signaling pathways.

1-Deoxythis compound (DNJ) in Type 2 Diabetes

DNJ's primary mechanism is the competitive inhibition of α-glucosidases in the small intestine, which delays the breakdown of complex carbohydrates into glucose. This reduces the rate of glucose absorption and lowers postprandial blood glucose levels. Additionally, preclinical studies suggest that DNJ may improve insulin sensitivity in skeletal muscle through the activation of the PI3K/AKT signaling pathway, leading to increased GLUT4 translocation and glucose uptake.

DNJ_Mechanism DNJ 1-Deoxythis compound (DNJ) Alpha_Glucosidase α-Glucosidase (in small intestine) DNJ->Alpha_Glucosidase Inhibits PI3K_AKT PI3K/AKT Pathway (in skeletal muscle) DNJ->PI3K_AKT Activates Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Promotes Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase Substrate for Blood_Glucose Postprandial Blood Glucose Glucose_Absorption->Blood_Glucose Increases GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: Mechanism of 1-Deoxythis compound in regulating blood glucose.

Metformin in Type 2 Diabetes

Metformin's primary effect is to decrease hepatic glucose production, mainly through the activation of AMP-activated protein kinase (AMPK). Activation of AMPK inhibits gluconeogenesis and promotes glucose uptake in peripheral tissues like muscle.

Metformin_Mechanism Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_ratio ↑ AMP/ATP ratio Mitochondrial_Complex_I->AMP_ATP_ratio Leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Muscle Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: Metformin's activation of the AMPK signaling pathway.

Substrate Reduction Therapy in Gaucher Disease

In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. Substrate reduction therapies like miglustat and eliglustat work by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose. This reduces the rate of substrate accumulation.

SRT_Gaucher Ceramide Ceramide + UDP-Glucose GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrates Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Accumulation Substrate Accumulation Glucosylceramide->Accumulation Miglustat_Eliglustat Miglustat / Eliglustat Miglustat_Eliglustat->GCS Inhibits

Caption: Mechanism of substrate reduction therapy in Gaucher disease.

Neuraminidase Inhibitors for Influenza

Neuraminidase inhibitors like oseltamivir and zanamivir are structural analogs of sialic acid. They bind to the active site of the viral neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This action blocks the release of newly formed virus particles, thus halting the spread of infection.

Neuraminidase_Inhibitors Infected_Cell Infected Host Cell New_Virions New Virus Particles (budding) Infected_Cell->New_Virions Neuraminidase Viral Neuraminidase New_Virions->Neuraminidase Expresses Sialic_Acid Sialic Acid Receptors New_Virions->Sialic_Acid Attached to Neuraminidase->Sialic_Acid Cleaves Release Virus Release Neuraminidase->Release Enables Inhibitors Oseltamivir / Zanamivir Inhibitors->Neuraminidase Inhibits

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Preclinical Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a therapeutic candidate like this compound.

Preclinical_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Studies start->in_vitro enzyme_assay Enzyme Inhibition Assays (e.g., α-glucosidase, neuraminidase) in_vitro->enzyme_assay cell_based Cell-Based Assays (e.g., antiviral plaque assay, - cytotoxicity) in_vitro->cell_based in_vivo In Vivo Animal Models enzyme_assay->in_vivo cell_based->in_vivo efficacy Efficacy Studies (e.g., OGTT, disease models) in_vivo->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd toxicology Toxicology Studies in_vivo->toxicology end Lead Optimization & IND-Enabling Studies efficacy->end pk_pd->end toxicology->end

Caption: A generalized workflow for preclinical drug development.

References

A Comparative Analysis of Nojirimycin and Miglitol in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of nojirimycin, specifically its derivative 1-deoxythis compound (DNJ), and miglitol, two prominent alpha-glucosidase inhibitors investigated in diabetes research. This analysis is supported by experimental data on their inhibitory activity, mechanisms of action, and pharmacokinetic profiles, offering a valuable resource for researchers in the field of metabolic diseases.

Introduction

This compound and its synthetic derivative miglitol are potent inhibitors of α-glucosidase enzymes, which are crucial for the digestion of carbohydrates in the small intestine.[1][2] By competitively and reversibly inhibiting these enzymes, they delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][3][4][5] Miglitol (N-hydroxyethyl-DNJ) is an approved therapeutic agent for type 2 diabetes, while 1-deoxythis compound (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a widely studied precursor and research compound.[6][7][8] This guide delves into a comparative analysis of their efficacy and characteristics based on available scientific literature.

Chemical Structures

A fundamental understanding of the chemical structures of 1-deoxythis compound and miglitol is essential to appreciate their mechanism of action and the basis for their differing pharmacokinetic properties.

G cluster_dnj 1-Deoxythis compound (DNJ) cluster_miglitol Miglitol dnj miglitol

Figure 1: Chemical structures of 1-deoxythis compound and miglitol.

Mechanism of Action: α-Glucosidase Inhibition

Both this compound and miglitol function by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][9] This inhibition slows the digestion of complex carbohydrates, leading to a blunted postprandial glucose response. The nitrogen atom within their piperidine ring mimics the oxocarbenium ion transition state of the glycosidic bond cleavage, allowing for tight binding to the active site of the enzyme.[9]

G Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase Enzymes (in Intestinal Brush Border) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Glucose Absorption->Bloodstream Inhibitor This compound / Miglitol Inhibitor->AlphaGlucosidase Competitive Inhibition

Figure 2: Mechanism of α-glucosidase inhibition by this compound and miglitol.

Comparative Inhibitory Activity

The inhibitory potency of this compound and miglitol against various glycosidases is a key determinant of their therapeutic efficacy. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) from various studies.

Enzyme Inhibitor IC50 (µM) Ki (µM) Inhibition Type Reference
α-Glucosidase (yeast)1-Deoxythis compound (DNJ)0.297 µg/mL (~1.82 µM)-Competitive[10]
α-Glucosidase (rice)1-Deoxythis compound (DNJ)222.4 ± 0.5150Competitive[9]
α-Glucosidase (rice)Miglitol--Competitive[11]
Sucrase (rat intestine)1-Deoxythis compound derivativesPotent inhibitorsBay-m-1099 (Miglitol): 8.6 x 10⁻²Competitive[12]
Glucoamylase (rat intestine)1-Deoxythis compound derivativesStrong inhibitors-Competitive[12]
Lactase (rat intestine)1-Deoxythis compound derivativesConsiderable inhibitorsBay-m-1099 (Miglitol): 4.9Competitive[12]

Note: Direct comparative studies providing IC50 and Ki values for both compounds against the same enzyme under identical conditions are limited. The data presented is compiled from multiple sources.

Pharmacokinetic Profiles

While both compounds are derivatives of 1-deoxythis compound, their pharmacokinetic properties exhibit notable differences, particularly in terms of absorption.

Parameter 1-Deoxythis compound (DNJ) Miglitol Reference
Absorption Rapidly absorbed.Almost completely absorbed at low doses; absorption is saturable at higher doses.[5][13][14][6]
Metabolism Not metabolized; excreted unchanged.Not metabolized; excreted unchanged.[3][5][3]
Excretion Primarily renal.Primarily renal.[3][5][3]
Tmax (Time to max. plasma conc.) ~30 minutes in rats.2-3 hours.[3][5][6]
Plasma Half-life Rapid excretion.Approximately 2 hours.[5][6][14]
Protein Binding -Negligible (<4.0%).[5]

The slower absorption rate of miglitol compared to DNJ may be attributed to the N-hydroxyethyl group, which can alter the lipo-hydro partition coefficient and reduce its affinity for glucose transporters.[6] This prolonged presence in the gastrointestinal tract may contribute to its sustained therapeutic effect.[6]

In Vivo Efficacy in Animal Models

Studies in animal models of diabetes have demonstrated the efficacy of both this compound and miglitol in improving glycemic control.

In a study using Goto-Kakizaki (GK) rats, an animal model for type 2 diabetes, acute oral administration of miglitol (1, 3, or 10 mg/kg) resulted in dose-dependent decreases in the incremental blood glucose concentrations after sucrose-loading.[15] At a dose of 10 mg/kg, the area under the curve for blood glucose was reduced by 45% compared to the control group.[15] Chronic administration of miglitol in the diet for 8 weeks also significantly decreased HbA1c levels.[15]

Another study in rabbits showed that pre-ischemic treatment with miglitol (5 or 10 mg/kg) significantly and dose-dependently reduced myocardial infarct size, suggesting potential cardioprotective effects beyond its glycemic control.[16]

Research on 1-deoxythis compound has shown that it can markedly decrease blood glucose and glycated hemoglobin (HbA1c) levels in diet/drug-induced diabetic animal models.[2] Some studies suggest that DNJ exhibits better anti-hyperglycemic activity compared to acarbose in streptozotocin high-fat diet-induced hyperglycemic rats.[2]

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

A common method to determine the α-glucosidase inhibitory activity of compounds like this compound and miglitol involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

G Start Start PrepareReagents Prepare α-glucosidase enzyme solution, inhibitor solutions (this compound/Miglitol), and pNPG substrate solution in buffer (pH 6.8) Start->PrepareReagents IncubateEnzymeInhibitor Pre-incubate enzyme with inhibitor (or buffer for control) at 37°C PrepareReagents->IncubateEnzymeInhibitor AddSubstrate Add pNPG substrate to initiate the reaction IncubateEnzymeInhibitor->AddSubstrate IncubateReaction Incubate the reaction mixture at 37°C AddSubstrate->IncubateReaction StopReaction Terminate the reaction by adding Na2CO3 IncubateReaction->StopReaction MeasureAbsorbance Measure absorbance at 405 nm (formation of p-nitrophenol) StopReaction->MeasureAbsorbance CalculateInhibition Calculate % inhibition and IC50 value MeasureAbsorbance->CalculateInhibition End End CalculateInhibition->End

Figure 3: Experimental workflow for in vitro α-glucosidase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of α-glucosidase, the test compound (this compound or miglitol) at various concentrations, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[17]

  • Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with different concentrations of the inhibitor for a short period (e.g., 5-10 minutes) at 37°C.[17][18]

  • Reaction Initiation: Add the pNPG substrate to each well to start the enzymatic reaction.[17]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).[17]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).[17]

  • Measurement: Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm using a microplate reader.[17][18]

  • Calculation: The percentage of inhibition is calculated using the formula: [(Ac+ - Ac-) - (As - Ab)] / (Ac+ - Ac-) * 100, where Ac+ is the absorbance of the 100% enzyme activity control, Ac- is the absorbance of the 0% enzyme activity control, As is the absorbance of the test sample, and Ab is the absorbance of the blank.[17] The IC50 value is then determined from a dose-response curve.

Conclusion

Both this compound (as DNJ) and its derivative miglitol are potent α-glucosidase inhibitors with demonstrated efficacy in the context of diabetes research. Miglitol, as a clinically approved drug, has a well-characterized pharmacokinetic profile with slower absorption, which may contribute to its sustained action. DNJ, being a natural product, serves as a crucial lead compound and research tool. While both exhibit a competitive mode of inhibition, their potencies against specific glycosidases can vary. The choice between these compounds for research purposes will depend on the specific experimental goals, with miglitol being more relevant for studies involving clinically approved agents and DNJ for foundational research into the broader class of iminosugar inhibitors. Further head-to-head comparative studies under standardized conditions would be beneficial to delineate their subtle differences in inhibitory profiles and in vivo efficacy more precisely.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials. Nojirimycin, a potent glucosidase inhibitor, requires meticulous handling and disposal to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in its chemical properties and standard laboratory safety practices.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its derivatives. While specific SDSs for this compound may vary, the consistent recommendation for related azasugars is to treat them as hazardous chemical waste.

Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against accidental exposure.

PPE CategorySpecification
Hand Protection Wear two pairs of chemically resistant gloves (e.g., nitrile).
Eye Protection Use safety goggles or a face shield.
Skin Protection A lab coat is mandatory to prevent skin contact.
Respiratory Protection If handling the solid form, a dust mask (e.g., N95) is recommended to prevent inhalation.

In the event of a spill, immediately alert personnel in the vicinity, secure the area, and follow your institution's established spill cleanup procedures. For spills of this compound derivatives, decontamination of the spill site with a 10% caustic solution has been suggested.

Step-by-Step Disposal Protocol

The inherent chemical instability of this compound, particularly in neutral to alkaline conditions due to its hemiaminal structure, allows for a chemical degradation approach to its disposal.[1][2] The following protocol for alkaline hydrolysis is a recommended procedure for the neutralization of this compound waste.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol is designed for the chemical degradation of aqueous solutions containing this compound.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: In a designated fume hood, place the this compound waste solution in a suitable glass beaker or flask equipped with a stir bar.

  • Basification: While stirring, slowly add sodium hydroxide to the solution to raise the pH to >12. Monitor the pH carefully using a calibrated pH meter or pH indicator strips. The use of a concentrated NaOH solution is preferred to minimize volume changes.

  • Degradation: Continue stirring the alkaline solution at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the unstable hemiaminal linkage in the this compound molecule, leading to its degradation into biologically inactive derivatives.[1]

  • Neutralization: After the 24-hour degradation period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8. This step is crucial before final disposal.

  • Final Disposal: The neutralized, degraded solution can now be disposed of in accordance with local, state, and federal regulations for non-hazardous aqueous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Management A Identify this compound Waste (Solid or Liquid) B Don Appropriate PPE A->B C Segregate Waste B->C D Liquid Waste (Aqueous Solutions) C->D Liquid E Solid Waste (Contaminated Labware, PPE) C->E Solid F Alkaline Hydrolysis (See Protocol) D->F G Collect in Labeled Hazardous Waste Container E->G H Neutralize Solution (pH 6-8) F->H J Arrange for Hazardous Waste Pickup G->J I Dispose as Non-Hazardous Aqueous Waste H->I

References

Essential Safety and Operational Guide for Handling Nojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Nojirimycin is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to minimize exposure and ensure a safe laboratory environment. Adherence to these procedures is critical due to the compound's potential hazards.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper use of PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[1]Provides a robust barrier against skin contact.
Eye Protection Safety goggles or a face shield should be worn.[1]Protects against splashes and aerosols that could come into contact with the eyes.
Lab Coat A lab coat is mandatory to prevent skin contact.[1]Protects the body from contamination.
Respiratory Protection When handling the solid form, a dust mask (type N95 or equivalent) is recommended to avoid inhalation.[1]Prevents inhalation of hazardous particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.

operational_workflow cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Handling receiving Receiving storage Storage receiving->storage Inspect container for damage ppe_donning Don Appropriate PPE storage->ppe_donning weighing Weighing ppe_donning->weighing In a chemical fume hood or ventilated enclosure dissolving Dissolving weighing->dissolving experiment Experimental Use dissolving->experiment incubation Incubation experiment->incubation analysis Analysis incubation->analysis

Figure 1: Operational workflow for handling this compound.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a designated, well-ventilated, and secure area according to the manufacturer's instructions.

  • Personal Protective Equipment (PPE): Before handling, put on the appropriate PPE as detailed in the table above. This includes double gloves, a lab coat, and eye protection. If working with the solid form, an N95 respirator is also required.[1]

  • Preparation of Solutions:

    • Conduct all weighing and solution preparation in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.

    • Clean all equipment thoroughly after use.

  • Experimental Use: When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the generation of aerosols or dust.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous waste.

disposal_workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation and Storage cluster_disposal Final Disposal solid_waste Solid Waste (gloves, wipes, etc.) solid_container Labeled, leak-proof solid waste container solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, rinses) liquid_container Labeled, compatible liquid waste container liquid_waste->liquid_container empty_containers Empty Containers container_rinse Rinse empty container empty_containers->container_rinse ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup container_rinse->liquid_container Collect rinse as hazardous liquid waste emergency_procedures cluster_spill Spill Response cluster_exposure Personal Exposure alert Alert others in the area secure Secure the area alert->secure don_ppe Don appropriate PPE secure->don_ppe contain Contain the spill don_ppe->contain cleanup Clean the spill area contain->cleanup collect_waste Collect all cleaning materials as hazardous waste cleanup->collect_waste report_spill Report to supervisor and EHS collect_waste->report_spill skin_contact Skin Contact seek_medical Seek immediate medical attention skin_contact->seek_medical Wash with soap and water for at least 15 minutes eye_contact Eye Contact eye_contact->seek_medical Flush with water for at least 15 minutes inhalation Inhalation inhalation->seek_medical Move to fresh air ingestion Ingestion ingestion->seek_medical Do not induce vomiting

References

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Retrosynthesis Analysis

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